Product packaging for 2-Bromo-4-methoxyaniline(Cat. No.:CAS No. 32338-02-6)

2-Bromo-4-methoxyaniline

Cat. No.: B1279053
CAS No.: 32338-02-6
M. Wt: 202.05 g/mol
InChI Key: YBAGMTVKDRIMTB-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxyaniline is a useful research compound. Its molecular formula is C7H8BrNO and its molecular weight is 202.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8BrNO B1279053 2-Bromo-4-methoxyaniline CAS No. 32338-02-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAGMTVKDRIMTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447662
Record name 2-bromo-4-methoxyaniline
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Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32338-02-6
Record name 2-bromo-4-methoxyaniline
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Record name 2-Bromo-4-methoxyaniline
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Foundational & Exploratory

2-Bromo-4-methoxyaniline CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Bromo-4-methoxyaniline: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No: 32338-02-6), a pivotal intermediate in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's core properties, synthesis protocols, reactivity, and critical applications, with a focus on the underlying scientific principles that govern its utility.

Introduction and Strategic Importance

This compound, also known as 4-Amino-3-bromoanisole or 2-Bromo-p-anisidine, is a substituted aniline derivative whose strategic importance is derived from its unique trifunctional structure.[1] The presence of an amine (-NH₂), a bromo (-Br), and a methoxy (-OCH₃) group on a benzene ring provides a versatile scaffold for constructing complex molecular architectures. This unique arrangement of functional groups allows for selective and orthogonal chemical transformations, making it a highly sought-after building block in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Its CAS number is 32338-02-6.[1][2][3]

The bromine atom serves as an excellent leaving group and a handle for palladium-catalyzed cross-coupling reactions, while the nucleophilic amine and the electron-donating methoxy group modulate the reactivity of the aromatic ring. This guide will explore the causality behind its synthetic utility and provide practical, field-proven insights into its handling and application.

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is crucial for its effective use in a laboratory or industrial setting. The compound typically appears as a brown-yellow powder or solid.

Data Summary Table
PropertyValueSource(s)
CAS Number 32338-02-6[1][2][3]
Molecular Formula C₇H₈BrNO[2][3]
Molecular Weight 202.05 g/mol [2][3]
Appearance Brown-yellow powder/solid
Boiling Point 265.1 ± 20.0 °C at 760 mmHg
Melting Point 64 °C[4]
Density 1.5 ± 0.1 g/cm³
Purity Typically ≥96-98%[1]
Molecular Structure and Reactivity Analysis

The reactivity of this compound is dictated by the interplay of its three key functional groups. The electron-donating methoxy and amino groups activate the aromatic ring towards electrophilic substitution, while also directing incoming electrophiles. The bromine atom, positioned ortho to the amine and meta to the methoxy group, is the primary site for cross-coupling reactions.

start Start: 4-Methoxyaniline in DCM step1 Cool to 0-5°C (Ice Bath) start->step1 step2 Slowly Add N-Bromosuccinimide (NBS) step1->step2 step3 Reaction Monitoring (TLC) step2->step3 step4 Aqueous Work-up & Extraction step3->step4 step5 Purification by Recrystallization step4->step5 end Product: this compound step5->end cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start_S This compound catalyst_S Pd Catalyst + Base start_S->catalyst_S reagent_S R-B(OH)₂ (Boronic Acid) reagent_S->catalyst_S product_S C-C Bond Formation (Biaryl Product) catalyst_S->product_S start_B This compound catalyst_B Pd Catalyst + Base start_B->catalyst_B reagent_B R₂-NH (Amine) reagent_B->catalyst_B product_B C-N Bond Formation (Aryl Amine Product) catalyst_B->product_B

References

An In-Depth Technical Guide to 2-Bromo-4-methoxyaniline: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 2-Bromo-4-methoxyaniline in Modern Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound (CAS No. 32338-02-6) has emerged as a cornerstone intermediate, prized for its unique trifecta of functional groups: a reactive bromine atom, an electron-donating methoxy group, and a versatile primary amine on an aromatic scaffold. This combination makes it an indispensable tool for medicinal chemists and process developers.

The bromine atom, positioned ortho to the amine, serves as a highly effective handle for palladium-catalyzed cross-coupling reactions, enabling the formation of crucial carbon-carbon and carbon-nitrogen bonds. The para-methoxy group not only influences the electronic properties and reactivity of the aniline ring but is also a common feature in numerous biologically active molecules. This guide provides an in-depth examination of the physical and chemical properties of this compound, detailed protocols for its synthesis and subsequent utilization in key transformations, and critical safety information for its handling.

Part 1: Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in a laboratory or industrial setting. This compound is typically supplied as a brown-yellow powder, and its key properties are summarized below.

PropertyValueSource(s)
CAS Number 32338-02-6[1][2][3]
Molecular Formula C₇H₈BrNO[2][4]
Molecular Weight 202.05 g/mol [2]
Appearance Brown-yellow powder/solid
Boiling Point 265.1 ± 20.0 °C at 760 mmHg 76-98 °C at 2 Torr[][6]
Density 1.5 ± 0.1 g/cm³[]
Purity Typically ≥96% to ≥98%[7]
Synonyms 4-Amino-3-bromoanisole, 2-Bromo-p-anisidine[1][7]

Part 2: Synthesis and Purification

The regioselective synthesis of this compound is critical to its utility, as other brominated isomers would lead to different products in subsequent reactions. The primary route involves the controlled electrophilic bromination of 4-methoxyaniline.

Causality in Synthetic Strategy

The direct bromination of an aniline derivative must be carefully managed. The amino group is a powerful activating group, which can lead to over-bromination (di- or tri-bromination) and the formation of undesired isomers. To circumvent this, two primary strategies are employed:

  • Amine Protection: The reactivity of the aniline can be moderated by protecting the amine, commonly as an acetamide. This sterically hinders the ortho positions and reduces the activating effect, allowing for more controlled bromination. The protecting group is then removed in a subsequent step.

  • Controlled Direct Bromination: Using a mild brominating agent like N-bromosuccinimide (NBS) under carefully controlled, low-temperature conditions (e.g., 0-5°C) can achieve selective mono-bromination, primarily at the position ortho to the strong activating group (the amine).

Experimental Protocol: Synthesis via Direct Bromination

This protocol describes a representative method for the synthesis of this compound.

Diagram of the Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification A 4-Methoxyaniline D Combine & Stir (0-5 °C) A->D B N-Bromosuccinimide (NBS) B->D C Dichloromethane (Solvent) C->D E Aqueous Wash D->E Reaction Quench F Dry Organic Layer (e.g., Na₂SO₄) E->F G Solvent Removal (Rotary Evaporation) F->G H Recrystallization G->H I This compound (Final Product) H->I

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyaniline (1.0 equivalent) in a suitable solvent such as dichloromethane or acetic acid.

  • Cooling: Cool the solution to 0-5 °C using an ice bath. This low temperature is crucial to control the reaction rate and minimize side product formation.

  • Bromination: Slowly add N-bromosuccinimide (NBS) (1.0 equivalent) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C. The slow addition prevents localized high concentrations of the brominating agent.

  • Reaction: Allow the reaction mixture to stir at low temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching & Workup: Once complete, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to destroy any remaining NBS. Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield high-purity this compound.

Part 3: Chemical Reactivity and Applications in Drug Development

The synthetic power of this compound lies in its ability to participate in palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Key Transformations:
  • Suzuki-Miyaura Coupling: The bromine atom serves as an excellent electrophilic partner for coupling with a wide range of organoboron reagents (boronic acids or esters). This reaction is a premier method for creating biaryl structures or attaching alkyl and vinyl groups, which are common motifs in pharmaceutical agents.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of a new C-N bond by coupling the aryl bromide with a primary or secondary amine. This is invaluable for synthesizing complex secondary or tertiary anilines, which are prevalent in kinase inhibitors and other targeted therapies.

Diagram of Cross-Coupling Applications

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination A This compound C Pd Catalyst, Base A->C F Pd Catalyst, Base A->F B R-B(OH)₂ (Boronic Acid) B->C D C-C Bond Formation (e.g., Biaryl Synthesis) C->D E R₂NH (Amine) E->F G C-N Bond Formation (e.g., Diaryl Amine Synthesis) F->G

Caption: Role of this compound in key cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general, self-validating framework for the Suzuki coupling of this compound with an arylboronic acid.

Step-by-Step Methodology:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1–1.5 equiv.), a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%).

  • Degassing: Seal the flask, and thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) at least three times. This step is critical as oxygen can deactivate the palladium catalyst.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, or toluene) via syringe.

  • Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80–120 °C) and monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired coupled product.[8]

Part 4: Spectroscopic Characterization

While comprehensive, publicly available NMR spectra for this compound are limited, the expected spectroscopic features can be predicted based on its structure. Commercial suppliers often provide spectra upon request.[9]

  • ¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the aniline ring. A singlet for the methoxy (-OCH₃) protons would appear around 3.8 ppm, and a broad singlet for the amine (-NH₂) protons would also be present.

  • ¹³C NMR: The spectrum would display seven distinct signals: six for the aromatic carbons (with the carbon bearing the bromine showing a characteristic lower intensity) and one for the methoxy carbon around 55-60 ppm.

  • FTIR: Key vibrational bands would include N-H stretching for the primary amine (two bands, ~3350-3450 cm⁻¹), C-H stretching for the aromatic and methyl groups (~2850-3100 cm⁻¹), C=C stretching in the aromatic ring (~1500-1600 cm⁻¹), and a strong C-O stretching band for the aryl ether (~1250 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks of nearly equal intensity, which is indicative of the presence of a single bromine atom.[1]

Part 5: Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

  • GHS Hazards: The compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides. Protect from light and moisture to ensure long-term stability.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

This compound is a high-value, versatile intermediate whose utility in modern organic synthesis, particularly in the realm of drug discovery, cannot be overstated. Its well-defined reactive sites allow for predictable and efficient participation in powerful bond-forming reactions. By understanding its fundamental properties, synthetic routes, and handling requirements, researchers can effectively leverage this building block to accelerate the development of novel therapeutics and advanced materials.

References

An In-depth Technical Guide to 2-Bromo-4-methoxyaniline: Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-4-methoxyaniline is a highly versatile aromatic amine that serves as a crucial building block in modern organic synthesis. Its unique substitution pattern, featuring an amine, a methoxy group, and a bromine atom on a benzene ring, provides a rich platform for a variety of chemical transformations. This guide offers an in-depth exploration of the structure, molecular weight, and physicochemical properties of this compound. Furthermore, it delves into its synthetic utility, particularly in the realm of pharmaceutical and fine chemical development, and provides practical insights into its handling and reactivity. The strategic positioning of its functional groups makes it an indispensable intermediate for constructing complex molecular architectures.

Chemical Structure and Molecular Properties

The foundational attributes of this compound are its chemical structure and molecular weight, which dictate its reactivity and physical characteristics.

The chemical structure of this compound is characterized by a benzene ring substituted with a bromine atom at position 2, a methoxy group at position 4, and an amino group at position 1.

Caption: Chemical structure of this compound.

The presence of the electron-donating amino and methoxy groups and the electron-withdrawing bromine atom influences the electron density of the aromatic ring, thereby directing its reactivity in various chemical reactions.

Physicochemical Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₇H₈BrNO[1][2][3]
Molecular Weight 202.05 g/mol [2][3][4][5]
CAS Number 32338-02-6[1][2][4]
Appearance Brown-yellow powder/solid
Boiling Point 265.1 ± 20.0 °C at 760 mmHg
Density 1.5 ± 0.1 g/cm³
Purity ≥98.0%

Synthetic Applications and Reactivity

This compound is a valuable intermediate in organic synthesis due to its trifunctional nature. The interplay of the amino, methoxy, and bromo substituents allows for a wide range of chemical transformations.

The bromine atom serves as an excellent leaving group, making it a key reaction site for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of new carbon-carbon and carbon-nitrogen bonds, which are critical steps in the synthesis of complex organic molecules. Notable examples include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds.

The electron-donating methoxy group influences the electronic properties of the aromatic ring, enhancing its utility in various synthetic pathways. The amino group can be readily diazotized and converted into a variety of other functional groups, or it can be acylated or alkylated to introduce further molecular diversity.

This compound is a sought-after building block for the synthesis of active pharmaceutical ingredients (APIs) and other high-value compounds, particularly in the creation of heterocyclic compounds that form the backbone of many therapeutic agents.

Experimental Protocol: Synthesis of this compound

The laboratory synthesis of this compound is typically achieved through the regioselective bromination of 4-methoxyaniline. Careful control of reaction conditions is crucial to ensure the desired substitution pattern and to minimize the formation of byproducts.

Objective: To synthesize this compound via electrophilic bromination of 4-methoxyaniline.
Materials:
  • 4-Methoxyaniline (p-anisidine)

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂) or Acetic Acid

  • Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ice bath

Methodology:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxyaniline in a suitable solvent such as dichloromethane or acetic acid. The choice of solvent can influence the reaction rate and selectivity.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C. Lowering the temperature is critical to control the reactivity of the brominating agent and to prevent over-bromination.

  • Bromination: Slowly add N-Bromosuccinimide (NBS) portion-wise to the cooled solution while stirring vigorously. The slow addition of NBS ensures that the concentration of the brominating species remains low, which helps in achieving regioselectivity at the ortho position to the activating amino group.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize any remaining acid.

  • Extraction: If dichloromethane was used as the solvent, separate the organic layer. If acetic acid was used, the product may precipitate and can be collected by filtration. For solvent-based work-up, extract the aqueous layer with dichloromethane.

  • Washing and Drying: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization to obtain high-purity this compound.

G cluster_0 Synthesis Workflow Dissolve 4-methoxyaniline Dissolve 4-methoxyaniline Cool to 0-5°C Cool to 0-5°C Dissolve 4-methoxyaniline->Cool to 0-5°C Step 1-2 Add NBS Add NBS Cool to 0-5°C->Add NBS Step 3 Monitor with TLC Monitor with TLC Add NBS->Monitor with TLC Step 4 Quench with NaHCO₃ Quench with NaHCO₃ Monitor with TLC->Quench with NaHCO₃ Step 5 Extract/Filter Extract/Filter Quench with NaHCO₃->Extract/Filter Step 6 Wash and Dry Wash and Dry Extract/Filter->Wash and Dry Step 7 Purify by Recrystallization Purify by Recrystallization Wash and Dry->Purify by Recrystallization Step 8 Final Product Final Product Purify by Recrystallization->Final Product

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

This compound is classified as toxic and an irritant.[4] It is toxic if swallowed, in contact with skin, or if inhaled.[2] It also causes skin and serious eye irritation and may cause respiratory irritation.[2][4]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, eye protection, and face protection.[6][7]

  • Ventilation: Use only outdoors or in a well-ventilated area.[4][6][7]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][7] Wash hands and any exposed skin thoroughly after handling.[4][7] Do not eat, drink, or smoke when using this product.[6][7]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6] Keep away from incompatible materials such as strong oxidizing agents.[8]

In case of accidental exposure, follow the first-aid measures outlined in the material safety data sheet (MSDS).[7][8]

Conclusion

This compound is a cornerstone intermediate in synthetic organic chemistry, offering a unique combination of functional groups that enable the construction of diverse and complex molecules. Its role in modern drug discovery and fine chemical synthesis is well-established, with its reactivity in cross-coupling reactions being particularly noteworthy. A thorough understanding of its properties, synthesis, and safe handling is paramount for its effective utilization in research and development.

References

The Solubility Profile of 2-Bromo-4-methoxyaniline: A Physicochemical and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-methoxyaniline is a key substituted aniline intermediate in the synthesis of pharmaceuticals and other high-value organic compounds. Its successful use in reaction and purification processes is critically dependent on a thorough understanding of its solubility in various organic solvents. This guide provides a comprehensive overview of the physicochemical principles governing the solubility of this compound, offers predictive insights into its behavior in different solvent classes, and presents a robust, step-by-step protocol for its empirical determination. This document is intended to serve as a practical resource for laboratory scientists and process chemists, enabling informed solvent selection and optimization of experimental conditions.

Introduction: Understanding the Molecule

This compound (CAS No: 32338-02-6) is an aromatic amine with a molecular weight of 202.05 g/mol .[1] Its structure, featuring an aniline core modified with a bromine atom and a methoxy group, imparts a unique combination of physical and chemical properties that dictate its solubility.

  • Aniline Backbone: Provides a foundational aromatic, and therefore largely hydrophobic, character. The amino (-NH₂) group, however, introduces polarity and the capacity for hydrogen bonding.

  • Methoxy Group (-OCH₃): As an electron-donating group, it increases the electron density of the benzene ring and can act as a hydrogen bond acceptor.[2]

  • Bromine Atom (-Br): As an electron-withdrawing group, it influences the molecule's overall dipole moment and contributes to its molecular weight and van der Waals interactions.[3]

Commercially, this compound is typically supplied as a solid, often a crystalline powder.[4] Understanding its solubility is not merely an academic exercise; it is fundamental to its practical application in synthesis, enabling efficient reaction kinetics, simplified work-up procedures, and effective purification by crystallization.

Theoretical Framework: The Science of Dissolution

The principle of "like dissolves like" is the cornerstone of solubility prediction. The extent to which this compound dissolves in a given solvent is determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

Key Intermolecular Forces at Play

The solubility behavior of this compound is governed by a combination of the following forces:

  • Hydrogen Bonding: The primary amino group (-NH₂) is a potent hydrogen bond donor, and the nitrogen and methoxy oxygen atoms are hydrogen bond acceptors. This allows for strong interactions with protic solvents (e.g., alcohols) and other solvents with hydrogen-bonding capabilities.[5]

  • Dipole-Dipole Interactions: The molecule possesses a net dipole moment due to its polar C-Br, C-N, and C-O bonds. This facilitates dissolution in polar aprotic solvents (e.g., acetone, ethyl acetate) that also have strong dipoles.

  • Van der Waals Forces (London Dispersion Forces): The aromatic ring and the overall molecular size contribute to these non-polar interactions, which are the primary forces involved in dissolution in non-polar solvents (e.g., hexane, toluene).[6]

The interplay of these forces is visualized in the diagram below.

Caption: Key molecular features governing intermolecular interactions.

Predicted Solubility in Common Organic Solvents

Polar Protic Solvents (e.g., Methanol, Ethanol)

These solvents can act as both hydrogen bond donors and acceptors.

  • Prediction: High Solubility . The amino group of this compound will readily form hydrogen bonds with alcohol molecules, overcoming the solute-solute interactions in the crystal lattice. The methoxy group of a related compound, 4-methoxyaniline, contributes to its significant solubility in ethanol and methanol.[2]

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane)

These solvents have significant dipole moments but do not donate hydrogen bonds.

  • Prediction: Good to High Solubility . Strong dipole-dipole interactions between the solvent and the polar C-N, C-O, and C-Br bonds of the solute will drive dissolution. Aniline, the parent compound, shows good solubility in acetone and chloroform.[6]

Non-Polar Solvents (e.g., Hexane, Toluene)

These solvents interact primarily through weak van der Waals forces.

  • Prediction: Low to Moderate Solubility . The hydrophobic aromatic ring will facilitate some interaction, particularly with toluene (due to pi-pi stacking). However, the strong polar and hydrogen-bonding nature of the amino group will limit solubility, as the solvent cannot effectively solvate these polar sites. Solubility in aliphatic hydrocarbons like hexane is expected to be very low. The related p-anisidine has limited solubility in hexane.[2]

Data Summary and Experimental Log

The following table summarizes these predictions and serves as a template for recording experimentally determined values.

Solvent ClassExample SolventKey Interaction TypePredicted SolubilityExperimental Value ( g/100 mL at 25°C)
Polar Protic MethanolHydrogen BondingHigh
EthanolHydrogen BondingHigh
Polar Aprotic AcetoneDipole-DipoleHigh
Ethyl AcetateDipole-DipoleGood
DichloromethaneDipole-DipoleGood
Non-Polar TolueneVan der WaalsModerate
n-HexaneVan der WaalsLow

Experimental Protocol: Isothermal Equilibrium Method

This protocol describes a reliable method for determining the solubility of this compound. The core principle is to create a saturated solution at a constant temperature, separate the solid and liquid phases, and then determine the concentration of the solute in the liquid phase. This method is a self-validating system, as consistent results across multiple measurements confirm that equilibrium has been reached.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or sealed flasks (e.g., 20 mL)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Methodology
  • Preparation of Supersaturated Slurry:

    • To a series of vials, add a known volume of the chosen solvent (e.g., 10.0 mL).

    • Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial, as it ensures the solution is saturated.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C).

    • Agitate the slurries for a minimum of 24 hours. Causality: This extended period is necessary to ensure the system reaches thermodynamic equilibrium, providing a true and reproducible measurement of solubility. Shorter times may result in undersaturated, kinetically-trapped solutions.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed inside the incubator for at least 2 hours to let the excess solid settle.

    • Carefully draw a sample from the clear supernatant using a syringe.

    • Immediately attach a syringe filter and dispense the clear, saturated solution into a clean, pre-weighed vial. Causality: Filtering is a critical step to remove all particulate matter, which would otherwise lead to an overestimation of solubility.

  • Quantification:

    • Accurately weigh the collected filtrate.

    • Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature.

    • Weigh the vial containing the dry solid residue. The difference in weight gives the mass of dissolved this compound.

    • Alternative (Recommended): Prepare a calibration curve using standard solutions of known concentration. Dilute a precise aliquot of the saturated filtrate and analyze its concentration using HPLC or UV-Vis spectroscopy. This method is often more accurate and less susceptible to errors from residual solvent.

  • Calculation:

    • Calculate the solubility in grams per 100 mL of solvent.

The workflow for this protocol is illustrated below.

G start Start prep 1. Prepare Slurry Add excess solid to known volume of solvent in a sealed vial. start->prep equilibrate 2. Equilibrate Agitate at constant temp (e.g., 25°C) for >24 hours. prep->equilibrate settle 3. Settle Let solid settle for >2 hours at constant temperature. equilibrate->settle filter 4. Sample & Filter Withdraw supernatant and pass through 0.22 µm syringe filter. settle->filter quantify 5. Quantify Solute (Gravimetric or Spectroscopic Method) filter->quantify end End (Solubility Data) quantify->end

Caption: Experimental workflow for solubility determination.

Safety Considerations

This compound is classified as a hazardous substance. All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[1][7] Causes skin and serious eye irritation.[8]

  • Handling: Avoid creating dust. Ensure containers are tightly closed when not in use.[8]

  • Disposal: Dispose of waste material at an approved hazardous waste collection point in accordance with local regulations.[8]

Conclusion

The solubility of this compound is a complex function of its molecular structure, governed by a balance of hydrogen bonding, dipole-dipole interactions, and van der Waals forces. Based on these principles, it is predicted to be highly soluble in polar protic and aprotic solvents and sparingly soluble in non-polar solvents. Due to the scarcity of published quantitative data, empirical determination is essential for process optimization. The isothermal equilibrium method detailed in this guide provides a robust and reliable framework for generating high-quality solubility data, empowering researchers to make informed decisions in solvent selection for synthesis, purification, and formulation.

References

A Comprehensive Technical Guide to the Synthesis of 2-Bromo-4-methoxyaniline from 4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Bromo-4-methoxyaniline, a key chemical intermediate, from 4-methoxyaniline. This document delves into the underlying principles of electrophilic aromatic substitution, compares various synthetic methodologies, and offers detailed, field-proven experimental protocols. The guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to perform this synthesis efficiently and safely, ensuring high purity and yield of the final product. Key aspects, including reaction mechanisms, the impact of solvent polarity on regioselectivity, and critical safety considerations, are discussed with authoritative grounding.

Introduction: The Significance of this compound

This compound (CAS: 32338-02-6) is a versatile intermediate in advanced organic synthesis. Its unique structure, featuring a bromine atom and a methoxy group on an aniline core, provides a valuable platform for a multitude of chemical transformations. The bromine atom serves as an excellent leaving group and a reactive site for palladium-catalyzed cross-coupling reactions, crucial for constructing complex organic molecules. This makes this compound a pivotal building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The reliable synthesis of this compound with high purity (≥98.0%) is therefore of paramount importance for both academic research and industrial applications.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of this compound from 4-methoxyaniline is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[1][2] In this reaction, an electrophile (in this case, a bromine species) attacks the electron-rich aromatic ring of 4-methoxyaniline, replacing a hydrogen atom.

The amino (-NH₂) and methoxy (-OCH₃) groups are both activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the methoxy group, the bromination is directed to the positions ortho to the powerful activating amino group.

The generally accepted mechanism for electrophilic aromatic bromination involves the formation of a π-complex, which then evolves into a σ-complex (also known as a Wheland intermediate). The formation of this σ-complex is typically the rate-determining step of the reaction.[3]

Electrophilic Aromatic Substitution Mechanism cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Nucleophilic Attack and Formation of σ-complex cluster_2 Step 3: Deprotonation and Aromatization Br2 Br-Br Electrophile Br⁺---[FeBr₄]⁻ Br2->Electrophile Reaction with Lewis Acid FeBr3 FeBr₃ FeBr3->Electrophile Aniline 4-Methoxyaniline Sigma_Complex σ-complex (Wheland Intermediate) Aniline->Sigma_Complex Attack by π-electrons Product This compound Sigma_Complex->Product Loss of H⁺

Caption: General mechanism for electrophilic aromatic bromination.

Comparative Analysis of Synthetic Methodologies

Several methods exist for the regioselective bromination of 4-methoxyaniline. The choice of brominating agent and reaction conditions is critical to control the reaction and minimize the formation of by-products such as dibrominated compounds.

Brominating AgentSolvent(s)Typical ConditionsAdvantagesDisadvantages
Bromine (Br₂) in Acetic Acid Glacial Acetic AcidRoom temperature or slightly belowReadily available, cost-effectiveHighly corrosive and toxic, can lead to over-bromination, requires careful handling[4][5][6]
N-Bromosuccinimide (NBS) Dichloromethane (DCM), Acetonitrile (ACN), N,N-Dimethylformamide (DMF)0-5 °C to room temperatureMilder and more selective than Br₂[7], easier to handle[8]Can be a lachrymator[7], solvent polarity can significantly affect regioselectivity[3][9]
Pyridinium Tribromide (PBr₃) Acetic Acid, DichloromethaneRoom temperatureSolid, stable, and easy to handle[10][11], offers high selectivity[10]Can be moisture sensitive[11][12]

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and desired scale.

Method A: Bromination using Bromine in Acetic Acid

This method is a traditional approach that utilizes elemental bromine.

Materials:

  • 4-methoxyaniline

  • Glacial acetic acid

  • Bromine

  • Sodium bisulfite solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a well-ventilated fume hood, dissolve 4-methoxyaniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into a beaker containing ice water.

  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • If the solution has a reddish-brown color due to excess bromine, add a saturated solution of sodium bisulfite dropwise until the color disappears.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol to obtain pure this compound.

Method B: Bromination using N-Bromosuccinimide (NBS)

This method employs a milder and more selective brominating agent.[2][7]

Materials:

  • 4-methoxyaniline

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM) or Acetonitrile (ACN)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate

  • Hexane (for recrystallization)

Procedure:

  • Dissolve 4-methoxyaniline in the chosen solvent (DCM or ACN) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add NBS portion-wise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the organic layer with deionized water and then with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by recrystallization from a solvent mixture such as DCM/hexane to yield pure this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dissolve 4-methoxyaniline in solvent prep2 Cool to 0-5 °C prep1->prep2 react1 Add Brominating Agent (e.g., NBS) prep2->react1 react2 Stir at room temperature react1->react2 workup1 Quench Reaction react2->workup1 workup2 Extract Product workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify1 Recrystallization workup3->purify1 purify2 Obtain Pure Product purify1->purify2

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Appearance: Brown-yellow powder.

  • Melting Point: Compare the observed melting point with the literature value.

  • Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons and the methoxy group protons.

    • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

    • IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretches of the amine, C-O stretch of the ether, and C-Br stretch.

    • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound, along with the characteristic isotopic pattern for a bromine-containing compound.

Safety and Handling

Chemical Hazards:

  • Bromine: Highly toxic, corrosive, and a strong oxidizing agent. It can cause severe burns upon skin contact and is fatal if inhaled.[4][13] Handle only in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).[4][13][14]

  • Acetic Acid: Corrosive and can cause severe skin and eye damage.[15]

  • N-Bromosuccinimide (NBS): A lachrymator and should be handled with care in a well-ventilated fume hood.[7]

  • This compound: Can be harmful if swallowed, in contact with skin, or if inhaled.[16]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield.[17]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[4]

  • Skin and Body Protection: A lab coat and appropriate footwear.[17]

  • Respiratory Protection: Use a respirator with an appropriate cartridge if working outside a fume hood or if ventilation is inadequate.[4][17]

Storage and Disposal:

  • Store this compound in a cool, dry, and well-ventilated place in airtight containers, preferably under an inert atmosphere to prevent degradation.

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.[17]

Conclusion

The synthesis of this compound from 4-methoxyaniline is a well-established and crucial transformation in organic chemistry. By understanding the underlying reaction mechanism, carefully selecting the appropriate synthetic methodology, and adhering to strict safety protocols, researchers can consistently obtain this valuable intermediate in high yield and purity. This guide provides the foundational knowledge and practical protocols to empower scientists in their synthetic endeavors, ultimately contributing to advancements in drug discovery and materials science.

References

electrophilic bromination of 4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilic Bromination of 4-Methoxyaniline

Abstract

The (also known as p-anisidine) is a cornerstone reaction in organic synthesis, pivotal for the creation of functionalized aromatic intermediates used in pharmaceutical and materials science. The substrate's high reactivity, conferred by two potent electron-donating groups, presents a significant challenge in controlling both the extent of bromination and its regioselectivity. This guide provides a comprehensive analysis of the reaction's mechanistic underpinnings, explores strategies for achieving selective mono- versus poly-bromination, and furnishes detailed, field-proven experimental protocols. We delve into the causality behind procedural choices, offering researchers and drug development professionals the insights necessary to optimize this transformation for their specific synthetic goals.

Introduction: The Strategic Importance of 4-Methoxyaniline

4-Methoxyaniline is a readily available aromatic building block characterized by an electron-rich π-system. The presence of both a primary amine (-NH2) and a methoxy (-OCH3) group makes the aromatic ring exceptionally susceptible to electrophilic attack.[1] Its brominated derivatives, such as 2-bromo-4-methoxyaniline and 2,6-dibromo-4-methoxyaniline, are valuable precursors for constructing more complex molecular architectures through cross-coupling reactions and other transformations. Mastering the bromination of this substrate is therefore not merely an academic exercise but a practical necessity for the efficient synthesis of fine chemicals and active pharmaceutical ingredients.

Mechanistic Deep Dive: A Tale of Two Activating Groups

The outcome of the is dictated by the principles of Electrophilic Aromatic Substitution (EAS). The reaction proceeds via the attack of the electron-rich aromatic ring on an electrophilic bromine species (Br⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. Subsequent deprotonation restores aromaticity, yielding the brominated product.

The Power of Substituent Effects

Both the amino (-NH2) and methoxy (-OCH3) groups are classified as powerful activating groups .[2] They increase the rate of the EAS reaction far beyond that of unsubstituted benzene by donating electron density into the ring.[2][3] This donation occurs primarily through a resonance (or mesomeric) effect , where the lone pair of electrons on the nitrogen and oxygen atoms are delocalized into the aromatic π-system.[4][5]

  • Amino Group (-NH2): A supremely potent activating group. Its nitrogen lone pair is readily available for delocalization.

  • Methoxy Group (-OCH3): A strongly activating group, though slightly less so than the amino group due to oxygen's higher electronegativity.[3]

This electron donation preferentially increases the electron density at the ortho and para positions relative to the substituent. Consequently, both groups are strong ortho, para-directors .[5][6]

Predicting Regioselectivity

In 4-methoxyaniline, the directing effects of the two groups must be considered in concert:

  • The amino group at C-1 directs incoming electrophiles to the C-2, C-6 (ortho), and C-4 (para) positions. The para position is already occupied by the methoxy group.

  • The methoxy group at C-4 directs incoming electrophiles to the C-3, C-5 (ortho), and C-1 (para) positions. The para position is occupied by the amino group.

When directing groups are in opposition, the most powerful activating group dictates the regiochemistry .[6] The amino group is a more potent activator than the methoxy group. Therefore, electrophilic attack will occur predominantly at the positions ortho to the amino group, namely C-2 and C-6 .

The high degree of activation at these sites means the reaction does not typically stop after a single substitution. The introduction of the first bromine atom does little to deactivate the ring, leading to a rapid second substitution at the other activated ortho position, yielding the 2,6-dibromo product.

Caption: Generalized mechanism for electrophilic bromination.

Taming Reactivity: Strategies for Controlled Bromination

The primary challenge is the substrate's extreme reactivity, which readily leads to polysubstitution.[7] Achieving selective monobromination requires a deliberate moderation of this reactivity.

Amine Protection: The Gold Standard for Control

The most effective and widely adopted strategy is to temporarily "tame" the powerful amino group by converting it into an amide, typically an acetanilide.[8][9] This is achieved by reacting 4-methoxyaniline with acetic anhydride.

Why this works: The lone pair on the nitrogen of the resulting N-acetyl group (-NHCOCH₃) is delocalized not only into the aromatic ring but also onto the adjacent carbonyl oxygen.[10] This significantly reduces its ability to activate the ring, transforming it from a powerful activator into a moderate one.[9] While still an ortho, para-director, the reduced activation energy allows the reaction to be stopped after a single substitution. Furthermore, the steric bulk of the acetyl group can disfavor substitution at the adjacent ortho position, further enhancing selectivity.[9] Following bromination, the acetyl group is easily removed via acid or base hydrolysis to restore the free amine.[9][10]

Choice of Brominating Agent and Solvent
  • Molecular Bromine (Br₂): When used in a polar solvent like glacial acetic acid, Br₂ is effective. The acid helps to polarize the Br-Br bond, facilitating the generation of the electrophilic species.[11][12][13] However, with the unprotected aniline, it often leads to multiple brominations.[14]

  • N-Bromosuccinimide (NBS): NBS is a crystalline solid that is safer and easier to handle than liquid bromine.[15][16] It serves as a source of electrophilic bromine and is often the reagent of choice for milder, more selective brominations of activated aromatic compounds.[16][17][18]

The Critical Role of Temperature

Low reaction temperatures (e.g., 0–5 °C) are essential for controlling the rate of these highly exothermic reactions. Lowering the temperature reduces the reaction rate, minimizing the likelihood of over-bromination and potential side reactions like oxidation.

Field-Validated Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction, workup, and purification.

Protocol 1: Exhaustive Bromination to Synthesize 2,6-Dibromo-4-methoxyaniline

This protocol leverages the high reactivity of the substrate to achieve complete dibromination.

Methodology:

  • Dissolution: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 4-methoxyaniline (1.0 eq) in glacial acetic acid.

  • Cooling: Cool the solution to 10-15 °C in an ice bath.

  • Bromine Addition: Slowly add a solution of molecular bromine (2.1 eq) in glacial acetic acid via the dropping funnel, ensuring the internal temperature does not exceed 20 °C.

  • Reaction: Stir the mixture at room temperature for 1-2 hours after the addition is complete. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching: Pour the reaction mixture into a beaker of cold water. Quench any unreacted bromine by adding a 10% aqueous solution of sodium bisulfite until the orange/red color disappears.

  • Precipitation & Isolation: The white or off-white product will precipitate. Collect the solid by vacuum filtration, washing thoroughly with water to remove acetic acid.

  • Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure 2,6-dibromo-4-methoxyaniline.[19]

Protocol 2: Controlled Monobromination via N-Acetylation to Synthesize this compound

This three-stage workflow is the preferred method for obtaining the monosubstituted product with high purity.

Workflow_Monobromination A Step A: Protection 4-Methoxyaniline + Acetic Anhydride B Step B: Bromination 4-Methoxyacetanilide + NBS/Br₂ A->B Isolate Intermediate C Step C: Deprotection 2-Bromo-4-methoxyacetanilide + HCl/H₂O B->C Isolate Intermediate D Final Product This compound C->D

Caption: Workflow for controlled monobromination.

Methodology:

  • Step A: Protection (Acetylation)

    • Suspend 4-methoxyaniline (1.0 eq) in water in a flask with vigorous stirring.

    • Add acetic anhydride (1.1 eq) in one portion.

    • Stir the mixture for 15-20 minutes. The product, 4-methoxyacetanilide, will precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

  • Step B: Bromination

    • Dissolve the dried 4-methoxyacetanilide (1.0 eq) in glacial acetic acid.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of molecular bromine (1.05 eq) in glacial acetic acid, maintaining the low temperature.

    • Stir at 0-5 °C for 1 hour post-addition, then allow to warm to room temperature.

    • Pour the reaction mixture into cold water to precipitate the product, 2-bromo-4-methoxyacetanilide.

    • Collect the solid by vacuum filtration, wash with water, and dry.

  • Step C: Deprotection (Hydrolysis)

    • Create a mixture of the crude 2-bromo-4-methoxyacetanilide, ethanol, and concentrated hydrochloric acid in a round-bottom flask.

    • Heat the mixture to reflux for 1-2 hours until the solid dissolves and TLC indicates complete conversion.

    • Cool the solution and pour it into ice water.

    • Neutralize the solution by carefully adding a concentrated aqueous solution of sodium hydroxide until it is basic (pH > 10).

    • The product, this compound, will precipitate as a solid or oil. If it's an oil, extract it with a solvent like dichloromethane.

    • Collect the solid by filtration or isolate from the organic extract. Purify by recrystallization or column chromatography.

Data Summary and Troubleshooting

Table 1: Influence of Reaction Parameters on Bromination Outcome
Brominating AgentSolventAmine StatusStoichiometry (Br)Typical Major Product
Br₂ / H₂OWaterUnprotectedExcess2,6-Dibromo-4-methoxyaniline
Br₂ / AcOHAcetic AcidUnprotected> 2.0 eq2,6-Dibromo-4-methoxyaniline
Br₂ / AcOHAcetic AcidProtected (-Ac)~ 1.0 eqThis compound
NBSCH₂Cl₂ / AcOHProtected (-Ac)~ 1.0 eqThis compound
NBSDMFUnprotected~ 1.0 eqHigh para-selectivity (relative to NH₂)[16]
Field Insights & Troubleshooting
  • Challenge: Persistent Di-bromination.

    • Causality: The unprotected amine is too activating.

    • Solution: Employ the N-acetylation protection strategy (Protocol 2). Ensure strict 1:1 stoichiometry of the brominating agent to the protected substrate.

  • Challenge: Dark-colored, impure product.

    • Causality: Oxidation of the aniline or product by bromine or acidic byproducts (HBr). Aniline derivatives are prone to air oxidation, which can result in discoloration.[1]

    • Solution: Maintain low temperatures throughout the bromine addition. Work up the reaction promptly after completion. Quench excess bromine thoroughly. Store the final product under an inert atmosphere if necessary.

  • Challenge: Incomplete Hydrolysis (Deprotection).

    • Causality: Insufficient heating time or acid/base concentration.

    • Solution: Monitor the hydrolysis step by TLC. If starting material persists, extend the reflux time or carefully add more acid/base.

Conclusion

The is a powerful yet nuanced transformation. Its outcome is a direct consequence of the profound activating and directing effects of the resident amino and methoxy groups. While direct bromination predictably yields the 2,6-dibromo derivative due to extreme ring activation, selective synthesis of the valuable this compound intermediate is readily achievable. The key to this control lies in moderating the system's reactivity, a task for which the N-acetylation protection-deprotection sequence remains the most robust and reliable strategy in the synthetic chemist's toolkit. By understanding the mechanistic principles and applying the validated protocols within this guide, researchers can confidently and efficiently harness this reaction to advance their synthetic campaigns.

References

starting materials for 2-Bromo-4-methoxyaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-Bromo-4-methoxyaniline

Introduction

This compound, a key organic intermediate, serves as a fundamental building block in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Its molecular architecture, featuring a bromine atom and a methoxy group on an aniline core, provides a versatile platform for a wide array of chemical transformations. The strategic placement of these functional groups allows for its use in complex molecular engineering, particularly in palladium-catalyzed cross-coupling reactions where the bromine atom acts as an effective leaving group.

This guide provides a comprehensive analysis of the primary synthetic pathways to this compound, focusing on the selection of starting materials and the rationale behind the experimental conditions. We will explore the most prevalent method—direct electrophilic bromination of 4-methoxyaniline—and discuss alternative strategies, offering field-proven insights for researchers, scientists, and drug development professionals.

Primary Synthetic Route: Electrophilic Aromatic Substitution of 4-Methoxyaniline

The most common and direct method for synthesizing this compound is through the electrophilic aromatic bromination of 4-methoxyaniline (commonly known as p-anisidine). This pathway is favored for its efficiency and atom economy.

Underlying Principle: Directing Group Effects

The regioselectivity of this reaction is governed by the powerful activating and directing effects of the amino (-NH₂) and methoxy (-OCH₃) groups on the aromatic ring. Both are strong ortho-, para-directing groups due to their ability to donate electron density to the ring via resonance, thereby stabilizing the arenium ion intermediate formed during electrophilic attack. The amino group is a significantly stronger activating group than the methoxy group. Consequently, it primarily directs the incoming electrophile (bromine) to its ortho positions. Since the para position is already occupied by the methoxy group, the bromination occurs regioselectively at the C2 position, ortho to the amino group.

Analysis of Starting Materials

1. The Arylamine Core: 4-Methoxyaniline (p-Anisidine)

  • Properties: 4-Methoxyaniline (C₇H₉NO) is a white to grey-brown solid that may darken upon air oxidation.[1] It is prepared commercially by the reduction of 4-nitroanisole.[1]

  • Rationale for Use: Its commercial availability and the highly activated nature of its aromatic ring make it the ideal and most logical precursor for this synthesis. The combined electron-donating effects of its substituents facilitate electrophilic substitution under relatively mild conditions.

2. The Brominating Agent: A Comparative Analysis

The choice of brominating agent is critical for controlling the reaction's selectivity, yield, and safety profile.

  • N-Bromosuccinimide (NBS): NBS is the most widely recommended reagent for this transformation.[2][3] It is a safer and more convenient alternative to hazardous liquid bromine.[2] It provides a slow, controlled release of electrophilic bromine, which is crucial for minimizing side reactions such as dibromination.

  • Molecular Bromine (Br₂): While effective, molecular bromine is highly toxic, corrosive, and volatile.[2][4] Its high reactivity can lead to over-bromination and the formation of hazardous HBr gas as a byproduct, making it less desirable for modern, safety-conscious laboratory practices.[2]

  • 2,4,4,6-Tetrabromo-2,5-cyclohexadienone: This solid brominating agent offers an alternative with high efficiency, as demonstrated in the synthesis of the isomer 4-Bromo-2-methoxyaniline, achieving a 96% yield.[5] It serves as a stable source of electrophilic bromine.

  • Hydrogen Peroxide-Hydrobromic Acid (H₂O₂-HBr): This system represents a "green" chemistry approach, avoiding the direct use of molecular bromine.[6] H₂O₂ oxidizes HBr in situ to generate the electrophilic bromine species, offering a more environmentally benign pathway.

Data Presentation: Comparison of Bromination Conditions
Starting MaterialBrominating AgentSolventTemperatureKey OutcomesReference
4-MethoxyanilineN-Bromosuccinimide (NBS)Dichloromethane or Acetic Acid0-5°CControlled monobromination, minimized side reactions.
2-Methoxyaniline2,4,4,6-Tetrabromo-2,5-cyclohexadienoneMethylene Chloride-10°C to -5°CHigh yield (96%) for the isomeric product.[5]
4-tert-ButylanilineH₂O₂-HBr SystemWaterAmbientGreen approach; produces a mixture of mono- and di-brominated products.[6]
AnisoleMolecular Bromine (Br₂)VariesVariesOften results in a mixture of ortho- and para-isomers, plus disubstitution.[2]
Experimental Protocol: Synthesis via NBS Bromination

This protocol describes a standard laboratory procedure for the regioselective synthesis of this compound.

Step 1: Reaction Setup

  • Dissolve 4-methoxyaniline (1 equivalent) in a suitable solvent, such as dichloromethane or acetic acid, in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to between 0°C and 5°C using an ice bath. This low temperature is critical to moderate the reactivity and prevent the formation of di-brominated byproducts.

Step 2: Addition of Brominating Agent

  • Slowly add N-bromosuccinimide (NBS) (1 to 1.1 equivalents) portion-wise to the cooled solution while stirring vigorously.

  • Maintain the temperature below 5°C throughout the addition to ensure regioselectivity.

Step 3: Reaction Monitoring

  • Allow the reaction to stir at 0-5°C for 1-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 4: Work-up and Isolation

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

  • Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude product via recrystallization or column chromatography on silica gel to obtain this compound as a brown-yellow powder with a purity of ≥98.0%.

Visualization of Direct Bromination

Direct Bromination of 4-Methoxyaniline cluster_conditions Reaction Conditions cluster_product Product 4-MA 4-Methoxyaniline Reaction + 4-MA->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction Solvent Solvent (e.g., CH₂Cl₂) Temp Low Temperature (0-5°C) Product This compound Reaction->Product Electrophilic Aromatic Substitution

Caption: Direct synthesis via electrophilic bromination.

Alternative Synthetic Route: A Protection-Based Strategy

An alternative approach involves the temporary protection of the highly activating amino group to moderate its reactivity before bromination. This strategy can enhance control over the reaction and is sometimes employed to prevent oxidation or other side reactions.

Principle of the Protection-Deprotection Sequence
  • Protection: The amino group of 4-methoxyaniline is converted into an acetamide (-NHCOCH₃). The acetyl group is still an ortho-, para-director but is significantly less activating than the free amino group. This modulation prevents over-bromination and potential oxidation of the aniline.

  • Bromination: The resulting N-(4-methoxyphenyl)acetamide is then brominated. The directing influence of the acetamido and methoxy groups again favors substitution at the position ortho to the original amino function.

  • Deprotection: The acetyl group is removed via hydrolysis (typically under acidic or basic conditions) to regenerate the free amino group, yielding the final product, this compound.

Visualization of the Protection-Based Route

Protection-Based Synthesis Start 4-Methoxyaniline Protected N-(4-methoxyphenyl)acetamide Start->Protected Step 1: Acetylation (Protection) Brominated Brominated Intermediate Protected->Brominated Step 2: Bromination (e.g., NBS) Final This compound Brominated->Final Step 3: Hydrolysis (Deprotection)

Caption: Multi-step synthesis using a protection strategy.

Purification, Handling, and Storage

Regardless of the synthetic route chosen, rigorous purification is essential to achieve the high purity (≥98.0%) required for subsequent applications.

  • Purification: Recrystallization is a commonly employed technique for purifying the final product.

  • Hydrochloride Salt Formation: The free base can be converted to its hydrochloride salt by reacting it with hydrochloric acid. This salt form often exhibits enhanced stability, better water solubility, and improved crystallization properties, which can be advantageous for handling and formulation.

  • Handling and Storage: this compound is a brown-yellow powder. For long-term stability, it should be stored in a cool, dry, and well-ventilated area inside an airtight container, preferably under an inert atmosphere like nitrogen or argon to prevent degradation from air and moisture.

Conclusion

The synthesis of this compound is most efficiently achieved through the direct electrophilic bromination of 4-methoxyaniline. The selection of a mild and selective brominating agent, such as N-Bromosuccinimide, coupled with careful control of reaction temperature, is paramount for maximizing yield and purity. While protection-based strategies offer an alternative with potentially greater control, they add steps and complexity to the overall process. The choice of starting material and synthetic route ultimately depends on the desired scale, purity requirements, and available resources, with the direct bromination of 4-methoxyaniline remaining the most practical and widely adopted method in the field.

References

The Strategic Utility of 2-Bromo-4-methoxyaniline in Modern Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling a Versatile Synthetic Workhorse

In the landscape of contemporary organic synthesis, particularly within the demanding realms of pharmaceutical and materials science research, the strategic selection of foundational building blocks is paramount. 2-Bromo-4-methoxyaniline, a seemingly unassuming substituted aniline, has emerged as a cornerstone intermediate, prized for its predictable reactivity and versatile synthetic handles. The judicious placement of the bromo, amino, and methoxy functionalities on the aromatic scaffold provides a powerful platform for the construction of complex molecular architectures.[1] This guide offers an in-depth exploration of the chemical personality of this compound, moving beyond mere procedural descriptions to elucidate the underlying principles that govern its application in transformative chemical reactions. We will delve into field-proven protocols, providing not just the "how" but the critical "why" that informs experimental design, empowering researchers and drug development professionals to leverage this building block to its fullest potential.

Core Attributes and Physicochemical Landscape

A thorough understanding of a reagent's physical and chemical properties is the bedrock of successful and safe experimentation. This compound is typically a brown-yellow solid, and its key physicochemical parameters are summarized below.[2]

PropertyValueSource
Molecular Formula C₇H₈BrNO[2]
Molecular Weight 202.05 g/mol [2]
Appearance Brown-yellow powder/solid[1]
Boiling Point 265.1 ± 20.0 °C at 760 mmHg[1]
Density 1.5 ± 0.1 g/cm³[1]
CAS Number 32338-02-6[2]
SMILES COC1=CC(=C(C=C1)N)Br
InChI Key YBAGMTVKDRIMTB-UHFFFAOYSA-N

Safety and Handling: A Prerequisite for Application

As with any active chemical reagent, a rigorous adherence to safety protocols is non-negotiable. This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1][3]

Key Handling and Storage Recommendations:

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[1] A NIOSH/MSHA-approved respirator is recommended if inhalation of dust is possible.[4]

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[1]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container to prevent degradation from moisture and light. Store locked up.[3]

  • Spill Management: In case of a spill, avoid generating dust. Use dry clean-up procedures and collect the material in a suitable, labeled container for disposal.[5]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[5] For skin contact, wash with plenty of soap and water.[3] If swallowed, immediately call a poison center or doctor.[3]

The Synthetic Versatility of this compound: A Tale of Three Functional Groups

The synthetic utility of this compound is a direct consequence of the interplay between its three key functional groups: the bromo substituent, the primary amino group, and the electron-donating methoxy group. This unique arrangement allows for a diverse range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

The bromine atom serves as an excellent leaving group, making the C2 position a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds. The amino group, a potent nucleophile and directing group, can be either a reactive partner or be protected to modulate its influence. The methoxy group, positioned para to the amino group and meta to the bromo substituent, exerts a significant electronic effect, influencing the reactivity of the aromatic ring.

Below is a logical workflow illustrating the decision-making process when utilizing this compound as a synthetic building block.

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Resulting Scaffolds start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Reacts with Boronic Acids/Esters buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Reacts with Primary/Secondary Amines heterocycle Heterocycle Synthesis (e.g., Benzimidazoles) start->heterocycle Intramolecular or intermolecular cyclization biaryl 2-Aryl-4-methoxyanilines suzuki->biaryl diarylamine N-Aryl/Alkyl-2-bromo-4-methoxyanilines or Diaminophenyl Ethers buchwald->diarylamine fused_ring Substituted Benzimidazoles and other N-heterocycles heterocycle->fused_ring

Caption: Synthetic pathways originating from this compound.

Field-Proven Protocols and Mechanistic Insights

The true value of a building block is demonstrated through its successful application in robust and reproducible synthetic protocols. Here, we present detailed procedures for two of the most powerful transformations involving this compound: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[6] In the context of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position, yielding valuable biaryl amine scaffolds.

Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)-4-methoxyaniline

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromoanilines with arylboronic acids.[6][7]

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv.)

    • 4-Fluorophenylboronic acid (1.2 mmol, 1.2 equiv.)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

    • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)

    • Potassium phosphate tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv.)

    • Toluene/Water (5:1 mixture, 5 mL)

    • Inert gas (Argon or Nitrogen)

    • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

  • Procedure:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, 4-fluorophenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

    • Seal the flask with a rubber septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

    • Using a syringe, add the degassed toluene/water solvent mixture.

    • Immerse the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

    • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-(4-fluorophenyl)-4-methoxyaniline.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium precursor (Pd(OAc)₂) and a bulky, electron-rich phosphine ligand like SPhos is crucial for facilitating the oxidative addition of the aryl bromide to the palladium center and promoting the subsequent reductive elimination to form the product. The electron-donating nature of the aniline can sometimes hinder these steps, and a robust catalyst system is required.

  • Base: Potassium phosphate is a moderately strong base that is effective in the transmetalation step, where the organic moiety is transferred from the boronic acid to the palladium catalyst. It is generally well-tolerated by many functional groups.

  • Solvent System: The use of a biphasic toluene/water mixture is common in Suzuki-Miyaura couplings. Toluene solubilizes the organic components, while water helps to dissolve the inorganic base and facilitates the reaction at the interface.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)(Br)L₂ oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)(Ar')L₂ transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product aryl_bromide This compound (ArBr) aryl_bromide->oxidative_addition boronic_acid Ar'B(OH)₂ + Base boronic_acid->transmetalation

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[8] For this compound, this reaction is instrumental in introducing a diverse range of nitrogen-containing substituents, which is particularly relevant in the synthesis of bioactive molecules, including kinase inhibitors. The synthesis of 2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline, an intermediate in the production of the ALK inhibitor brigatinib, is a testament to the industrial importance of this reaction.[9]

Experimental Protocol: Synthesis of 4-Methoxy-2-(4-methylpiperazin-1-yl)aniline

This protocol is based on established procedures for the Buchwald-Hartwig amination of aryl bromides with cyclic secondary amines.[8][10]

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv.)

    • N-Methylpiperazine (1.2 mmol, 1.2 equiv.)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)

    • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.03 mmol, 3 mol%)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv.)

    • Anhydrous Toluene (5 mL)

    • Inert gas (Argon or Nitrogen)

    • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

  • Procedure:

    • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to a dry Schlenk tube equipped with a magnetic stir bar.

    • Add this compound to the flask.

    • Seal the flask with a rubber septum.

    • Outside the glovebox, add anhydrous toluene and then N-methylpiperazine via syringe.

    • Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion (typically 8-16 hours), cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System: The Pd₂(dba)₃/Xantphos system is a highly effective catalyst for the amination of aryl bromides. Xantphos is a bidentate ligand with a large bite angle, which promotes the reductive elimination step and prevents the formation of inactive palladium species.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations. It is effective at deprotonating the amine nucleophile, allowing it to coordinate to the palladium center.

  • Solvent: Anhydrous toluene is a standard solvent for this reaction, as it is non-protic and has a sufficiently high boiling point to drive the reaction to completion.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)(Br)L₂ oxidative_addition->pd_complex1 amine_coordination Amine Coordination & Deprotonation pd_complex1->amine_coordination pd_amido_complex [Ar-Pd(II)(NR₂)L₂] amine_coordination->pd_amido_complex reductive_elimination Reductive Elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ (Product) reductive_elimination->product aryl_bromide This compound (ArBr) aryl_bromide->oxidative_addition amine R₂NH + Base amine->amine_coordination pd_amido__complex pd_amido__complex pd_amido__complex->reductive_elimination

References

The Versatile Virtuoso: A Technical Guide to the Applications of 2-Bromo-4-methoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Unlocking Molecular Potential

In the dynamic landscape of chemical synthesis, certain building blocks emerge as linchpins, enabling the creation of a vast and diverse array of complex molecules. 2-Bromo-4-methoxyaniline is one such cornerstone, a seemingly unassuming aromatic amine that holds the key to unlocking significant advancements in medicinal chemistry, materials science, and beyond. Its strategic substitution pattern—a reactive bromine atom ortho to an activating amino group, and a methoxy group providing electronic influence—renders it a highly versatile and sought-after intermediate. This guide, intended for researchers, scientists, and professionals in drug development and materials science, delves into the core applications of this compound derivatives. We will explore not just the "what," but the "why"—the underlying chemical principles and strategic considerations that make these compounds so valuable. Our journey will take us from the intricate world of enzyme inhibition to the cutting edge of organic electronics, providing both a conceptual framework and practical, actionable protocols.

I. The Strategic Importance of this compound in Modern Synthesis

The utility of this compound lies in its trifecta of functional groups, each playing a distinct yet synergistic role in chemical transformations. The bromine atom serves as an excellent leaving group, making it an ideal handle for a variety of cross-coupling reactions. The amino group, a powerful ortho-para director, not only activates the aromatic ring but also provides a nucleophilic site for further derivatization. The methoxy group, an electron-donating substituent, further influences the electronic properties of the ring, impacting reactivity and the properties of the final products.

This unique combination of features makes this compound a prime substrate for two of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolbox: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are fundamental to the construction of the complex molecular architectures that are often required for biological activity or desirable material properties.

II. Medicinal Chemistry: Engineering Bioactive Scaffolds

The quest for novel therapeutic agents is a driving force in chemical research. This compound derivatives have emerged as key intermediates in the synthesis of a variety of biologically active compounds, particularly in the realm of oncology.

A. Kinase Inhibitors: Targeting Uncontrolled Cell Growth

Kinases are a class of enzymes that play a crucial role in cell signaling pathways. Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention. Derivatives of this compound have been successfully employed in the synthesis of potent kinase inhibitors.

A notable example is the synthesis of 4-anilinoquinazoline derivatives, which have shown significant activity against the Epidermal Growth Factor Receptor (EGFR), a key player in the development and progression of many cancers.[1][2] The general synthetic strategy involves the reaction of a quinazoline core with a this compound derivative, often through a nucleophilic aromatic substitution or a Buchwald-Hartwig amination, to introduce the substituted aniline moiety that is crucial for binding to the kinase domain.

One study reported the synthesis of a novel 4H-benzo[h]chromene derivative that exhibited moderate inhibitory activity against wild-type EGFR (EGFRWT) with an IC50 of 3.27 ± 0.72 μM and significantly enhanced potency against the resistant T790M mutant (EGFRT790M) with an IC50 of 1.92 ± 0.05 μM.[3] This highlights the potential of using this compound as a scaffold to develop inhibitors that can overcome drug resistance.

Compound ClassTarget KinaseBiological Activity (IC50)Cancer Cell LineReference
4H-benzo[h]chromene derivativeEGFRWT3.27 ± 0.72 μM-[3]
4H-benzo[h]chromene derivativeEGFRT790M1.92 ± 0.05 μM-[3]
4-Anilinoquinazoline derivative (10a)EGFRPotent InhibitionA549, H446[1]
4-Anilinoquinazoline derivative (10g)VEGFR-2Potent InhibitionA549, H446[1]
Dianilinopyrimidine (4c)EGFRwt-A549, PC-3, HepG2[2]
4-bromo-N-(3,5-dimethoxyphenyl)benzamide (C9)FGFR11.36 ± 0.27 µM - 2.31 ± 0.41 µMNCI-H520, DMS-114, NCI-H460, NCI-H1703[4]
B. Quinazoline Derivatives with Broader Anticancer Activity

Beyond specific kinase inhibition, this compound is a valuable precursor for a wider range of quinazoline-based anticancer agents. The quinazoline scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets.

For instance, the synthesis of 3-(substituted benzylideneamino)-2-(substituted phenyl)-2,3-dihydroquinazolin-4(1H)-ones has been reported, with some derivatives showing promising antiproliferative effects against human breast cancer cell lines (MCF-7). These syntheses often involve the condensation of a 2-aminobenzohydrazide with a substituted aldehyde, where the bromo- and methoxy-substituted phenyl ring can be derived from this compound.

III. Materials Science: Building Blocks for Organic Electronics

The unique electronic properties of aromatic compounds make them attractive candidates for applications in organic electronics. The ability to tune these properties through chemical modification is key to developing new and efficient materials for devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). While specific examples directly incorporating this compound into high-performance devices are still emerging, its derivatives represent a promising avenue of research.

The core structure of this compound, with its electron-donating amino and methoxy groups, can be incorporated into larger conjugated systems to influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is a critical factor in designing materials for efficient charge injection, transport, and recombination in OLEDs, and for effective light absorption and charge separation in OSCs.

For example, methoxyaniline-substituted dibenzofuran derivatives have been synthesized and successfully used as hole-transport materials in perovskite solar cells, achieving power conversion efficiencies comparable to standard materials.[5] This demonstrates the potential of incorporating methoxyaniline-based moieties, accessible from precursors like this compound, into materials for photovoltaic applications.

Furthermore, the bromo-functionality allows for the introduction of this building block into polymeric structures through cross-coupling polymerization reactions, opening the door to the synthesis of novel conjugated polymers for a range of electronic applications.

IV. Experimental Protocols: A Practical Guide to Synthesis

To bridge the gap between theory and practice, this section provides detailed, step-by-step methodologies for key synthetic transformations involving this compound. These protocols are based on established literature procedures and are intended to serve as a starting point for researchers.

A. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Reaction Scheme:

Suzuki_Miyaura reactant1 This compound catalyst Pd Catalyst Base reactant1->catalyst + reactant2 Ar-B(OH)2 reactant2->catalyst + product 2-Aryl-4-methoxyaniline catalyst->product

A representative Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%)

  • Base (e.g., K2CO3, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

B. Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Reaction Scheme:

Buchwald_Hartwig reactant1 This compound catalyst Pd Catalyst Ligand Base reactant1->catalyst + reactant2 R1R2NH reactant2->catalyst + product N-substituted-2-amino-4-methoxyaniline catalyst->product

A representative Buchwald-Hartwig amination reaction.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd2(dba)3, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.

  • Add this compound and the amine.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

V. Future Outlook and Perspectives

The journey of this compound and its derivatives is far from over. The continuous evolution of synthetic methodologies, particularly in the realm of green chemistry and flow chemistry, will undoubtedly lead to more efficient and sustainable ways to utilize this versatile building block.[6] The development of novel catalysts, including those based on earth-abundant metals, will further expand the scope of its applications.

In medicinal chemistry, the focus will likely be on the design and synthesis of more selective and potent inhibitors for a wider range of biological targets. The ability to fine-tune the electronic and steric properties of the aniline moiety will be crucial in developing next-generation therapeutics with improved efficacy and reduced side effects.

In materials science, the exploration of this compound derivatives for applications in organic electronics is still in its early stages. Future research will likely focus on the synthesis of novel conjugated polymers and small molecules with tailored optoelectronic properties for use in high-performance OLEDs, OSCs, and other organic electronic devices.

VI. Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its unique combination of functional groups provides a versatile platform for the synthesis of a wide range of complex and valuable molecules. From life-saving anticancer drugs to next-generation electronic materials, the potential applications of its derivatives are vast and continue to expand. As our understanding of chemical synthesis and its applications deepens, we can expect this compound to play an even more prominent role in shaping the future of science and technology.

VII. References

  • Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. (n.d.). MDPI. Retrieved from --INVALID-LINK--

  • Exploring the Chemical Versatility of this compound: A Synthesis Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from --INVALID-LINK--

  • The Role of this compound in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from --INVALID-LINK--

  • Synthesis and characterization of 3-(4-{[(substitutedphenyl)methylene] amino}phenyl)-6-bromo-2-methylquinazolin-4-one. (2012). Journal of Chemical and Pharmaceutical Research, 4(4), 1947-1949.

  • This compound. (n.d.). Oakwood Chemical. Retrieved from --INVALID-LINK--

  • CAS 32338-02-6 this compound. (n.d.). BOC Sciences. Retrieved from --INVALID-LINK--

  • 32338-02-6|this compound|BLD Pharm. (n.d.). BLD Pharm. Retrieved from --INVALID-LINK--

  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019). European Journal of Medicinal Chemistry, 181, 111568.

  • Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. (2021). Bioorganic & Medicinal Chemistry Letters, 31, 127685.

  • Synthesis and characterization of bromoquinazolinone substituted spiro[isobenzofuran-1,9′-xanthene]-3-ones. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Synthesis, biological evaluations, and in silico assessments of phenylamino quinazolinones as tyrosinase inhibitors. (2025). Journal of Molecular Structure, 1315, 138330.

  • Synthesis of A. 4-Bromo-2-methoxyaniline. (n.d.). PrepChem.com. Retrieved from --INVALID-LINK--

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. (2020). Bioorganic & Medicinal Chemistry, 28(1), 115194.

  • Synthesis, Characterization and Applications of (E)-3-((5-bromo-2-hydroxy-3-methoxycyclohexa-1,3-dienyl)methyleneamino)-6-(hydroxymethyl)-tetrahydro-2H-pyran-2,4,5-triol. (2025). ResearchGate. Retrieved from --INVALID-LINK--

  • 2-(5-Bromo-2-hydroxyphenyl)-1,2-dihydroquinazolin-4(3H)-one. (2008). Acta Crystallographica Section E: Structure Reports Online, 65(1), o193.

  • Two methoxyaniline-substituted dibenzofuran derivatives as hole-transport materials for perovskite solar cells. (2017). Journal of Materials Chemistry A, 5(18), 8538-8545.

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. (2016). 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016).

  • Sensitizers of Dye-Sensitized Solar Cells. (2025). ResearchGate. Retrieved from --INVALID-LINK--

  • Synthesis of 4-anilino-6-bromoquinazolines and their 6-fluorophenyl... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Future Trends in Organic Synthesis Utilizing this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from --INVALID-LINK--

  • CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Titania Nanorods Embedded with 2-Bromo-3-(methylamino)naphthalene-1,4-dione for Dye-Sensitized Solar Cells. (2022). ACS Omega, 7(40), 35947-35957.

  • (PDF) Titania Nanorods Embedded with 2-Bromo-3-(methylamino)naphthalene-1,4-dione for Dye-Sensitized Solar Cells. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Use of BODIPY and BORANIL Dyes to Improve Solar Conversion in the Fabrication of Organic Photovoltaic Cells Through the Co-Sensitization Method. (2024). Materials, 17(23), 5138.

References

An In-Depth Technical Guide to 2-Bromo-4-methoxyaniline: From Discovery to Application in Modern Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Unassuming Architect in Complex Synthesis

In the vast landscape of chemical intermediates, there are molecules that, while not possessing inherent therapeutic properties themselves, serve as indispensable building blocks in the construction of complex, life-altering pharmaceuticals. 2-Bromo-4-methoxyaniline is a prime example of such a molecule. Its elegantly substituted aromatic ring, featuring a bromine atom, a methoxy group, and an amine, presents a trifecta of reactive handles for the synthetic chemist. This guide provides a comprehensive overview of this compound, from its historical synthetic context to its modern applications as a cornerstone in the development of novel therapeutics. We will delve into the evolution of its synthesis, its key physicochemical properties, and its pivotal role in the construction of complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies.

The Historical Tapestry: A Story of Aniline and Selective Bromination

While a singular, definitive moment of "discovery" for this compound is not readily apparent in the annals of chemical literature, its existence is a direct consequence of the rich history of aniline chemistry and the development of selective halogenation techniques. The journey of aniline itself began in 1826 when Otto Unverdorben first isolated it from the destructive distillation of indigo. The subsequent decades saw a flurry of activity in the synthesis and derivatization of anilines, driven largely by the burgeoning synthetic dye industry.

The challenge in synthesizing a molecule like this compound lies in the controlled, regioselective introduction of a bromine atom onto the 4-methoxyaniline core. The amino and methoxy groups are both activating and ortho-, para-directing, making the aromatic ring highly susceptible to electrophilic substitution. Early methods for the bromination of aromatic amines often resulted in mixtures of isomers and poly-brominated products.

The evolution of milder and more selective brominating agents was a critical step forward. The use of reagents like N-bromosuccinimide (NBS) provided a significant improvement in controlling the regioselectivity of the reaction.[1] Furthermore, the strategy of protecting the highly activating amino group, often as an acetamide, allowed for more predictable outcomes in electrophilic aromatic substitution reactions. These advancements in synthetic methodology paved the way for the efficient and scalable production of specifically substituted anilines like this compound.

Physicochemical Properties: A Data-Driven Profile

A thorough understanding of a chemical intermediate's physical and chemical properties is paramount for its effective use in synthesis. The table below summarizes the key properties of this compound.

PropertyValueSource
IUPAC Name This compound
CAS Number 32338-02-6[2][3][4][5]
Molecular Formula C₇H₈BrNO[2][3]
Molecular Weight 202.05 g/mol [6]
Appearance Brown-yellow powder or red oil
Boiling Point 265.1 ± 20.0 °C at 760 mmHg
Density 1.5 ± 0.1 g/cm³
Solubility Sparingly soluble in water[7]

The Art of Synthesis: Crafting the Building Block

The laboratory and industrial synthesis of this compound primarily revolves around the controlled electrophilic bromination of 4-methoxyaniline. The choice of brominating agent and reaction conditions is crucial to achieve high regioselectivity and yield, targeting the position ortho to the amino group and meta to the methoxy group.

Modern Synthetic Approach: Direct Bromination with N-Bromosuccinimide (NBS)

A widely employed and efficient method for the synthesis of this compound involves the direct bromination of 4-methoxyaniline using N-bromosuccinimide (NBS). This method offers good control over the reaction and avoids the use of elemental bromine.

Experimental Protocol: Synthesis of this compound via Direct Bromination

Materials:

  • 4-methoxyaniline

  • N-bromosuccinimide (NBS)

  • Tetrahydrofuran (THF)

  • Petroleum ether

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a reaction vessel maintained at -10 °C, dissolve 4-methoxyaniline (1 equivalent) in THF.

  • Slowly add N-bromosuccinimide (1.05 equivalents) to the solution in three portions, ensuring the temperature remains at -10 °C.

  • Stir the reaction mixture at this temperature for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (15:1) to yield this compound as a red oil.[8]

Synthesis_of_2_Bromo_4_methoxyaniline 4-methoxyaniline 4-methoxyaniline This compound This compound 4-methoxyaniline->this compound Bromination NBS N-Bromosuccinimide (NBS) THF, -10 °C NBS->this compound

Caption: Synthetic route to this compound.

Alternative Industrial Synthesis: A Multi-step Approach

For industrial-scale production, a multi-step synthesis starting from p-nitrochlorobenzene has been developed. This process involves bromination, etherification, and a final nitro-reduction to yield this compound with high purity and overall yield.[9]

Applications in Drug Discovery and Development: A Gateway to Complexity

The true value of this compound lies in its utility as a versatile intermediate in the synthesis of complex, biologically active molecules. Its strategically placed functional groups allow for a variety of chemical transformations, making it a sought-after building block in the pharmaceutical industry.

The Power of Coupling Reactions: Building Molecular Scaffolds

The bromine atom on the aniline ring is a key feature, serving as an excellent handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, which are critical for constructing the core structures of many pharmaceutical agents.

Coupling_Reactions cluster_starting Starting Material cluster_reactions Key Coupling Reactions cluster_products Complex Molecular Scaffolds start This compound suzuki Suzuki-Miyaura Coupling (C-C bond formation) start->suzuki buchwald Buchwald-Hartwig Amination (C-N bond formation) start->buchwald products Biaryl Compounds Heterocycles Substituted Amines suzuki->products buchwald->products

References

A Researcher's Guide to Sourcing High-Purity 2-Bromo-4-methoxyaniline for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the quality of starting materials is paramount. The reliability and reproducibility of complex synthetic pathways hinge on the purity and well-defined characterization of every building block. 2-Bromo-4-methoxyaniline (CAS No. 32338-02-6), a key intermediate in the construction of a wide array of molecular architectures, is no exception. Its utility in pivotal carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, makes it a valuable asset in the synthesis of novel drug candidates. This guide provides a comprehensive overview for researchers and drug development professionals on sourcing high-purity this compound, navigating the landscape of commercial suppliers, understanding purity specifications, and implementing robust analytical verification methods.

The Synthetic Landscape and its Implications for Purity

A foundational understanding of the synthesis of this compound is crucial for anticipating potential impurities. The most common laboratory and commercial synthesis route involves the controlled bromination of 4-methoxyaniline. To achieve regioselective bromination at the ortho-position to the amine, various strategies are employed.

One approach involves the direct bromination using reagents like N-bromosuccinimide (NBS) under carefully controlled conditions, such as low temperatures (0-5°C), to minimize side reactions. Another method involves protecting the amine group, often as an acetamide, to moderate its reactivity before introducing the bromine atom.

The choice of synthetic route has a direct impact on the impurity profile of the final product. Inadequate control of reaction conditions can lead to the formation of byproducts that may be challenging to remove and could potentially interfere with subsequent reactions.

Potential Impurities to Consider:
  • Dibrominated Species: Over-bromination can lead to the formation of dibromo-4-methoxyaniline isomers.

  • Positional Isomers: While the ortho-position is favored, small amounts of other isomers may be present.

  • Unreacted Starting Material: Residual 4-methoxyaniline may remain after the reaction.

  • Residual Solvents and Reagents: Solvents used in the synthesis and purification steps (e.g., dichloromethane, acetic acid) and residual brominating agents or their byproducts could be present.

Navigating the Commercial Supplier Landscape

A multitude of chemical suppliers offer this compound, each with varying grades and purity specifications. For researchers and drug development professionals, selecting a supplier that provides comprehensive analytical data and consistently meets high-purity standards is essential.

Below is a comparative overview of several prominent suppliers and their typical product specifications. It is important to note that specifications can vary by batch, and it is always recommended to request a lot-specific Certificate of Analysis.

SupplierStated PurityAnalytical Methods MentionedNotes
Ningbo Inno Pharmchem ≥98.0%Not explicitly stated on product page, but emphasize

Methodological & Application

using 2-Bromo-4-methoxyaniline in Suzuki-Miyaura coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Suzuki-Miyaura Coupling of 2-Bromo-4-methoxyaniline

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the successful implementation of the Suzuki-Miyaura cross-coupling reaction using this compound. As a versatile building block, this compound is instrumental in the synthesis of complex biaryl amine structures, which are prevalent in pharmaceutical and materials science research.[1][2] This document delves into the reaction mechanism, provides field-proven protocols, outlines critical parameters for optimization, and offers a systematic approach to troubleshooting. It is designed for researchers, chemists, and drug development professionals seeking to leverage this powerful C-C bond-forming reaction with a nuanced, electron-rich substrate.[3][4]

Introduction: The Strategic Value of this compound in Biaryl Synthesis

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions, broad functional group tolerance, and the stability of its organoboron reagents.[3][4][5][6] This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, proving indispensable for creating biaryl scaffolds.[2][7]

This compound is a particularly valuable aryl bromide. The presence of the amine and methoxy groups makes the aromatic ring electron-rich, influencing its reactivity. The strategic placement of the bromine atom allows for its selective coupling, providing a direct route to substituted 4-methoxy-2-biarylanilines. These structures are key intermediates in the development of novel therapeutics and functional materials.

However, the inherent properties of this substrate—namely the electron-donating nature of the methoxy and amine groups and the potential for the aniline nitrogen to coordinate with the palladium catalyst—present unique challenges that necessitate careful optimization of reaction conditions.[3][4][8][9] This guide provides the necessary framework to navigate these challenges and achieve high-yield, reproducible results.

The Catalytic Cycle: A Mechanistic Perspective

A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[10][11] The cycle comprises three fundamental steps:

  • Oxidative Addition : The active Pd(0) catalyst, typically coordinated to phosphine ligands, inserts into the carbon-bromine bond of this compound. This is often the rate-limiting step and results in the formation of a square-planar Pd(II) complex.[5][10][12] The reactivity order for halides in this step is generally I > Br > Cl.[13]

  • Transmetalation : This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur efficiently, the organoboron species (typically a boronic acid) must be activated by a base.[14] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which readily transfers its aryl group to the Pd(II) center, displacing the halide.[15][16][17] An alternative, though less commonly cited mechanism, involves the base first coordinating to the palladium complex.[15][17]

  • Reductive Elimination : The two organic groups (the aniline derivative and the group from the boronic acid) on the Pd(II) complex couple and are expelled, forming the desired C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][11]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)L₂-Br (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (+ Ar-Br) Trans_Complex Ar-Pd(II)L₂-Ar' OA_Complex->Trans_Complex Transmetalation (+ Ar'-B(OR)₃⁻) Trans_Complex->Pd0 Reductive Elimination (- Ar-Ar') Product Biaryl Product (Ar-Ar') Trans_Complex->Product Product Formed BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate + Base Base Base (e.g., OH⁻) Base->Boronate Boronate->OA_Complex Enters Cycle ArBr This compound (Ar-Br) ArBr->Pd0 Reactant

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Optimizing the Reaction: A Guide to Reagent Selection

The success of coupling this compound hinges on the judicious selection of four key components: the catalyst, the base, the solvent, and the boron source.

ParameterRecommended OptionsRationale & Expert Insights
Palladium Catalyst Precatalysts: Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(OAc)₂Active Catalyst: Pd(PPh₃)₄While Pd(PPh₃)₄ is a classic choice, modern precatalyst systems paired with specific ligands often provide superior results. For electron-rich anilines, catalyst systems can be prone to deactivation.[8][9]
Ligand Bulky, Electron-Rich Phosphines: SPhos, XPhos, RuPhos, JohnPhosThese ligands (often called Buchwald ligands) are critical for challenging substrates.[8][18] They promote faster oxidative addition, stabilize the monoligated Pd(0) species, and accelerate the final reductive elimination step, preventing catalyst decomposition and side reactions.[18]
Base Inorganic Bases: K₃PO₄, Cs₂CO₃, K₂CO₃The choice of base is critical and often empirical.[18] For aniline substrates, a moderately strong, non-nucleophilic base like K₃PO₄ is frequently an excellent choice as it effectively promotes transmetalation without causing unwanted side reactions.[1][18] It should be finely powdered and anhydrous.[8]
Solvent Aprotic Solvents: 1,4-Dioxane, Toluene, 2-MeTHF, DMF(Often with a small amount of water)The solvent must solubilize all components. A mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1) is common, as water can facilitate the transmetalation step.[10] However, anhydrous conditions using TMSOK as a base have also been developed.[10] Rigorous degassing of the solvent is mandatory to prevent oxidation of the Pd(0) catalyst.[8]
Boron Source Arylboronic AcidsArylboronic Pinacol Esters (Ar-Bpin)Boronic acids are the most common coupling partners but can be prone to decomposition via protodeboronation or homocoupling.[8][10] Pinacol esters are significantly more stable, bench-top friendly alternatives that often give more reproducible results.[10]

Detailed Experimental Protocol

This section provides a robust, generalized protocol for the Suzuki-Miyaura coupling of this compound. This procedure should be considered a starting point and may require optimization for specific boronic acid partners.

Materials & Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv, finely ground and dried)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Experimental_Workflow start Start setup 1. Reaction Setup Add solids (Aniline, Boronic Acid, Base) to a dry Schlenk flask. start->setup inert 2. Inert Atmosphere Evacuate and backfill flask with Argon/Nitrogen (3x cycles). setup->inert reagents 3. Add Catalyst & Solvent Add Pd precatalyst and ligand, followed by degassed solvent via syringe. inert->reagents reaction 4. Heat & Stir Heat to 80-110 °C with vigorous stirring. Monitor by TLC or LC-MS. reagents->reaction workup 5. Work-up Cool, dilute with EtOAc, wash with water and brine. reaction->workup purify 6. Purification Dry organic layer (Na₂SO₄), concentrate, and purify by column chromatography. workup->purify end End (Pure Biaryl Product) purify->end

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reaction Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered potassium phosphate (2.0 equiv).

  • Establish Inert Atmosphere : Seal the flask with a septum. Evacuate the flask under vacuum and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[8][19]

  • Catalyst and Solvent Addition : Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 3.0 mol%). Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1) via syringe to achieve a concentration of 0.1–0.5 M with respect to the starting aniline.

  • Reaction Execution : Immerse the flask in a preheated oil bath at the desired temperature (typically 80–110 °C) and stir vigorously.

  • Monitoring : Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Work-up : Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers in a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.[20]

  • Isolation and Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5] Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure biaryl amine product.

Troubleshooting and Field-Proven Insights

Even with a robust protocol, challenges can arise. Below is a guide to diagnosing and solving common issues encountered when coupling this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Catalyst Inactivity: The active Pd(0) catalyst has been oxidized to an inactive state.[8]2. Poor Reagent Quality: Water has led to protodeboronation of the boronic acid.[8]3. Catalyst Inhibition: The aniline nitrogen may be coordinating to the palladium center, preventing catalytic turnover.[8][9]1. Ensure the reaction is set up under a strictly inert atmosphere and that all solvents are thoroughly degassed.[8]2. Use anhydrous, finely ground base and fresh, high-purity boronic acid or a more stable boronate ester.[8]3. Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) which can favor the desired catalytic cycle over inhibitory coordination.[8][18]
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen can promote the formation of Pd(II) species that lead to homocoupling.[8][10]2. Incorrect Stoichiometry: A large excess of boronic acid can favor this side reaction.[8]1. The most critical factor is the rigorous exclusion of oxygen. Flame-dry glassware and use proper inert gas techniques.[8]2. Optimize the stoichiometry. Use a smaller excess of the boronic acid (e.g., 1.1–1.2 equivalents).
Formation of Protodeboronation Byproduct 1. Trace Acid/Water: Residual moisture or acidic impurities can cleave the C-B bond of the boronic acid.[8]2. Base is too Weak: The base may not be activating the boronic acid quickly enough, leaving it susceptible to decomposition.1. Use anhydrous solvents and reagents. Ensure the boronic acid is of high quality.2. Screen stronger bases like K₃PO₄ or Cs₂CO₃. Ensure the base is fully dissolved or well-suspended.
Formation of Phenol Byproduct (Debromination-Hydroxylation) 1. Reaction with Base: At high temperatures, strong bases (especially hydroxides) can sometimes displace the bromide.1. Use a carbonate or phosphate base instead of a hydroxide. If high temperatures are required, ensure the base is not excessively strong or nucleophilic.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective method for the synthesis of valuable biaryl amine compounds. Success is predicated on a clear understanding of the catalytic cycle and careful control over key reaction parameters. The use of modern, bulky phosphine ligands in conjunction with a suitable base like potassium phosphate and rigorous inert atmosphere techniques are paramount to overcoming the challenges associated with this electron-rich substrate. The protocols and insights provided herein offer a validated roadmap for researchers to achieve high-yield, reproducible outcomes, accelerating innovation in drug discovery and materials science.

References

Application Notes & Protocols: N-Protection of 2-Bromo-4-methoxyaniline for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical guide for the N-protection of 2-bromo-4-methoxyaniline, a critical building block in pharmaceutical and materials science research.[] We present two robust and field-proven protocols for the introduction of the tert-butoxycarbonyl (Boc) and pivaloyl (Piv) protecting groups. The guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying chemical principles, comparative analysis of protecting groups, and critical troubleshooting insights to ensure reproducible, high-yield syntheses.

Introduction: The Strategic Imperative of N-Protection

In multistep organic synthesis, the selective modification of a molecule requires that certain functional groups be temporarily masked or "protected" to prevent undesired side reactions. The amino group of anilines, being nucleophilic and basic, is highly reactive towards a wide range of electrophiles and reaction conditions. Its protection is therefore a foundational strategy. This compound is a particularly valuable substrate, featuring a synthetically versatile bromine atom for cross-coupling reactions and an electron-donating methoxy group that influences the regioselectivity of further aromatic substitutions.

The choice of a nitrogen protecting group is a critical strategic decision, dictated by the planned downstream reaction conditions. An ideal protecting group should be:

  • Easy to introduce in high yield.

  • Stable (inert) to the reaction conditions planned for subsequent steps.

  • Easy to remove in high yield without affecting other functional groups (orthogonality).

This guide will focus on two widely employed and highly effective protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group and the sterically demanding, robust pivaloyl (Piv) group.

Selecting the Optimal Protecting Group: A Comparative Analysis

The selection between the Boc and Pivaloyl groups depends entirely on the synthetic route planned after the protection step. The key differences lie in their stability and the conditions required for their removal.

Featuretert-Butoxycarbonyl (Boc) GroupPivaloyl (Piv) Group
Reagent Di-tert-butyl dicarbonate (Boc Anhydride)Pivaloyl Chloride
Group Type CarbamateAmide (Acyl)
Stability Stable to most bases, nucleophiles, and catalytic hydrogenation.[2]Stable to acidic and oxidative conditions.[3] Highly robust.
Lability Cleaved under moderate to strong acidic conditions (e.g., TFA, HCl).[4][5][6]Cleaved under harsh conditions (strong acid like HBr/AcOH or strong base like KOH).[7]
Advantages Mild deprotection; orthogonal to Fmoc and Cbz groups.[2][3]Cost-effective reagent; rapid reaction times[7]; excellent steric protection.[3]
Disadvantages Longer reaction times compared to acyl chlorides.[7]Harsh deprotection conditions limit its orthogonality.[7]

Expert Insight: The Boc group is the preferred choice for general applications, especially in complex syntheses where mild deprotection is necessary to preserve other sensitive functional groups. The Pivaloyl group is an excellent option when a highly robust protecting group is required to withstand harsh acidic or oxidative environments where a Boc group would be cleaved.

Protocol 1: N-Boc Protection of this compound

This protocol details the formation of tert-butyl (2-bromo-4-methoxyphenyl)carbamate.

Principle and Mechanism

The protection proceeds via a nucleophilic acyl substitution. The lone pair of the aniline nitrogen attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride).[4][8] The resulting tetrahedral intermediate collapses, displacing a tert-butyl carbonate anion. This unstable anion readily decomposes into carbon dioxide gas and a tert-butoxide anion, which then deprotonates the newly formed carbamate, driving the reaction to completion.[8][9]

Boc Protection Mechanism cluster_0 Reaction Scheme Aniline This compound Product N-Boc Protected Aniline Aniline->Product + Boc2O Boc₂O Boc2O->Product THF, rt

Caption: N-Boc protection of this compound.

Detailed Experimental Protocol

Materials and Reagents:

  • This compound (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the aniline in anhydrous THF (approx. 0.2 M concentration).

  • Add di-tert-butyl dicarbonate (1.1 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature. Note: The reaction releases CO₂ gas and should not be performed in a sealed container.[6][8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF.

  • Redissolve the crude residue in ethyl acetate (EtOAc).

  • Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting crude product, often a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure N-Boc protected product.

Deprotection Protocol

The Boc group is efficiently removed by treatment with a strong acid. A common and effective method is to dissolve the N-Boc protected aniline in dichloromethane (DCM) and add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v), stirring at room temperature for 30-60 minutes.[4][6][10] Alternatively, a solution of HCl in an organic solvent like methanol or ethyl acetate can be used.[5]

Protocol 2: N-Pivaloyl Protection of this compound

This protocol details the synthesis of N-(2-bromo-4-methoxyphenyl)pivalamide.

Principle and Mechanism

This reaction is a classic Schotten-Baumann acylation. The aniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of pivaloyl chloride.[11] A tetrahedral intermediate is formed, which then collapses to regenerate the carbonyl double bond and expel a chloride ion. A stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is required to neutralize the HCl byproduct, preventing protonation of the starting aniline and driving the reaction to completion.

Pivaloyl Protection Mechanism cluster_1 Reaction Scheme Aniline This compound Product N-Piv Protected Aniline Aniline->Product + PivCl Pivaloyl Chloride PivCl->Product TEA, DCM, 0°C to rt

Caption: N-Pivaloyl protection of this compound.

Detailed Experimental Protocol

Materials and Reagents:

  • This compound (1.0 eq)

  • Pivaloyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Septum and nitrogen/argon inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.2 M).

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the flask to 0°C in an ice bath.

  • Add pivaloyl chloride (1.1 eq) dropwise via a dropping funnel or syringe over 15-20 minutes.[12] A white precipitate of triethylammonium chloride will form.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-3 hours, monitoring progress by TLC.[7]

  • Upon completion, dilute the reaction mixture with additional DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x) to remove excess TEA, saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting N-pivaloyl protected aniline is typically a solid that can be purified by recrystallization.

Deprotection Protocol

Deprotection of the robust pivaloyl group requires more forcing conditions than the Boc group. This is commonly achieved by refluxing in strong acid (e.g., a mixture of hydrobromic acid and acetic acid) or by heating with a strong base (e.g., aqueous or alcoholic potassium hydroxide).[7]

General Workflow and Troubleshooting

The diagram below outlines the general logic for N-protection in a synthetic campaign.

G start Start: This compound decision Evaluate Downstream Reaction Conditions start->decision path_boc Mild Conditions Needed? (e.g., Base, Pd-coupling) decision->path_boc Yes path_piv Harsh Conditions Needed? (e.g., Strong Acid, Oxidation) decision->path_piv No protocol_boc Protocol 1: Boc Protection (Boc₂O, THF) path_boc->protocol_boc protocol_piv Protocol 2: Piv Protection (PivCl, TEA, DCM) path_piv->protocol_piv reaction Perform Subsequent Synthetic Step(s) protocol_boc->reaction protocol_piv->reaction deprotection_decision Final Product Requires Free Amine? reaction->deprotection_decision deprotection_boc Boc Deprotection (TFA/DCM) deprotection_decision->deprotection_boc From Boc Path deprotection_piv Piv Deprotection (KOH or HBr/AcOH) deprotection_decision->deprotection_piv From Piv Path no_deprotection Final Product (N-Protected) deprotection_decision->no_deprotection No end Final Product deprotection_boc->end deprotection_piv->end no_deprotection->end

References

Application Notes and Protocols for the Synthesis of 4-Anilinoquinazoline Intermediates from 2-Bromo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 2-Bromo-4-methoxyaniline in Kinase Inhibitor Scaffolds

This compound is a highly valuable and versatile building block in the synthesis of pharmaceutical intermediates, particularly for the development of kinase inhibitors. Its unique trifunctional nature—a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and an electron-donating methoxy group—provides a rich chemical handle for the construction of complex molecular architectures. This application note provides a detailed protocol for the synthesis of a key 4-anilinoquinazoline intermediate from this compound, a scaffold prevalent in numerous FDA-approved and investigational kinase inhibitors targeting signaling pathways in oncology.

The 4-anilinoquinazoline core is a well-established pharmacophore that mimics the adenine region of ATP, enabling competitive inhibition at the ATP-binding site of various kinases, such as the Epidermal Growth Factor Receptor (EGFR).[1] The strategic introduction of this compound into this scaffold allows for the precise modulation of the inhibitor's steric and electronic properties, which is crucial for optimizing potency, selectivity, and pharmacokinetic profiles. Furthermore, the bromine atom on the aniline ring serves as a versatile synthetic handle for late-stage diversification through palladium-catalyzed cross-coupling reactions, enabling the exploration of a broad chemical space to overcome drug resistance.

This guide is intended for researchers, medicinal chemists, and drug development professionals, offering a comprehensive, field-proven protocol for the synthesis of a 4-(2-bromo-4-methoxyphenylamino)quinazoline intermediate. The causality behind experimental choices, a self-validating protocol, and authoritative references are provided to ensure scientific integrity and reproducibility.

Synthetic Workflow for 4-(2-bromo-4-methoxyphenylamino)-6,7-dimethoxyquinazoline

The synthesis of the target intermediate is achieved through a nucleophilic aromatic substitution (SNAr) reaction between this compound and a suitable 4-chloroquinazoline derivative. The following diagram illustrates the overall synthetic workflow.

Synthetic Workflow This compound This compound Reaction Nucleophilic Aromatic Substitution This compound->Reaction 4-Chloro-6,7-dimethoxyquinazoline 4-Chloro-6,7-dimethoxyquinazoline 4-Chloro-6,7-dimethoxyquinazoline->Reaction Intermediate 4-(2-bromo-4-methoxyphenylamino) -6,7-dimethoxyquinazoline Reaction->Intermediate

Caption: Synthetic workflow for the preparation of the target intermediate.

Detailed Experimental Protocol

This protocol details the synthesis of 4-(2-bromo-4-methoxyphenylamino)-6,7-dimethoxyquinazoline, a key intermediate for the development of kinase inhibitors.

Materials and Reagents
ReagentSupplierPurity
This compound[Supplier Name]>98%
4-Chloro-6,7-dimethoxyquinazoline[Supplier Name]>98%
Isopropanol (anhydrous)[Supplier Name]>99.5%
Diisopropylethylamine (DIPEA)[Supplier Name]>99%
Diethyl ether (anhydrous)[Supplier Name]>99%
n-Hexane[Supplier Name]>99%
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-chloro-6,7-dimethoxyquinazoline (2.39 g, 10 mmol) and this compound (2.02 g, 10 mmol) in anhydrous isopropanol (50 mL).

  • Addition of Base: To the stirred suspension, add diisopropylethylamine (DIPEA) (2.1 mL, 12 mmol). The use of a non-nucleophilic organic base is crucial to neutralize the HCl generated during the reaction without competing with the aniline nucleophile.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of n-hexane and ethyl acetate as the mobile phase. The disappearance of the starting materials and the appearance of a new, less polar spot indicates the formation of the product.

  • Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash the filter cake with cold isopropanol (2 x 20 mL) followed by anhydrous diethyl ether (2 x 20 mL) to remove any unreacted starting materials and impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or by flash column chromatography on silica gel using a gradient of n-hexane and ethyl acetate as the eluent.

  • Drying and Characterization: Dry the purified product under vacuum at 40-50 °C to a constant weight. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Scientific Rationale and Mechanistic Insights

The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The quinazoline ring is electron-deficient, particularly at the C4 position, due to the electron-withdrawing effect of the two nitrogen atoms. This makes the C4 position highly susceptible to attack by nucleophiles. The chlorine atom at C4 is a good leaving group, facilitating the substitution.

The reaction proceeds through a stepwise mechanism involving the formation of a Meisenheimer complex, a resonance-stabilized intermediate. The amino group of this compound acts as the nucleophile, attacking the electron-deficient C4 position of the quinazoline ring. This is followed by the elimination of the chloride ion to yield the final product.

SNAr Mechanism cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure Reactants This compound + 4-Chloro-6,7-dimethoxyquinazoline Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Slow Product 4-(2-bromo-4-methoxyphenylamino)-6,7-dimethoxyquinazoline + HCl Meisenheimer->Product Fast

Caption: Mechanism of the nucleophilic aromatic substitution reaction.

Quantitative Data and Expected Results

ParameterExpected Value
Yield 75-85%
Appearance Off-white to pale yellow solid
Purity (by HPLC) >98%
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.55 (s, 1H, NH), 8.50 (s, 1H, H-2), 7.85 (s, 1H, H-5), 7.60 (d, J = 2.4 Hz, 1H, H-3'), 7.40 (d, J = 8.8 Hz, 1H, H-6'), 7.25 (dd, J = 8.8, 2.4 Hz, 1H, H-5'), 7.20 (s, 1H, H-8), 3.95 (s, 3H, OMe), 3.90 (s, 3H, OMe), 3.85 (s, 3H, OMe)
Mass Spec (ESI+) m/z: [M+H]⁺ calculated for C₁₇H₁₆BrN₄O₃: 403.04; found: 403.1

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of a key 4-anilinoquinazoline pharmaceutical intermediate from this compound. The detailed procedure, coupled with a clear explanation of the underlying chemical principles, is designed to empower researchers in the field of drug discovery and development to efficiently access this important class of molecules. The versatility of the bromo-substituent in the final product opens up numerous possibilities for further chemical exploration and the development of next-generation kinase inhibitors.

References

Application of 2-Bromo-4-methoxyaniline in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-4-methoxyaniline is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide range of organic molecules, including those with significant applications in the agrochemical industry. Its unique substitution pattern, featuring a bromine atom, a methoxy group, and an amino group on the aromatic ring, provides multiple reactive sites for constructing complex molecular architectures. This application note provides a detailed guide for researchers and scientists on the utilization of this compound in the synthesis of potential novel agrochemicals, with a focus on creating analogs of established phenylamide fungicides.

The phenylamide class of fungicides, which includes well-known compounds like metalaxyl and furalaxyl, are highly effective against oomycete pathogens, which cause devastating plant diseases such as late blight and downy mildew.[1] The core structure of these fungicides typically consists of an N-acyl-N-arylalanine moiety. By strategically modifying the aryl group, researchers can develop new derivatives with potentially improved efficacy, altered spectrum of activity, or better resistance management profiles. This compound offers a unique starting point for such derivatization.

This document will provide a comprehensive overview of the synthetic pathways, detailed experimental protocols, safety considerations, and data interpretation for the synthesis of a novel N-acyl-N-(2-bromo-4-methoxyphenyl)alanine methyl ester, a potential fungicide candidate.

Properties of this compound

A thorough understanding of the physicochemical properties of the starting material is essential for safe handling and successful synthesis.

PropertyValueReference
CAS Number 32338-02-6[2]
Molecular Formula C₇H₈BrNO[2]
Molecular Weight 202.05 g/mol [2]
Appearance Brown-yellow powder
Melting Point 64 °C
Boiling Point 265.1 °C at 760 mmHg
Purity ≥98.0%

Synthetic Strategy: A Two-Step Approach to a Novel Phenylamide Fungicide Analog

The synthesis of the target N-acyl-N-(2-bromo-4-methoxyphenyl)alanine methyl ester from this compound can be achieved through a two-step reaction sequence, which is a common strategy for preparing this class of compounds.[1]

  • N-Alkylation: The first step involves the N-alkylation of this compound with a suitable alanine derivative, such as methyl 2-chloropropionate, to introduce the alanine ester moiety.

  • N-Acylation: The second step is the N-acylation of the resulting N-(2-bromo-4-methoxyphenyl)alanine methyl ester with an acyl chloride, for example, 2-furoyl chloride, to complete the synthesis of the target molecule.

This synthetic approach is illustrated in the workflow diagram below.

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: N-Acylation start This compound product1 Methyl N-(2-bromo-4-methoxyphenyl)alaninate start->product1 Base (e.g., K2CO3) Solvent (e.g., DMF) reagent1 Methyl 2-chloropropionate reagent1->product1 product2 Target Fungicide Analog (Methyl N-(2-bromo-4-methoxyphenyl)-N-(2-furoyl)alaninate) product1->product2 Base (e.g., Triethylamine) Solvent (e.g., THF) reagent2 2-Furoyl chloride reagent2->product2

Caption: A two-step workflow for the synthesis of a novel fungicide analog.

Experimental Protocols

Safety Precautions: this compound is toxic if swallowed, in contact with skin, or if inhaled.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Part 1: Synthesis of Methyl N-(2-bromo-4-methoxyphenyl)alaninate (Intermediate 1)

Rationale: This N-alkylation reaction establishes the core structure of the target molecule by attaching the alanine ester group to the aniline nitrogen. The choice of a base like potassium carbonate is crucial to deprotonate the aniline, making it a more effective nucleophile to displace the chloride from methyl 2-chloropropionate. Dimethylformamide (DMF) is a suitable polar aprotic solvent for this type of reaction.

Materials:

  • This compound (1.0 eq)

  • Methyl 2-chloropropionate (1.2 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Potassium iodide (KI) (catalytic amount)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and anhydrous DMF.

  • Add potassium carbonate (1.5 eq) and a catalytic amount of potassium iodide.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add methyl 2-chloropropionate (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 16-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford pure Methyl N-(2-bromo-4-methoxyphenyl)alaninate.

Part 2: Synthesis of Methyl N-(2-bromo-4-methoxyphenyl)-N-(2-furoyl)alaninate (Target Compound)

Rationale: This N-acylation step completes the synthesis of the target fungicide analog. The amine of the intermediate is acylated using 2-furoyl chloride. Triethylamine is used as a base to neutralize the HCl generated during the reaction. Tetrahydrofuran (THF) is a common solvent for this transformation.

Materials:

  • Methyl N-(2-bromo-4-methoxyphenyl)alaninate (Intermediate 1) (1.0 eq)

  • 2-Furoyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Methyl N-(2-bromo-4-methoxyphenyl)alaninate (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution and stir for 10 minutes.

  • Slowly add a solution of 2-furoyl chloride (1.1 eq) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final product, Methyl N-(2-bromo-4-methoxyphenyl)-N-(2-furoyl)alaninate.

Characterization

The synthesized intermediate and final product should be characterized using standard analytical techniques to confirm their identity and purity.

TechniqueExpected Observations
¹H NMR Appearance of new signals corresponding to the alanine and furoyl moieties, and shifts in the aromatic protons.
¹³C NMR Appearance of new carbon signals for the ester, amide, and furoyl groups.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of the compounds.
FT-IR Characteristic absorption bands for N-H (intermediate), C=O (ester and amide), and C-O-C (ether and ester) functional groups.

Agrochemical Potential and Future Directions

The synthesized N-acyl-N-(2-bromo-4-methoxyphenyl)alanine methyl ester represents a novel compound with potential fungicidal activity. The presence of the bromo and methoxy substituents on the phenyl ring can influence the compound's lipophilicity, electronic properties, and interaction with the target site in the pathogen, potentially leading to enhanced biological activity.

Further research should focus on:

  • In vitro and in vivo biological screening: Testing the synthesized compound against a panel of oomycete pathogens to determine its fungicidal efficacy.

  • Structure-Activity Relationship (SAR) studies: Synthesizing a library of analogs by varying the acyl group and the ester functionality to optimize the biological activity.

  • Mode of action studies: Investigating the biochemical mechanism by which the compound exerts its fungicidal effect.

The bromine atom in the target compound also serves as a handle for further chemical modifications through cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce additional diversity and explore new chemical space for agrochemical discovery.

Future_Directions cluster_core Core Activities cluster_advanced Advanced Research synthesis Synthesis of Novel Analog screening Biological Screening synthesis->screening sar SAR Studies screening->sar sar->synthesis moa Mode of Action Studies sar->moa cross_coupling Further Derivatization via Cross-Coupling sar->cross_coupling

Caption: Logical flow of future research directions.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel agrochemical candidates. The detailed protocols provided in this application note offer a practical guide for the synthesis of a potential phenylamide fungicide analog. By leveraging the unique chemical properties of this compound, researchers can explore new avenues in the development of effective crop protection agents.

References

The Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-methoxyaniline with Boronic Acids: A Comprehensive Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-bromo-4-methoxyaniline with a diverse range of boronic acids. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct biaryl and heteroaryl scaffolds that are prevalent in pharmaceuticals and functional materials. This guide moves beyond a simple recitation of steps to explain the underlying principles and rationale for procedural choices, ensuring a robust understanding and successful application of this powerful transformation.

Introduction: The Strategic Importance of 2-Aryl-4-methoxyanilines

The this compound scaffold is a valuable building block in medicinal chemistry. The presence of the bromine atom provides a handle for cross-coupling reactions, while the methoxy and aniline functionalities offer sites for further chemical modification. The products of its reaction with boronic acids, 2-aryl-4-methoxyanilines, are key structural motifs in a variety of biologically active molecules. The aniline moiety, in particular, is a common feature in pharmacologically active compounds, though its presence can sometimes pose challenges in synthesis, necessitating carefully optimized reaction conditions.[1] The development of efficient and versatile methods for the synthesis of these compounds is therefore of significant interest to the drug discovery community.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The Suzuki-Miyaura coupling is a transition metal-catalyzed reaction that forges a carbon-carbon bond between an organohalide and an organoboron compound.[2] The generally accepted catalytic cycle, which is fundamental to understanding and troubleshooting the reaction, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step and can be influenced by the electron density of the aryl halide and the steric bulk of the catalyst's ligands.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, forming a diorganopalladium(II) complex. The base is crucial for activating the boronic acid, making it more nucleophilic.

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the desired 2-aryl-4-methoxyaniline product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)Ln Active Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br_L2 Ar-Pd(II)-Br(Ln) (Ar = 2-amino-5-methoxyphenyl) Oxidative_Addition->Ar-Pd(II)-Br_L2 Transmetalation Transmetalation Ar-Pd(II)-Br_L2->Transmetalation Ar-Pd(II)-R_L2 Ar-Pd(II)-R'(Ln) (R' = from Boronic Acid) Transmetalation->Ar-Pd(II)-R_L2 B(OH)2-Br Boron Waste Transmetalation->B(OH)2-Br Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerated Catalyst Product Ar-R' (2-Aryl-4-methoxyaniline) Reductive_Elimination->Product Ar-Br This compound Ar-Br->Oxidative_Addition R-B(OH)2 Boronic Acid + Base R-B(OH)2->Transmetalation

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols and Considerations

The following sections provide detailed protocols and critical considerations for performing the Suzuki-Miyaura coupling of this compound.

Materials and Reagents
  • This compound: The starting aryl bromide. Ensure it is of high purity.

  • Boronic Acid or Boronic Ester: The coupling partner. A slight excess (1.1-1.5 equivalents) is typically used.

  • Palladium Catalyst: A variety of palladium sources can be used, including Pd(PPh₃)₄, Pd(dppf)Cl₂, and palladium acetate (Pd(OAc)₂). For challenging couplings, pre-catalyst systems like XPhos Pd G3 may be beneficial.[3]

  • Ligand (if required): When using a palladium source like Pd(OAc)₂, a phosphine ligand such as triphenylphosphine (PPh₃) or a more specialized ligand like SPhos is necessary.

  • Base: Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can significantly impact the reaction outcome.[3]

  • Solvent: A degassed solvent system is crucial to prevent catalyst deactivation. Common choices include mixtures of 1,4-dioxane/water, toluene/water, or DMF.[3]

  • Inert Gas: High-purity nitrogen or argon is required to maintain an oxygen-free atmosphere.

General Experimental Protocol

This protocol serves as a robust starting point and should be optimized for specific substrates.

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.2-1.5 equiv.), and the selected base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent(s) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Catalyst Addition: Add the palladium catalyst and, if separate, the ligand under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Experimental_Workflow cluster_workflow Experimental Workflow Start Start Setup 1. Reaction Setup (Reactants & Base) Start->Setup Inert 2. Inert Atmosphere (Evacuate & Backfill) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Catalyst 4. Add Catalyst/Ligand Solvent->Catalyst React 5. Heat & Stir Catalyst->React Monitor 6. Monitor Progress (TLC/LC-MS) React->Monitor Monitor->React Incomplete Workup 7. Work-up (Quench, Extract) Monitor->Workup Complete Purify 8. Purify (Chromatography) Workup->Purify End End (Pure Product) Purify->End

Figure 2. A general experimental workflow for the Suzuki-Miyaura coupling.

Data Presentation: Representative Suzuki-Miyaura Couplings of this compound Analogs

While specific data for this compound is dispersed, the following table summarizes representative yields for the Suzuki-Miyaura coupling of structurally similar ortho-bromoanilines with a variety of boronic acids. This data, compiled from various sources, provides a strong indication of the expected reactivity and serves as a guide for reaction optimization.[4][5]

Boronic Acid/Ester Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acid pinacol esterCataCXium A Pd G3Cs₂CO₃2-MeTHF8091[5]
4-Tolylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O90~85 (est.)[6]
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O90~92 (est.)[6]
4-Chlorophenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O90~80 (est.)[6]
Thiophen-3-ylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O90~73 (est.)[6]
Benzylboronic acid pinacol esterCataCXium A Pd G3Cs₂CO₃2-MeTHF8095[5]
Vinylboronic acid pinacol esterCataCXium A Pd G3Cs₂CO₃2-MeTHF8085[5]

Estimated yields are based on reactions with structurally similar bromo-anilines and serve as a strong predictive tool.

Troubleshooting and Optimization

Low yields in Suzuki-Miyaura couplings of this compound can often be attributed to several factors. The following provides a logical framework for troubleshooting.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Low Yields Start Low Yield Observed Check_SM Is Starting Material Consumed? Start->Check_SM Yes_SM Yes Check_SM->Yes_SM No_SM No Check_SM->No_SM Side_Reactions Consider Side Reactions: - Protodeboronation - Homocoupling - Catalyst Decomposition Yes_SM->Side_Reactions Inactive_Catalyst Potential Issues: - Inactive Catalyst - Poor Oxidative Addition - Inefficient Transmetalation No_SM->Inactive_Catalyst Optimize_Conditions Optimize Conditions: - Use more stable boronic ester - Rigorous degassing - Use more robust ligand Side_Reactions->Optimize_Conditions Optimize_Catalyst Optimize Catalyst System: - Change Pd source/ligand - Use stronger/more soluble base - Increase temperature Inactive_Catalyst->Optimize_Catalyst

Figure 3. A logic diagram for troubleshooting low yields in Suzuki-Miyaura reactions.

Key Optimization Strategies:

  • Catalyst and Ligand Selection: For electron-rich anilines, which can be less reactive in the oxidative addition step, using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can significantly improve yields.[7]

  • Choice of Base: The base is critical for activating the boronic acid. Stronger, non-aqueous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective than aqueous sodium or potassium carbonate, especially if protodeboronation of the boronic acid is a concern.[3]

  • Solvent System: The choice of solvent can influence the solubility of the reactants and the stability of the catalyst. Anhydrous solvents like dioxane or toluene, often with a small amount of water to aid in the dissolution of the base, are commonly employed.

  • Temperature: While many Suzuki couplings proceed at elevated temperatures, excessively high temperatures can lead to catalyst decomposition. Optimization of the reaction temperature is often necessary.

Safety and Handling of this compound

This compound is a chemical that requires careful handling.

  • Hazards: It is harmful if swallowed and may cause skin and eye irritation. It is also toxic to aquatic life with long-lasting effects.[7]

  • Precautions: Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and moisture.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile tool for the synthesis of a wide array of 2-aryl-4-methoxyanilines, which are valuable scaffolds in drug discovery and materials science. A thorough understanding of the reaction mechanism, careful selection of reaction components, and systematic optimization are key to achieving high yields and purity. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this important synthetic transformation in their work.

References

experimental procedure for the synthesis of heterocyclic compounds using 2-Bromo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Synthesis of Heterocyclic Compounds from 2-Bromo-4-methoxyaniline

Introduction: The Strategic Value of this compound in Heterocyclic Chemistry

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and scalability of a synthetic route. This compound is a premier example of a strategic building block, offering a unique convergence of reactive sites that empower chemists to construct complex molecular architectures. Its utility stems from three key structural features: a nucleophilic amine (-NH₂), a versatile bromine atom (-Br) ortho to the amine, and an electron-donating methoxy group (-OCH₃) at the para position.

The interplay of these functionalities provides a rich platform for a multitude of transformations:

  • The Amine Group: Serves as a potent nucleophile and a handle for directing group-assisted reactions or for direct incorporation as a ring nitrogen atom.

  • The Bromo Substituent: Acts as an excellent leaving group, primarily for palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1]

  • The Methoxy Group: As an electron-donating group, it influences the electronic properties of the aromatic ring, impacting the regioselectivity of subsequent reactions and modulating the biological properties of the final heterocyclic products.

This guide provides detailed protocols and the underlying scientific rationale for leveraging this compound in the synthesis of high-value heterocyclic scaffolds, including benzoxazoles and precursors for quinoline derivatives. The methodologies are presented to be self-validating, offering researchers a robust foundation for their synthetic endeavors.

Core Synthetic Strategies & Mechanistic Insights

The strategic positioning of the bromo and amino groups on the aniline core allows for a variety of powerful cyclization and coupling strategies. We will explore two primary pathways: intramolecular cyclization for benzoxazole synthesis and intermolecular cross-coupling for generating versatile intermediates.

G start_node This compound reaction_node1 reaction_node1 start_node->reaction_node1 Acylation (e.g., Acyl Chloride) reaction_node3 reaction_node3 start_node->reaction_node3 Intermolecular Buchwald-Hartwig Amination (Pd-cat.) reaction_node4 reaction_node4 start_node->reaction_node4 Intermolecular Sonogashira Coupling (Pd/Cu-cat.) intermediate_node intermediate_node product_node product_node reaction_node reaction_node intermediate1 N-(2-Bromo-4-methoxyphenyl)amide reaction_node1->intermediate1 Forms N-acyl intermediate reaction_node2 Intramolecular Ullmann C-O Coupling (Cu-catalyzed) intermediate1->reaction_node2 product1 Benzoxazoles reaction_node2->product1 product2 N-Aryl Diamine Precursors reaction_node3->product2 product3 2-Alkynyl-4-methoxyanilines (Quinoline Precursors) reaction_node4->product3

Caption: Fig 1. Key synthetic routes from this compound.

Strategy 1: Intramolecular Cyclization to Synthesize Benzoxazoles

The synthesis of benzoxazoles, a privileged scaffold in medicinal chemistry, can be efficiently achieved from 2-bromoanilines.[2] This approach circumvents the more traditional use of 2-aminophenols and offers a modular route where the substituent at the 2-position of the benzoxazole is introduced via an acyl chloride.[3] The key transformation is a copper-catalyzed intramolecular Ullmann-type C-O bond formation.[2][3]

Causality: The reaction proceeds in two stages. First, the amine is acylated to form an N-(2-bromophenyl)amide. This intermediate positions the amide oxygen in proximity to the bromo-substituted carbon. The subsequent introduction of a copper(I) catalyst is crucial. Copper(I) undergoes oxidative addition into the C-Br bond. The resulting organocopper species then facilitates an intramolecular nucleophilic attack by the amide oxygen, followed by reductive elimination to form the oxazole ring and regenerate the active catalyst.[4] The use of a high-boiling polar solvent like DMSO and a base such as cesium carbonate is essential to promote the reaction, which often requires elevated temperatures.[2]

G cluster_mech Copper-Catalyzed Benzoxazole Formation intermediate_node intermediate_node catalyst_node catalyst_node transition_state transition_state Amide N-(2-bromophenyl)amide OxAdd Oxidative Addition Complex Amide->OxAdd + Cu(I) CuI Cu(I) Catalyst CuI->OxAdd Cyclization Intramolecular Reductive Elimination OxAdd->Cyclization Base assisted cyclization Product Benzoxazole Cyclization->Product Product->CuI Catalyst regeneration

Caption: Fig 2. Simplified mechanism for Ullmann C-O coupling.

Strategy 2: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound is a powerful handle for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.[5][6]

  • Buchwald-Hartwig Amination: This reaction forms a C-N bond between the aniline and another aryl halide or amine, respectively.[7] When reacting this compound with an amine, it allows for the synthesis of substituted ortho-phenylenediamines, which are precursors to benzodiazepines and other complex heterocycles. The reaction relies on a palladium catalyst and a specialized phosphine ligand to facilitate the catalytic cycle of oxidative addition, amine coordination/deprotonation, and reductive elimination.[8][9][10]

  • Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling with a terminal alkyne.[11][12] The resulting 2-alkynyl aniline is a highly valuable intermediate. The alkyne's triple bond can undergo a variety of subsequent cyclization reactions (e.g., Larock indole synthesis, quinoline synthesis) to form a range of fused heterocyclic systems.[13] The reaction is co-catalyzed by palladium and copper(I), with the copper facilitating the formation of a copper(I) acetylide intermediate.[11]

Experimental Application Notes and Protocols

General Laboratory Guidance: All reactions should be conducted in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified. Reagents should be of high purity. Reaction progress should be monitored by Thin Layer Chromatography (TLC) using appropriate eluents and visualized with UV light and/or specific stains.

Protocol 1: Synthesis of 6-Methoxy-2-phenylbenzoxazole via Copper-Catalyzed Intramolecular Cyclization

Principle: This two-step, one-pot protocol first involves the acylation of this compound with benzoyl chloride. The resulting amide intermediate is then cyclized in the presence of a copper(I) iodide catalyst and a ligand to yield the target benzoxazole.[3] This method is a robust alternative to syntheses starting from 2-aminophenols.

Materials & Reagents

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Notes
This compound202.051.01 g5.0Starting Material
Benzoyl Chloride140.570.77 g (0.64 mL)5.5Acylating Agent
Pyridine79.100.44 g (0.45 mL)5.5Base for acylation
Copper(I) Iodide (CuI)190.4595 mg0.5Catalyst
1,10-Phenanthroline180.21180 mg1.0Ligand
Cesium Carbonate (Cs₂CO₃)325.823.26 g10.0Base for cyclization
Dimethyl Sulfoxide (DMSO)78.1325 mL-Solvent
Dichloromethane (DCM)84.9325 mL-Solvent for acylation

Step-by-Step Methodology:

  • Acylation:

    • To a 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.01 g, 5.0 mmol) and dichloromethane (25 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add pyridine (0.45 mL, 5.5 mmol), followed by the dropwise addition of benzoyl chloride (0.64 mL, 5.5 mmol).

    • Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the consumption of the starting aniline by TLC (Eluent: 3:1 Hexanes/Ethyl Acetate).

    • Self-Validation Check: A new, less polar spot corresponding to the amide intermediate should appear.

  • Solvent Exchange and Cyclization Setup:

    • Once the acylation is complete, remove the dichloromethane under reduced pressure using a rotary evaporator.

    • To the flask containing the crude amide, add Copper(I) Iodide (95 mg, 0.5 mmol), 1,10-phenanthroline (180 mg, 1.0 mmol), and cesium carbonate (3.26 g, 10.0 mmol).

    • Evacuate and backfill the flask with nitrogen three times.

    • Add anhydrous DMSO (25 mL) via syringe.

  • Reaction and Work-up:

    • Heat the reaction mixture to 120 °C with vigorous stirring for 12-18 hours. Monitor the reaction by TLC for the disappearance of the amide intermediate and the formation of the product.

    • After cooling to room temperature, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by column chromatography on silica gel (gradient elution, 5-20% ethyl acetate in hexanes) to afford 6-methoxy-2-phenylbenzoxazole as a solid.

    • Expected Yield: 70-85%.

    • Characterization: The product identity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR should show characteristic aromatic signals for the benzoxazole core and the 2-phenyl substituent, along with a singlet for the methoxy group around 3.8-3.9 ppm.

Safety Precautions: Copper salts are toxic; handle with appropriate personal protective equipment (PPE). DMSO can enhance skin absorption of chemicals. Acyl chlorides and pyridine are corrosive and have noxious odors; conduct manipulations in a fume hood.

Protocol 2: Synthesis of N-Aryl Intermediate via Buchwald-Hartwig Amination

Principle: This protocol demonstrates the formation of a C-N bond using a palladium-catalyzed reaction, coupling this compound with a secondary amine like morpholine.[7] The choice of ligand is critical; sterically hindered, electron-rich phosphine ligands like XPhos are often required for efficient coupling with aryl bromides.[8]

Materials & Reagents

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Notes
This compound202.05404 mg2.0Starting Material
Morpholine87.12209 mg (0.21 mL)2.4Nucleophile
Pd₂(dba)₃915.7218.3 mg0.02 (2 mol% Pd)Palladium Precatalyst
XPhos476.6338.1 mg0.08 (4 mol%)Ligand
Sodium tert-butoxide (NaOtBu)96.10269 mg2.8Base
Toluene92.1410 mL-Anhydrous Solvent

Step-by-Step Methodology:

  • Reaction Setup:

    • In a glovebox or under a nitrogen atmosphere, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (38.1 mg, 0.08 mmol), and sodium tert-butoxide (269 mg, 2.8 mmol) to an oven-dried Schlenk tube.

    • Add this compound (404 mg, 2.0 mmol).

    • Seal the tube, remove from the glovebox, and add anhydrous toluene (10 mL) followed by morpholine (0.21 mL, 2.4 mmol) via syringe.

  • Reaction and Work-up:

    • Heat the reaction mixture to 100 °C for 8-12 hours. The solution typically becomes dark and homogeneous.

    • Monitor the reaction by LC-MS or TLC for the complete consumption of the starting material.

    • Cool the reaction to room temperature and quench by adding 10 mL of water.

    • Extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification and Characterization:

    • Purify the crude product by column chromatography on silica gel (gradient elution, 10-40% ethyl acetate in hexanes) to yield 4-(4-methoxy-2-aminophenyl)morpholine.

    • Expected Yield: 80-95%.

    • Characterization: Confirm structure using NMR and MS. The ¹H NMR should show the disappearance of the C-Br bond and the appearance of signals corresponding to the morpholine protons, along with the aromatic and methoxy signals. The broad singlet for the -NH₂ protons should also be visible.

Safety Precautions: Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere. Sodium tert-butoxide is a strong, corrosive base. Toluene is a flammable and volatile solvent. Always use a fume hood and appropriate PPE.

Conclusion

This compound is an exceptionally valuable and versatile precursor for the synthesis of a wide array of heterocyclic compounds. The protocols detailed herein for the synthesis of benzoxazoles and N-aryl intermediates showcase just two of the many powerful transformations it can undergo. By understanding the underlying mechanisms of Ullmann and Buchwald-Hartwig couplings, researchers can rationally design and execute synthetic routes to novel molecules for applications in drug discovery and materials science. The key to success lies in the careful control of reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, to achieve high yields and selectivity.

References

Navigating the Large-Scale Synthesis of 2-Bromo-4-methoxyaniline: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Bromo-4-methoxyaniline

This compound is a key building block in the synthesis of a wide array of high-value compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its unique trifunctionalized aromatic structure, featuring an amine, a methoxy group, and a bromine atom, offers multiple reactive sites for the construction of complex molecular architectures. This versatile intermediate is integral to the development of novel therapeutics and crop protection agents, making its efficient and scalable synthesis a critical endeavor for chemical development and manufacturing.[1][2] This guide provides a comprehensive overview of the large-scale synthesis of this compound, focusing on practical protocols, process optimization, safety, and quality control.

Reaction Principles: The Chemistry of Selective Bromination

The primary industrial route to this compound involves the regioselective electrophilic aromatic substitution of 4-methoxyaniline. The directing effects of the activating amino and methoxy groups favor substitution at the ortho and para positions. Since the para position is already occupied by the methoxy group, the incoming electrophile is directed to the ortho position relative to the strongly activating amino group.

Controlling the reaction to achieve mono-bromination is crucial, as over-bromination to di- and tri-brominated species can occur.[3] This is typically managed through the careful selection of the brominating agent and precise control of reaction conditions.

Recommended Synthesis Route: Direct Bromination with N-Bromosuccinimide (NBS)

For large-scale production, direct bromination of 4-methoxyaniline using N-Bromosuccinimide (NBS) is a widely adopted and effective method. This approach offers several advantages over using elemental bromine, including enhanced safety, easier handling, and improved regioselectivity, which minimizes the formation of unwanted byproducts.[4][5]

Reaction Scheme:

Caption: Direct bromination of 4-methoxyaniline with NBS.

Detailed Large-Scale Synthesis Protocol

This protocol is designed for a pilot plant or industrial setting. All operations should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE).

Equipment:
  • Glass-lined or PVDF reactor with temperature control, mechanical stirring, and a bottom discharge valve.[6]

  • Addition funnel or dosing pump for controlled reagent addition.

  • Filtration unit (e.g., Nutsche filter-dryer).

  • Drying oven (vacuum or convection).

  • Scrubber system for off-gases.[6]

Reagents and Materials:
Reagent/MaterialMolecular Weight ( g/mol )Quantity (kg)Moles (kmol)Notes
4-Methoxyaniline123.151000.812Starting material
N-Bromosuccinimide (NBS)177.981480.832Brominating agent (slight excess)
Acetic Acid60.05500-Solvent
Sodium Bicarbonate84.01As needed-For neutralization
Water18.02As needed-For washing and quenching
Ethanol46.07As needed-For recrystallization
Step-by-Step Procedure:
  • Reactor Setup and Inerting:

    • Ensure the reactor is clean, dry, and free from any contaminants.

    • Inert the reactor with nitrogen or argon to prevent side reactions and ensure a dry atmosphere.

  • Charging the Reactor:

    • Charge the reactor with 4-methoxyaniline (100 kg).

    • Add acetic acid (500 L) to the reactor and start agitation to dissolve the starting material.

  • Cooling:

    • Cool the reaction mixture to 0-5°C using a suitable cooling system. Maintaining this low temperature is critical to control the reaction rate and minimize the formation of impurities.

  • NBS Addition:

    • Slowly add N-Bromosuccinimide (148 kg) to the reaction mixture in portions or via a controlled dosing system over a period of 2-3 hours.

    • Monitor the internal temperature closely and maintain it between 0-5°C throughout the addition. An exothermic reaction is expected.

  • Reaction:

    • After the complete addition of NBS, continue stirring the reaction mixture at 0-5°C for an additional 1-2 hours.

    • Monitor the reaction progress using in-process controls such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching and Work-up:

    • Once the reaction is complete, slowly and carefully add cold water (1000 L) to the reactor to quench the reaction and precipitate the product.

    • Stir the resulting slurry for 30 minutes.

  • Neutralization:

    • Slowly add a saturated solution of sodium bicarbonate to the slurry until the pH is neutral (pH 7-8). This will neutralize any remaining acetic acid and HBr. Be cautious as CO2 evolution will occur.

  • Isolation:

    • Filter the crude product using a Nutsche filter-dryer.

    • Wash the filter cake with cold water (2 x 200 L) to remove any remaining salts and impurities.

  • Drying:

    • Dry the crude product in a vacuum oven at 50-60°C until a constant weight is achieved.

Purification:

For pharmaceutical applications, a high purity of ≥98.0% is often required. Recrystallization is a common and effective method for purifying the crude product.

  • Dissolution:

    • Dissolve the crude this compound in a minimal amount of hot ethanol in a separate, clean reactor.

  • Crystallization:

    • Slowly cool the solution to room temperature, and then further cool to 0-5°C to induce crystallization.

  • Isolation and Drying:

    • Filter the purified crystals and wash with a small amount of cold ethanol.

    • Dry the final product in a vacuum oven at 50-60°C.

Expected Yield: 85-95% of high-purity this compound.

Process Optimization and Control

  • Temperature Control: Strict temperature control is the most critical parameter to ensure high regioselectivity and minimize byproduct formation.

  • Rate of Addition: Slow and controlled addition of NBS prevents temperature spikes and reduces the risk of runaway reactions.[7]

  • Solvent Selection: While acetic acid is a common solvent, other options like dichloromethane can also be used. The choice of solvent can impact reaction kinetics and the impurity profile.

  • In-Process Controls: Regular monitoring of the reaction by TLC or HPLC is essential to determine the reaction endpoint and prevent over-reaction.

Analytical Quality Control

To ensure the final product meets the required specifications, a comprehensive set of analytical tests should be performed.

TestSpecificationMethod
AppearanceBrown-yellow to brown solidVisual Inspection
IdentificationConforms to standard¹H NMR, ¹³C NMR, FT-IR
Purity≥98.0%HPLC
Melting Point58-62°CMelting Point Apparatus
Water Content≤0.5%Karl Fischer Titration
Residue on Ignition≤0.1%Gravimetric Analysis

Safety Considerations

The large-scale synthesis of this compound involves several hazardous materials and requires strict adherence to safety protocols.

  • 4-Methoxyaniline: Toxic and an irritant. Avoid inhalation and contact with skin and eyes.

  • N-Bromosuccinimide (NBS): A strong oxidizing agent and irritant.[8][9] It can react violently with certain materials. Store away from combustible materials.

  • Acetic Acid: Corrosive. Causes severe skin and eye burns.

  • Bromine (potential byproduct): Highly toxic, corrosive, and a strong oxidizing agent.[10] Exposure can cause severe respiratory and skin burns.[6][10]

Personal Protective Equipment (PPE):
  • Chemical-resistant gloves, safety goggles, and a face shield.

  • Chemical-resistant apron or coveralls.

  • Respiratory protection, especially when handling powders.

Engineering Controls:
  • All operations should be conducted in a well-ventilated area, preferably within a contained system or fume hood.[6]

  • An emergency shower and eyewash station should be readily accessible.

  • A scrubber system should be in place to neutralize any volatile and corrosive off-gases.[6]

Waste Management:
  • Aqueous waste containing acetic acid and sodium bicarbonate should be neutralized before disposal.

  • Organic solvent waste from recrystallization should be collected and disposed of according to local regulations.

  • Solid waste, including filter cakes and used filter media, should be handled as hazardous waste.

Troubleshooting

IssuePotential CauseRecommended Action
Low YieldIncomplete reaction; loss of product during work-upMonitor the reaction to completion using IPCs; optimize filtration and washing steps to minimize losses.
High Levels of Di-brominated ImpurityHigh reaction temperature; rapid addition of NBSMaintain strict temperature control at 0-5°C; ensure slow and controlled addition of NBS.
Product is Dark in ColorPresence of impuritiesPerform an additional recrystallization step; consider a carbon treatment during recrystallization to remove colored impurities.
Difficulty in FiltrationFine particle size of the precipitateAdjust the rate of precipitation by controlling the addition of water; consider aging the slurry to increase particle size.

Conclusion

The large-scale synthesis of this compound via direct bromination with NBS is a robust and scalable process. Success hinges on a deep understanding of the reaction mechanism, meticulous control of reaction parameters, and a steadfast commitment to safety. By implementing the detailed protocols and best practices outlined in this guide, researchers and manufacturers can confidently and efficiently produce this vital chemical intermediate, thereby supporting the advancement of new technologies in the pharmaceutical and agrochemical sectors.

References

Application Notes and Protocols: Protecting Group Strategies for the Amine in 2-Bromo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

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Introduction: The Strategic Importance of Amine Protection in the Synthesis of 2-Bromo-4-methoxyaniline Derivatives

This compound is a valuable and versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of three key functional groups: a nucleophilic amine, a bromine atom amenable to cross-coupling reactions, and a methoxy group that influences the electronic properties of the aromatic ring. However, the reactivity of the amine group can interfere with desired transformations at other positions of the molecule. Therefore, the judicious selection and implementation of an amine protecting group strategy is paramount for the successful synthesis of complex target molecules derived from this intermediate.

This guide provides a comprehensive overview of protecting group strategies for the amine functionality of this compound. It delves into the rationale behind experimental choices, offers detailed, validated protocols for the application and removal of common protecting groups, and presents a comparative analysis to aid researchers in selecting the optimal strategy for their specific synthetic goals.

Considerations for Protecting this compound

The chemical nature of this compound presents a unique set of considerations when choosing a protecting group. The electron-donating methoxy group and the electron-withdrawing bromine atom modulate the nucleophilicity of the amine and the overall reactivity of the aromatic ring. Key factors to consider include:

  • Stability: The protecting group must be stable to the reaction conditions planned for subsequent steps, which may include organometallic cross-coupling, oxidation, or reduction.

  • Ease of Introduction and Removal: The protection and deprotection steps should proceed in high yield with readily available and cost-effective reagents. The conditions for removal should be mild enough to avoid degradation of the desired product.[2]

  • Orthogonality: In multi-step syntheses with other protected functional groups, the chosen amine protecting group should be removable under conditions that do not affect the others.[2][3]

  • Influence on Reactivity: The protecting group can influence the steric and electronic properties of the substrate, which may affect the outcome of subsequent reactions.

Comparative Analysis of Common Amine Protecting Groups

Several classes of protecting groups are suitable for anilines. The following table summarizes the most common and effective options for this compound, highlighting their key characteristics to facilitate an informed selection.

Protecting GroupReagents for ProtectionConditions for DeprotectionKey AdvantagesPotential Limitations
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., TEA, DMAP)Strong acid (e.g., TFA, HCl)[4][5]Stable to a wide range of non-acidic conditions.[6]Acid-labile, may not be suitable for acid-sensitive substrates.
Cbz (Benzyloxycarbonyl)Benzyl chloroformate (Cbz-Cl), base (e.g., NaHCO₃, TEA)[7]Catalytic hydrogenolysis (H₂, Pd/C)[7][8]Stable to acidic and basic conditions.[7]Incompatible with reducible functional groups (e.g., alkynes, nitro groups).[8]
Acetyl (Ac)Acetic anhydride or acetyl chloride, base (e.g., pyridine, TEA)[9][10]Strong acid or base, often with heating.[9]Cost-effective and easy to introduce.Harsh deprotection conditions can limit its use with sensitive molecules.[9]
Tosyl (Ts)p-Toluenesulfonyl chloride (Ts-Cl), base (e.g., pyridine)[11]Strong acid or reducing conditions (e.g., HBr, SmI₂, Red-Al).[11][12]Very stable, activates the N-H bond for alkylation.[13]Difficult to remove; harsh deprotection conditions required.[11][13]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the protection and deprotection of this compound with two of the most versatile and commonly employed protecting groups: Boc and Cbz.

Protocol 1: Boc Protection of this compound

This protocol describes the protection of the amine group of this compound using di-tert-butyl dicarbonate.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in DCM or THF.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract with DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-Boc-2-bromo-4-methoxyaniline.

Diagram of Boc Protection Workflow:

Boc_Protection cluster_workflow Boc Protection Workflow dissolve Dissolve this compound in DCM/THF add_base Add Triethylamine dissolve->add_base add_boc Add (Boc)₂O Solution add_base->add_boc react Stir at Room Temperature (Monitor by TLC) add_boc->react workup Aqueous Work-up & Extraction react->workup purify Purification (Chromatography/Recrystallization) workup->purify

Caption: Workflow for Boc protection of this compound.

Protocol 2: Cbz Protection of this compound

This protocol details the procedure for the Cbz protection of this compound using benzyl chloroformate.

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in DCM or EtOAc in a round-bottom flask with a magnetic stir bar.

  • Addition of Base: Add an aqueous solution of sodium bicarbonate (2.0 eq) or triethylamine (1.2 eq) to the flask.

  • Addition of Cbz-Cl: Cool the mixture to 0 °C in an ice bath and slowly add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains low.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer and wash it with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the solution and remove the solvent in vacuo.

  • Purification: Purify the resulting crude product by column chromatography or recrystallization to yield the desired N-Cbz-2-bromo-4-methoxyaniline.

Diagram of Cbz Protection and Deprotection:

Cbz_Protection_Deprotection cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection Aniline This compound Cbz_Protected N-Cbz-2-bromo-4-methoxyaniline Aniline->Cbz_Protected Cbz-Cl, Base Cbz_Protected_Dep N-Cbz-2-bromo-4-methoxyaniline Deprotected_Aniline This compound Cbz_Protected_Dep->Deprotected_Aniline H₂, Pd/C

Caption: Reaction scheme for Cbz protection and deprotection.

Deprotection Protocols

The successful removal of the protecting group is as critical as its introduction. The following protocols detail the cleavage of the Boc and Cbz groups.

Protocol 3: Boc Deprotection

This protocol describes the acidic removal of the Boc protecting group.

Materials:

  • N-Boc-2-bromo-4-methoxyaniline

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, methanol)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve the N-Boc protected aniline (1.0 eq) in DCM.

  • Acid Addition: Add trifluoroacetic acid (5-10 eq) or a solution of HCl dropwise at 0 °C.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC.

  • Work-up:

    • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

    • Extract the product with DCM.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: The crude aniline can be purified by standard methods if necessary.

Protocol 4: Cbz Deprotection via Catalytic Hydrogenolysis

This protocol details the removal of the Cbz group using catalytic hydrogenation.[7][8]

Materials:

  • N-Cbz-2-bromo-4-methoxyaniline

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Reaction Setup: Dissolve the N-Cbz protected aniline (1.0 eq) in MeOH or EtOH in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas and stir vigorously at room temperature.[8]

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.

    • Rinse the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected aniline.

  • Purification: The product is often clean enough for subsequent steps, but can be purified if necessary.

Troubleshooting

  • Incomplete Protection: If the protection reaction does not go to completion, consider increasing the equivalents of the protecting reagent and base, or extending the reaction time. Ensure all reagents are of high quality and anhydrous where specified.

  • Low Yield on Deprotection: For Boc deprotection, ensure sufficient acid is used to drive the reaction to completion. For Cbz deprotection, ensure the catalyst is active and the system is properly flushed with hydrogen.

  • Side Reactions: The presence of other functional groups may lead to side reactions. A careful analysis of the substrate's reactivity is crucial before selecting a protecting group strategy. For instance, catalytic hydrogenolysis for Cbz removal will also reduce nitro groups or alkynes.[8]

Conclusion

The selection of an appropriate amine protecting group is a critical decision in the synthesis of complex molecules from this compound. By understanding the advantages and limitations of each protecting group and following robust, validated protocols, researchers can navigate the synthetic challenges and efficiently access their target compounds. The information and procedures outlined in this guide are intended to provide a solid foundation for developing successful and reproducible synthetic strategies.

References

Application Notes & Protocols for Monitoring 2-Bromo-4-methoxyaniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide to the analytical methods for monitoring chemical reactions involving 2-Bromo-4-methoxyaniline (CAS: 32338-02-6). As a critical building block in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, robust and reliable in-process monitoring is essential for ensuring reaction completion, optimizing yield, and minimizing impurity formation.[1] This guide is intended for researchers, process chemists, and quality control analysts. We will explore the practical application of Thin-Layer Chromatography (TLC) for rapid qualitative assessment, High-Performance Liquid Chromatography (HPLC) for precise quantitative analysis, and Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive detection and identification. The protocols provided herein are grounded in established principles of analytical method validation to ensure data integrity and reproducibility.[2]

Introduction: The Chemistry and Importance of this compound

This compound is a substituted aniline featuring a strategic arrangement of functional groups: an amine, a methoxy group, and a bromine atom. This unique structure makes it a highly versatile intermediate.[3] The electron-donating amine and methoxy groups activate the aromatic ring, while the bromine atom serves as an excellent leaving group for various cross-coupling reactions.[1][3]

Its most prominent applications are in palladium-catalyzed reactions such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation), which are fundamental transformations in modern drug discovery and development.[1][4]

Why is Reaction Monitoring Crucial?

  • Yield Optimization: Real-time tracking of reactant consumption and product formation allows for precise determination of the reaction endpoint, preventing unnecessary heating or extended reaction times that can lead to byproduct formation and degradation.

  • Impurity Profiling: Early detection of side-products (e.g., from debromination, hydrolysis, or double-addition) enables process adjustments to maintain a clean reaction profile.

  • Process Safety and Control: Understanding the reaction kinetics helps in scaling up processes safely by managing exotherms and reagent addition rates.

  • Regulatory Compliance: For pharmaceutical applications, regulatory bodies require well-documented and validated analytical methods to demonstrate process control and ensure the quality of intermediates and final Active Pharmaceutical Ingredients (APIs).[5]

Choosing the Right Analytical Tool: A Logic-Based Approach

The selection of an analytical method is dictated by the specific information required (qualitative vs. quantitative), the chemical nature of the species in the reaction mixture, and the available instrumentation.

MethodSelection start Start: Need to monitor This compound reaction q1 Need quantitative data (e.g., % conversion, purity)? start->q1 q2 Are analytes volatile & thermally stable? q1->q2 Yes tlc Use Thin-Layer Chromatography (TLC) q1->tlc No hplc Use High-Performance Liquid Chromatography (HPLC) q2->hplc No/Unsure gcms Use Gas Chromatography (GC or GC-MS) q2->gcms Yes

Caption: Decision tree for selecting an analytical method.

Method 1: Thin-Layer Chromatography (TLC) — Rapid Reaction Scouting

TLC is an indispensable tool for rapid, cost-effective, and semi-quantitative monitoring of reaction progress directly at the bench.[5] Its primary utility lies in visualizing the disappearance of the starting material and the appearance of the product(s) and any major byproducts.

Principle of Operation

TLC separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[6] Less polar compounds travel further up the plate (higher Retention Factor, Rf), while more polar compounds have stronger interactions with the silica and move shorter distances (lower Rf). In a typical reaction, the product will have a different polarity than the starting material, resulting in a different Rf value.[5]

Protocol: Monitoring a Suzuki-Miyaura Coupling Reaction

This protocol describes monitoring the coupling of this compound with a generic boronic acid.

Step-by-Step Protocol:

  • Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material (SM), co-spot (SM + Reaction), and the reaction mixture (RXN).

  • Sample Preparation:

    • SM Spot: Dissolve a tiny amount of this compound in a volatile solvent like ethyl acetate or dichloromethane.

    • RXN Spot: At desired time points (e.g., t=0, 1h, 2h), dip a glass capillary into the reaction mixture.

  • Spotting: Briefly and gently touch the capillary to the designated lane on the origin line. Keep the spots small and concentrated. For the co-spot lane, spot the SM first, then spot the reaction mixture directly on top of it.

  • Development: Place the spotted TLC plate in a developing chamber containing a suitable eluent system (see Table 1). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate via capillary action.

  • Analysis: Once the solvent front is about 1 cm from the top of the plate, remove it, mark the solvent front with a pencil, and let the plate dry.

  • Visualization:

    • UV Light: Visualize the plate under UV light (254 nm). Aromatic compounds will appear as dark spots. Circle the spots with a pencil.

    • Staining: If compounds are not UV-active or for enhanced visualization, use a chemical stain. For anilines, a potassium permanganate (KMnO₄) stain is effective, appearing as yellow-green spots on a purple background.[5]

  • Interpretation: Compare the RXN lane to the SM lane. The disappearance of the SM spot and the appearance of a new spot (the product) indicates reaction progress. The co-spot helps confirm the identity of the starting material spot in the reaction lane.

Data Presentation: Eluent Selection

The choice of eluent is critical for achieving good separation. The goal is an Rf value between 0.2 and 0.8 for the compounds of interest.[5]

Eluent System (v/v)PolarityTypical ApplicationExpected Observation
20% Ethyl Acetate / HexaneLow-MediumGood starting point for many cross-coupling reactions.This compound (SM) will have a moderate Rf. The coupled product, often less polar, will have a higher Rf.
50% Dichloromethane / HexaneLowUseful if compounds are very non-polar.Pushes polar compounds up the plate less effectively.
5% Methanol / DichloromethaneMedium-HighFor more polar products or starting materials.Separates compounds with hydroxyl or carboxylic acid groups effectively.

Table 1: Recommended TLC eluent systems for initial screening.

Method 2: High-Performance Liquid Chromatography (HPLC) — The Quantitative Workhorse

For accurate, quantitative analysis of reaction conversion, product purity, and impurity levels, Reverse-Phase HPLC (RP-HPLC) is the method of choice. It offers high resolution, sensitivity, and reproducibility.[7]

Principle of Operation

In RP-HPLC, analytes are separated based on their hydrophobic interactions with a non-polar stationary phase (e.g., C18 silica). A polar mobile phase is used for elution.[8] More polar compounds elute earlier (shorter retention time), while more non-polar compounds are retained longer on the column. A UV detector is typically used, as this compound and its aromatic products are strongly chromophoric.

Protocol: Quantitative Analysis of Reaction Conversion

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 1. Withdraw aliquot from reaction mixture p2 2. Quench reaction (if necessary) p1->p2 p3 3. Dilute with mobile phase to known concentration p2->p3 p4 4. Filter through 0.45 µm syringe filter p3->p4 a1 5. Inject sample onto equilibrated HPLC system p4->a1 a2 6. Acquire chromatogram a1->a2 d1 7. Integrate peak areas (Reactant, Product, Impurities) a2->d1 d2 8. Calculate % Conversion and % Area Purity d1->d2

Caption: General workflow for HPLC reaction monitoring.

Step-by-Step Protocol:

  • System Preparation: Set up the HPLC system according to the parameters in Table 2. Allow the system to equilibrate until a stable baseline is achieved.

  • Standard Preparation: Prepare a standard solution of this compound at a known concentration (e.g., 0.1 mg/mL) in the mobile phase. If available, prepare a standard for the expected product as well.

  • Sample Preparation:

    • At a specific time point, withdraw a small, accurately measured aliquot (e.g., 50 µL) from the vigorously stirred reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a large, known volume (e.g., 10 mL) of mobile phase in a volumetric flask. This stops the reaction and prepares the sample for analysis.

    • Filter the diluted sample through a 0.45 µm PTFE or nylon syringe filter into an HPLC vial.

  • Analysis: Inject the prepared standard(s) first to determine their retention times. Then, inject the prepared reaction samples.

  • Data Processing:

    • Identify the peaks in the chromatogram corresponding to the starting material and product by comparing retention times with the standards.

    • Integrate the peak areas for all components.

    • Calculate the percent conversion using the following formula (assuming equal response factors for simplicity, though calibration is required for true quantitation): % Conversion = [Area(Product) / (Area(Starting Material) + Area(Product))] x 100

Data Presentation: Recommended HPLC Method
ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 5 µmProvides excellent retention and selectivity for aromatic amines and their derivatives.[6][8]
Mobile Phase A Water with 0.1% Formic AcidAcid modifier improves peak shape for amines and provides protons for MS detection if used.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent with good UV transparency and elution strength.
Gradient 10% B to 90% B over 15 minA gradient is essential to elute both polar starting materials and potentially non-polar products within a reasonable time.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nm or 280 nmAromatic compounds absorb strongly at these wavelengths. A Diode Array Detector (DAD) is recommended to assess peak purity.
Injection Vol. 5 µLA small volume prevents column overloading.

Table 2: A robust starting HPLC method for monitoring this compound reactions.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative to HPLC, particularly for identifying unknown byproducts. It is suitable for analytes that are volatile and thermally stable.[7] While this compound itself is amenable to GC analysis, derivatization of the amine group (e.g., acetylation) may sometimes be necessary to improve peak shape and thermal stability.

Principle of Operation

GC separates compounds in a gaseous mobile phase based on their boiling point and interactions with a stationary phase coated inside a long, thin capillary column.[9] After separation, the compounds enter a mass spectrometer, which fragments them into characteristic ions, providing a "molecular fingerprint" for confident identification.[10] Negative Chemical Ionization (NCI) can be particularly sensitive for detecting brominated compounds.[11]

Protocol: Impurity Identification

Step-by-Step Protocol:

  • System Preparation: Set up the GC-MS system according to the parameters in Table 3.

  • Sample Preparation:

    • Withdraw an aliquot from the reaction mixture and quench it as described for HPLC.

    • Perform a liquid-liquid extraction. For example, dilute the quenched sample with water and extract with a non-polar solvent like ethyl acetate or dichloromethane.

    • Collect the organic layer and dry it over anhydrous sodium sulfate.

    • Dilute the dried organic extract to an appropriate concentration (~0.1 mg/mL) and transfer to a GC vial.

  • Analysis: Inject the sample into the GC-MS.

  • Data Interpretation:

    • The total ion chromatogram (TIC) will show the separated components.

    • Obtain the mass spectrum for each peak of interest (starting material, product, and any impurities).

    • Compare the obtained mass spectra with a library (e.g., NIST) to tentatively identify unknown impurities. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.

Data Presentation: Recommended GC-MS Method
ParameterRecommended SettingRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA general-purpose, low-polarity column suitable for a wide range of semi-volatile organic compounds.
Inlet Temperature 250 °CEnsures rapid volatilization of the sample without thermal degradation.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas compatible with MS detectors.
Oven Program Start at 100°C, hold 2 min, ramp at 15°C/min to 280°C, hold 5 minA temperature program is necessary to separate compounds with different boiling points.
MS Source Temp. 230 °CStandard temperature for an electron ionization (EI) source.
MS Quad Temp. 150 °CStandard temperature for a quadrupole mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range 40 - 450 m/zCovers the expected mass range for the analyte and its fragments.

Table 3: A general-purpose GC-MS method for analyzing this compound reaction mixtures.

Method Validation: Ensuring Trustworthy Data

The protocols provided are robust starting points. For use in regulated environments, such as pharmaceutical development, these methods must be formally validated according to guidelines like ICH Q2(R1).[3] Validation demonstrates that an analytical procedure is suitable for its intended purpose.[5]

Key validation parameters include:

  • Specificity: The ability to measure the analyte of interest without interference from other components like reagents, byproducts, or degradants.

  • Linearity: Demonstrating that the instrument's response is proportional to the analyte concentration over a defined range.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentration of analyte that can be reliably quantified and detected, respectively.

  • Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature).

Conclusion

Effective monitoring of reactions involving this compound is fundamental to successful chemical synthesis. This guide provides a multi-tiered analytical approach, from rapid qualitative checks with TLC to rigorous quantitative analysis by HPLC and structural elucidation by GC-MS. By understanding the principles behind each technique and implementing them with an appreciation for method validation, researchers and developers can ensure the generation of high-quality, reliable data to drive their projects forward.

References

derivatization of the amino group of 2-Bromo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Strategic Derivatization of the Amino Group of 2-Bromo-4-methoxyaniline

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of the primary amino group of this compound (CAS: 32338-02-6). As a vital building block in modern organic synthesis, particularly in the development of pharmaceuticals and fine chemicals, the strategic modification of this aniline derivative is of paramount importance. This document explores the underlying chemical principles governing the reactivity of the substrate and presents validated, step-by-step protocols for three fundamental transformations: N-acylation, N-sulfonylation, and N-alkylation. Each protocol is designed to be a self-validating system, offering insights into reaction mechanisms, optimization parameters, and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Introduction: The Strategic Importance of this compound

This compound is a multifunctional aromatic compound featuring three key substituents that dictate its synthetic utility: a nucleophilic amino group, an electron-donating methoxy group, and a synthetically versatile bromine atom. This unique arrangement makes it a sought-after intermediate for constructing complex molecular architectures, particularly heterocyclic systems that form the core of many therapeutic agents.

The primary amino group is the most reactive site for initial functionalization. Its derivatization serves several critical purposes:

  • Protection and Reactivity Modulation: Converting the highly activating amino group into a less activating amide or sulfonamide is a common strategy to prevent unwanted side reactions (e.g., polysubstitution, oxidation) during subsequent electrophilic aromatic substitutions.[1][2]

  • Introduction of New Functionalities: The derivatized nitrogen can act as a scaffold, introducing new pharmacophores or linking points for further molecular elaboration.

  • Modification of Physicochemical Properties: Altering the amino group can significantly impact the solubility, stability, and biological activity of the resulting molecule.

This guide focuses on the three most common and synthetically powerful derivatization strategies for the amino group.

Guiding Principles: Understanding Substrate Reactivity

The choice of reaction conditions for derivatizing this compound is dictated by the electronic and steric interplay of its substituents.

  • Amino Group (-NH₂): As the reaction center, this group is a potent nucleophile and a strong activating group for the aromatic ring.

  • Methoxy Group (-OCH₃): Positioned para to the amine, this group is also strongly electron-donating via resonance, further enhancing the nucleophilicity of the nitrogen's lone pair.

  • Bromo Group (-Br): Located ortho to the amine, the bromine atom exerts a dual influence. It is deactivating through its inductive effect but also introduces significant steric hindrance around the nitrogen atom. This steric shield can be beneficial, often preventing undesired secondary reactions like di-alkylation.

A successful derivatization strategy must account for these factors to achieve high selectivity and yield.

Protocol I: N-Acylation via Acetylation

N-acylation is arguably the most fundamental derivatization of anilines. The resulting acetanilide is an excellent intermediate for subsequent reactions like controlled nitration or halogenation, as the acetamido group is less activating and more sterically bulky than the original amino group.[2] The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of an acylating agent.[3]

Experimental Protocol: Synthesis of N-(2-bromo-4-methoxyphenyl)acetamide

Objective: To protect the amino group and moderate its activating effect for subsequent synthetic steps.

Reagents & MaterialsAmountMoles (equiv.)Notes
This compound5.0 g24.7 mmol (1.0)Starting material
Acetic Anhydride2.8 mL29.7 mmol (1.2)Acylating agent
Pyridine20 mL-Solvent and acid scavenger
Deionized Water100 mL-For work-up
1 M Hydrochloric Acid50 mL-For washing
Ethyl Acetate100 mL-Extraction solvent
Anhydrous MgSO₄--Drying agent

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g) in pyridine (20 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (2.8 mL) dropwise over 10 minutes. The addition is mildly exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Quenching & Precipitation: Pour the reaction mixture slowly into 100 mL of ice-cold deionized water with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with deionized water (2 x 50 mL).

  • Purification (Optional): For higher purity, the crude solid can be dissolved in ethyl acetate (100 mL), washed with 1 M HCl (2 x 25 mL) to remove residual pyridine, followed by a wash with saturated sodium bicarbonate solution (25 mL). The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • Final Product: The resulting solid is recrystallized from an ethanol/water mixture to yield the pure N-(2-bromo-4-methoxyphenyl)acetamide.

acetylation_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Aniline in Pyridine B Cool to 0 °C A->B C Add Acetic Anhydride B->C D Stir at RT for 2h C->D E Quench in Ice Water D->E F Filter Solid E->F G Recrystallize F->G H Pure Acetanilide G->H Final Product

Caption: Workflow for the N-acetylation of this compound.

Protocol II: N-Sulfonylation via Tosylation

The synthesis of sulfonamides is a cornerstone of medicinal chemistry, as this functional group is present in a wide array of antibacterial, diuretic, and hypoglycemic drugs.[4][5] The reaction involves the nucleophilic attack of the aniline on the electrophilic sulfur atom of a sulfonyl chloride, typically in the presence of a base to neutralize the HCl byproduct.[1] Modern methods using photoredox catalysis offer mild conditions, but traditional protocols remain robust and scalable.[6][7]

Experimental Protocol: Synthesis of N-(2-bromo-4-methoxyphenyl)-4-methylbenzenesulfonamide

Objective: To synthesize a key sulfonamide intermediate for pharmaceutical development.

Reagents & MaterialsAmountMoles (equiv.)Notes
This compound4.0 g19.8 mmol (1.0)Starting material
p-Toluenesulfonyl chloride (TsCl)4.15 g21.8 mmol (1.1)Sulfonylating agent
Triethylamine (TEA)4.2 mL29.7 mmol (1.5)Base and acid scavenger
Dichloromethane (DCM)40 mL-Anhydrous solvent
1 M Hydrochloric Acid50 mL-For washing
Saturated NaHCO₃ solution50 mL-For washing
Anhydrous Na₂SO₄--Drying agent

Step-by-Step Procedure:

  • Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (4.0 g) and dissolve it in anhydrous dichloromethane (40 mL).

  • Base Addition: Add triethylamine (4.2 mL) to the solution.

  • Reagent Addition: Cool the mixture to 0 °C. Add p-toluenesulfonyl chloride (4.15 g) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight).

  • Monitoring: Follow the reaction's progress by TLC.

  • Work-up: Dilute the reaction mixture with DCM (40 mL). Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 25 mL), deionized water (25 mL), and saturated NaHCO₃ solution (25 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is purified by recrystallization from ethyl acetate/hexanes to afford the pure sulfonamide.

sulfonylation_mechanism aniline Aniline (R-NH₂) Nucleophile tscl Tosyl Chloride (Ts-Cl) Electrophile aniline->tscl Nucleophilic Attack intermediate Tetrahedral Intermediate tscl->intermediate product Sulfonamide (R-NHTs) intermediate->product - Cl⁻ hcl HCl base Base (e.g., Pyridine) base->hcl Neutralization salt Base·HCl Salt

Caption: General mechanism for the N-sulfonylation of anilines.

Protocol III: N-Alkylation

The N-alkylation of anilines to form secondary or tertiary amines is a crucial transformation for synthesizing a vast range of bioactive molecules.[8][9] However, the reaction can be challenging due to the potential for over-alkylation, where the secondary amine product is more nucleophilic than the starting primary amine.[10] Careful control of stoichiometry and reaction conditions is essential for achieving selective mono-alkylation.[11]

Experimental Protocol: Synthesis of N-benzyl-2-bromo-4-methoxyaniline

Objective: To achieve selective mono-N-alkylation of the primary amine.

Reagents & MaterialsAmountMoles (equiv.)Notes
This compound3.0 g14.8 mmol (1.0)Starting material
Benzyl Bromide1.75 mL14.8 mmol (1.0)Alkylating agent
Potassium Carbonate (K₂CO₃)4.1 g29.7 mmol (2.0)Mild, non-nucleophilic base
Acetonitrile (MeCN)30 mL-Anhydrous polar aprotic solvent
Ethyl Acetate100 mL-Extraction solvent
Brine50 mL-For washing
Anhydrous Na₂SO₄--Drying agent

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask, combine this compound (3.0 g), potassium carbonate (4.1 g), and anhydrous acetonitrile (30 mL).

  • Reagent Addition: Add benzyl bromide (1.75 mL) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 6-8 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material and the formation of the mono-alkylated product. Minimize reaction time to prevent di-alkylation.

  • Work-up: Cool the reaction mixture to room temperature and filter off the potassium carbonate. Rinse the solid with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 25 mL) and then brine (25 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to isolate the pure secondary amine.

alkylation_workflow start Combine Aniline, K₂CO₃, and MeCN add_benzyl Add Benzyl Bromide start->add_benzyl reflux Reflux for 6-8h add_benzyl->reflux monitor Monitor by TLC reflux->monitor workup Filter & Concentrate monitor->workup extract Ethyl Acetate Extraction & Washes workup->extract purify Column Chromatography extract->purify product Pure N-benzylaniline purify->product

Caption: Workflow for the selective mono-N-alkylation protocol.

Troubleshooting and Key Considerations

IssuePotential CauseRecommended Solution
Low Yield (All Reactions) Incomplete reaction; impure reagents; moisture.Ensure anhydrous conditions, especially for sulfonylation and alkylation. Check reagent purity. Increase reaction time or temperature moderately.
Di-acylation/Di-sulfonylation Highly unlikely due to steric hindrance and product deactivation.-
Di-alkylation Secondary amine product is more reactive; excess alkylating agent; prolonged reaction time.Use a 1:1 stoichiometry of aniline to alkylating agent. Monitor the reaction closely and stop once the starting material is consumed.
Reaction Stalls (Sulfonylation) Insufficient or weak base.Ensure at least one equivalent of a strong enough base (e.g., pyridine, TEA) is used to neutralize the generated HCl.
Purification Difficulty Similar polarity of starting material and product.Optimize the eluent system for column chromatography. For solid products, attempt recrystallization from various solvent systems.

Conclusion

The derivatization of the amino group on this compound is a critical first step in a multitude of synthetic pathways. The protocols for N-acylation, N-sulfonylation, and N-alkylation detailed in this guide provide robust and reliable methods for modifying this versatile building block. By understanding the electronic and steric factors that govern its reactivity, researchers can effectively control reaction outcomes, enabling the efficient synthesis of complex target molecules for pharmaceutical and materials science applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Dibromination in the Synthesis of 2-Bromo-4-methoxyaniline

Welcome to our technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and validated protocols for the selective monobromination of 4-methoxyaniline, a critical step in the synthesis of many pharmaceutical intermediates. Our goal is to help you overcome the common challenge of over-bromination and achieve high yields of your desired product.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my bromination of 4-methoxyaniline produce a large amount of 2,6-dibromo-4-methoxyaniline?

A: This is a classic case of over-activation of the aromatic ring. The starting material, 4-methoxyaniline (also known as p-anisidine), contains two powerful electron-donating groups: an amino group (-NH₂) and a methoxy group (-OCH₃).[1][2] Both are strong activating groups that direct electrophiles to the ortho and para positions.[3] Since the para position is already occupied by the methoxy group, electrophilic attack is strongly directed to the two ortho positions (2 and 6) relative to the amino group. The combined activating effect makes the ring so electron-rich and reactive that it is difficult to stop the reaction after a single substitution, leading to the formation of the dibrominated byproduct.[4]

Q2: What is the most effective and reliable strategy to achieve selective monobromination?

A: The most robust and widely accepted method is to temporarily "tame" the highly activating amino group by converting it into an amide, typically an acetamide (-NHCOCH₃), through acetylation.[4][5] This acetyl group is still an ortho, para-director, but it significantly reduces the activating strength of the nitrogen atom. The reason is that the nitrogen's lone pair of electrons is now delocalized by resonance not only into the benzene ring but also into the adjacent carbonyl group of the acetyl moiety.[6][7] This decreased activation allows for a much more controlled, selective monobromination. Following the bromination step, the acetyl group is easily removed by acid or base hydrolysis to restore the amine, yielding the desired monosubstituted product.[5]

Q3: Can I achieve monobromination without using a protecting group?

A: While challenging, it is possible to favor monobromination without protection by carefully controlling the reaction conditions. Key strategies include:

  • Using a Milder Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) as it is a solid, easier to handle, and can offer higher selectivity under optimized conditions.[8]

  • Low Temperature: Performing the reaction at reduced temperatures, typically between -10°C and 5°C, decreases the overall reaction rate and enhances selectivity.[8]

  • Slow Reagent Addition: Adding the brominating agent dropwise over an extended period prevents localized high concentrations, which are a primary cause of over-bromination.[8]

  • Solvent Choice: Using less polar solvents like dichloromethane can sometimes reduce the reaction's vigor compared to highly polar solvents.

However, for consistent, high-yield results, especially on a larger scale, the protection-bromination-deprotection sequence remains the superior strategy.

Part 2: In-Depth Troubleshooting Guide

Issue: Excessive Formation of 2,6-Dibromo-4-methoxyaniline

Root Cause Analysis: The high reactivity of the 4-methoxyaniline ring is the fundamental issue. The lone pairs on both the nitrogen of the amino group and the oxygen of the methoxy group donate electron density into the benzene ring via resonance. This substantially stabilizes the carbocation intermediate (the arenium ion) formed during electrophilic aromatic substitution, dramatically lowering the activation energy for the reaction.[9] When a powerful electrophile like bromine is introduced, the reaction proceeds rapidly at both available ortho positions (2 and 6), as illustrated below.

G cluster_start Starting Material cluster_reagents Reagents cluster_products Products start 4-Methoxyaniline mono This compound (Minor Product) start->mono First Bromination reagents Br₂ (Excess) Acetic Acid di 2,6-Dibromo-4-methoxyaniline (Major Byproduct) mono->di Second Bromination (Rapid)

Caption: Uncontrolled bromination pathway leading to significant byproduct formation.

Solutions & Validated Protocols

Solution 1: Amine Protection via Acetylation (Recommended)

This three-step workflow is the most reliable method for synthesizing this compound with high purity. By temporarily converting the amine to a less-activating amide, you gain precise control over the bromination step.

G A 4-Methoxyaniline B 4-Methoxyacetanilide (Protected Intermediate) A->B Step 1: Acetylation (Acetic Anhydride) C 2-Bromo-4-methoxyacetanilide B->C Step 2: Monobromination (NBS or Br₂) D This compound (Final Product) C->D Step 3: Hydrolysis (Acid or Base)

Caption: Controlled synthesis pathway using an acetyl protecting group.

Experimental Protocols

This protocol is adapted from standard acetylation procedures for anilines.[10]

Materials:

  • 4-Methoxyaniline (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Glacial Acetic Acid

  • Ice bath

  • Stir plate and magnetic stir bar

  • Beaker with cold water

Procedure:

  • In a round-bottom flask, dissolve 4-methoxyaniline (1.0 eq) in a minimal amount of glacial acetic acid.

  • Cool the flask in an ice bath with gentle stirring.

  • Slowly add acetic anhydride (1.1 eq) to the cooled solution.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes.

  • Pour the reaction mixture slowly into a beaker of cold water while stirring.

  • The white precipitate of 4-methoxyacetanilide will form.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid.

  • Dry the product completely. A yield of >95% is expected.

Materials:

  • 4-Methoxyacetanilide (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq)[8]

  • Anhydrous Dimethylformamide (DMF) or Acetic Acid

  • Ice-salt bath

  • Dropping funnel

Procedure:

  • In a three-neck round-bottom flask equipped with a dropping funnel and thermometer, dissolve 4-methoxyacetanilide (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0°C using an ice-salt bath with vigorous stirring.

  • In a separate flask, dissolve NBS (1.0 eq) in anhydrous DMF and transfer this solution to the dropping funnel.

  • Add the NBS solution dropwise to the cooled acetanilide solution over at least 1 hour. Crucially, maintain the internal reaction temperature at or below 5°C throughout the addition. [8]

  • After the addition is complete, let the mixture stir at 0°C for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by pouring it into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with sodium thiosulfate solution to remove any unreacted bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-4-methoxyacetanilide.

Materials:

  • Crude 2-bromo-4-methoxyacetanilide

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (e.g., 10M)

Procedure:

  • To the flask containing the crude 2-bromo-4-methoxyacetanilide, add a mixture of ethanol and concentrated HCl (e.g., 2:1 v/v).

  • Heat the mixture to reflux (typically 80-90°C) for 1-2 hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly neutralize the mixture by adding a cold solution of NaOH until the pH is basic (pH > 10). The free amine product will precipitate out.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield the final product, this compound.

Part 3: Data Summary

The choice of methodology has a profound impact on the final product distribution. The following table provides a summary of expected outcomes based on different experimental approaches.

Method Brominating Agent Conditions Expected Yield of Mono-bromo Product Expected Dibromo Byproduct Key Consideration
Direct Bromination Br₂ in Acetic AcidRoom Temp< 30%> 60%Poor selectivity due to high ring activation.[1]
Controlled Direct NBS in DMF0 - 5°C, Slow Addition50 - 70%15 - 25%Improved selectivity but requires strict temperature and addition control.[8]
Protection-Based NBS or Br₂ on Acetanilide0 - 10°C> 85% (after deprotection)< 5%Highest selectivity and yield; the most reliable method.[4][5]

References

Technical Support Center: Purification of Crude 2-Bromo-4-methoxyaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the purification of 2-bromo-4-methoxyaniline via recrystallization. This document moves beyond a simple procedural outline to offer a comprehensive resource for troubleshooting and optimizing this critical purification step.

I. Core Principles of Recrystallization for this compound

Recrystallization is a powerful technique for purifying solid organic compounds. The fundamental principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[1] An ideal recrystallization process involves dissolving the crude this compound in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the this compound decreases, leading to the formation of pure crystals. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are subsequently removed by filtration.[2][3]

This compound is a solid at room temperature with a melting point of approximately 57-61°C.[4] Its synthesis often involves the bromination of 4-methoxyaniline, which can lead to impurities such as unreacted starting material, and over-brominated side products. Effective purification by recrystallization is therefore crucial for obtaining high-purity material (≥98.0%) required for subsequent applications in pharmaceutical synthesis.

Recrystallization Workflow

Recrystallization_Workflow A Dissolve Crude Product in Minimum Hot Solvent B Hot Filtration (if insoluble impurities) A->B Presence of solids C Slow Cooling to Room Temperature A->C No solids B->C D Ice Bath Cooling C->D E Vacuum Filtration to Collect Crystals D->E F Wash Crystals with Cold Solvent E->F G Dry Pure Crystals F->G

Caption: General workflow for the recrystallization of this compound.

II. Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My this compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is a common issue with organic compounds, including aromatic amines, especially when the solution is highly concentrated or cooled too rapidly.[5][6] The low melting point of this compound (57-61°C) makes it particularly susceptible to this phenomenon.

Causality & Solutions:

  • Supersaturation Level is Too High: If the concentration of the solute is too high, it may separate from the solution at a temperature above its melting point.

    • Solution: Reheat the mixture until the oil redissolves and add a small amount of additional hot solvent to decrease the concentration.[5][7]

  • Cooling Rate is Too Fast: Rapid cooling does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can also help to slow the cooling process.[5][7]

  • Inappropriate Solvent Choice: The chosen solvent may not be ideal for this specific compound.

    • Solution: Experiment with different solvent systems. A mixed solvent system, where a "good" solvent is paired with a "poor" solvent (an anti-solvent), can often promote crystallization over oiling out.[5]

Q2: I have a very low yield of recrystallized this compound. What are the likely causes?

A2: A low recovery of purified product is a frequent problem in recrystallization. Several factors can contribute to this issue.

Causality & Solutions:

  • Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product.[2][3] This keeps more of the compound dissolved in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude material.[3] If you've already used too much, you can carefully evaporate some of the solvent to concentrate the solution.[6]

  • Premature Crystallization During Hot Filtration: If insoluble impurities are present and a hot filtration step is necessary, the product can crystallize in the filter funnel.

    • Solution: Use a slight excess of hot solvent to prevent premature crystallization during this step.[6] Ensure the filtration apparatus (funnel and receiving flask) is pre-heated.

  • Incomplete Crystallization: The solution may not have been cooled sufficiently to maximize crystal formation.

    • Solution: After slow cooling to room temperature, place the flask in an ice bath to further decrease the solubility of the product and maximize the yield.[2]

  • Washing with a Large Volume of or Warm Solvent: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will redissolve some of the product.[3]

    • Solution: Wash the crystals with a minimal amount of ice-cold solvent.[3]

Q3: My recrystallized this compound is still impure. What can I do?

A3: If the final product is not sufficiently pure, it indicates that the recrystallization process was not effective at removing all the impurities.

Causality & Solutions:

  • Rapid Crystal Growth: If the solution cools too quickly, impurities can become trapped within the crystal lattice.

    • Solution: Ensure a slow cooling rate to allow for the formation of well-ordered, pure crystals.[2]

  • Co-crystallization of Impurities: If an impurity has similar solubility characteristics to this compound in the chosen solvent, it may crystallize along with the product.

    • Solution: A different recrystallization solvent or a mixed solvent system may be necessary to achieve better separation.[8] Alternatively, a second recrystallization step may be required.

  • Inadequate Washing: If the mother liquor, which contains the dissolved impurities, is not thoroughly removed from the crystal surfaces, the final product will be contaminated.

    • Solution: Ensure the crystals are adequately washed with a small amount of fresh, ice-cold solvent during filtration.

III. Frequently Asked Questions (FAQs)

Q4: What is the best solvent for recrystallizing this compound?

A4: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[1] For this compound, a moderately polar compound, several solvent systems can be considered.

  • Single Solvents: Alcohols like methanol or ethanol are often good starting points for aromatic amines.[2] TCI Chemicals reports that 4-bromo-2-methoxyaniline is soluble in methanol.[4]

  • Mixed Solvents: A mixed solvent system, such as ethanol-water or methanol-water, is often very effective.[2] In this system, the crude product is dissolved in the minimum amount of the "good" solvent (e.g., hot ethanol), and then the "poor" solvent (e.g., hot water) is added dropwise until the solution becomes slightly cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[9][10][11][12]

Q5: How do I choose a suitable solvent system for recrystallization?

A5: A systematic approach to solvent selection is crucial for successful recrystallization.

  • "Like Dissolves Like": Start by considering solvents with similar polarity to this compound.

  • Small-Scale Solubility Tests: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

  • Ideal Solvent Properties:

    • The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1]

    • The solvent's boiling point should be lower than the melting point of the compound to prevent oiling out.[2]

    • The solvent should not react with the compound.[8]

    • The solvent should be volatile enough to be easily removed from the crystals after filtration.[8]

Q6: How can I induce crystallization if no crystals form upon cooling?

A6: If crystals do not form spontaneously, the solution may be supersaturated. Several techniques can be used to induce crystallization:

  • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.[7]

  • Seeding: Adding a small crystal of the pure compound (a seed crystal) to the cooled solution can initiate crystallization.

  • Concentration: If too much solvent was used, some of it can be evaporated to create a more saturated solution, which is then allowed to cool again.[6][7]

Q7: How do I assess the purity of my recrystallized this compound?

A7: Several analytical techniques can be used to determine the purity of the final product:

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Impurities typically broaden and depress the melting point range. The expected melting point for pure this compound is around 57-61°C.[4]

  • Thin-Layer Chromatography (TLC): TLC can be used to compare the recrystallized product to the crude material and a standard sample. A pure compound should show a single spot on the TLC plate.

  • Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) can provide detailed information about the structure and purity of the compound.[4]

IV. Experimental Protocol: Recrystallization of this compound using a Mixed Solvent System (Ethanol-Water)

This protocol provides a step-by-step methodology for the purification of this compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.

  • Addition of Anti-Solvent: While keeping the solution hot, add hot water dropwise until the solution becomes faintly cloudy. This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to the solution until it becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture.

  • Drying: Allow the crystals to dry completely, either by air-drying or in a vacuum oven.

V. References

References

Technical Support Center: Purification of 2-Bromo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2-Bromo-4-methoxyaniline (CAS: 32338-02-6). This document is designed for researchers, chemists, and drug development professionals who are working with this critical pharmaceutical intermediate and require methodologies to achieve high purity. We will address common issues encountered during purification and provide detailed, field-proven protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The impurity profile is almost always a direct result of the synthesis method, which typically involves the electrophilic bromination of 4-methoxyaniline.

  • Unreacted Starting Material: 4-methoxyaniline is the most common process-related impurity.

  • Over-brominated Byproducts: Dibrominated species, primarily 2,6-dibromo-4-methoxyaniline, can form if the reaction conditions are not carefully controlled.

  • Isomeric Impurities: While the methoxy and amino groups strongly direct bromination to the ortho position (C2), trace amounts of other isomers may form.

  • Residual Reagents & Solvents: Reagents like N-bromosuccinimide (NBS) and its byproduct succinimide, or solvents such as dichloromethane and acetic acid, may persist after the initial work-up.

  • Degradation Products: Anilines as a class are susceptible to oxidation, which can lead to discoloration (often appearing as brown or reddish-brown hues). This is exacerbated by exposure to air and light.

Q2: My crude product is a dark brown, oily solid. What is the quickest way to clean it up before high-purity recrystallization or chromatography?

A2: A preliminary acid-base extraction is highly effective for removing non-basic impurities and some color. The basic amine group of your target compound allows it to be selectively extracted into an aqueous acid phase, leaving neutral impurities (like dibrominated byproducts) and acidic residues behind in the organic layer.

The general principle is to dissolve the crude material in an immiscible organic solvent (e.g., ethyl acetate or dichloromethane), wash with a dilute acid (like 1M HCl) to protonate and extract the aniline into the aqueous layer, and then neutralize the aqueous layer with a base (e.g., NaOH) to precipitate the purified, free-base aniline.

Q3: How should I store purified this compound to maintain its purity?

A3: To ensure long-term stability and prevent degradation, the purified compound should be stored in a cool, dry, and dark environment. For optimal integrity, store it in an airtight container under an inert atmosphere, such as nitrogen or argon, to protect it from air and moisture.

Troubleshooting & In-Depth Purification Guides

This section provides detailed protocols to address specific purification challenges. The choice of method depends on the initial purity of your material and the required final purity.

Problem: My initial purity is low (<90%) and contains significant starting material and colored impurities.

Solution: An initial purification via acid-base extraction is recommended before attempting crystallization or chromatography. This removes baseline impurities and significantly improves the success of subsequent steps.

Protocol 1: Acid-Base Extraction Workflow

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The protonated aniline will move to the aqueous (bottom) layer.

  • Separation: Drain the acidic aqueous layer into a clean flask. Repeat the extraction on the organic layer with another portion of 1M HCl to ensure complete recovery. The organic layer, now containing neutral impurities, can be discarded.

  • Basification & Precipitation: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 2M sodium hydroxide (NaOH) with stirring until the solution is basic (pH > 10, check with litmus paper). The purified this compound will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual salts.

  • Drying: Dry the purified solid under vacuum. This material is now suitable for storage or further purification by recrystallization.

Problem: My recrystallization attempt resulted in "oiling out," poor crystal formation, or low recovery.

Solution: These issues typically stem from an improper choice of solvent system, cooling the solution too rapidly, or the presence of impurities that inhibit crystallization.

Causality: A successful recrystallization relies on a solvent that dissolves the compound well at high temperatures but poorly at low temperatures. If the compound's melting point (64°C) is lower than the solvent's boiling point, it may melt before dissolving, a phenomenon known as "oiling out."[1]

Protocol 2: High-Purity Recrystallization

  • Solvent Selection: The key is finding a single solvent or a binary solvent system with the right properties. See the table below for starting points.

  • Dissolution: Place the compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and bring the mixture to a gentle boil on a hotplate with stirring. Continue adding the solvent in small portions until the solid is just fully dissolved. Adding excess solvent will reduce your final yield.

  • Decolorization (Optional): If the hot solution is still colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration: If charcoal was used, perform a hot filtration through a fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Table 1: Recommended Solvent Systems for Recrystallization

Solvent SystemTypeRationale & Notes
Isopropanol/Water BinaryDissolve in a minimum of hot isopropanol. Add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of hot isopropanol to redissolve the cloudiness, then cool.
Ethanol/Water BinarySimilar principle to isopropanol/water. A very common and effective system for anilines.
Hexanes/Ethyl Acetate BinaryDissolve in a minimum of hot ethyl acetate. Add hot hexanes dropwise until persistent cloudiness is observed. Clarify with a drop of ethyl acetate and cool. Good for removing more polar impurities.
Petroleum Ether SingleA synthesis of a related isomer used petroleum ether for recrystallization, suggesting it may be a suitable non-polar solvent for this compound as well.[2]

dot

G cluster_start Recrystallization Troubleshooting cluster_solutions Corrective Actions Start Recrystallization Fails Issue1 Compound 'Oils Out' Start->Issue1 Issue2 No Crystals Form Start->Issue2 Issue3 Poor Recovery Start->Issue3 Sol1 Reason: Solvent boiling point is higher than compound's melting point. Fix: Switch to a lower-boiling solvent or use a binary system to lower the boiling point. Issue1->Sol1 Diagnosis Sol2 Reason: Solution is too dilute or not supersaturated. Fix 1: Boil off some solvent to concentrate. Fix 2: Scratch inside of flask with glass rod. Fix 3: Add a seed crystal. Issue2->Sol2 Diagnosis Sol3 Reason: Too much solvent was used or compound has high solubility even when cold. Fix: Concentrate solution by boiling off solvent. Ensure cooling is thorough (ice bath). Issue3->Sol3 Diagnosis

Caption: Troubleshooting flowchart for common recrystallization issues.

Problem: Impurities are too similar in polarity and cannot be separated by recrystallization.

Solution: When dealing with isomeric impurities or byproducts with very similar solubility profiles, silica gel column chromatography is the most powerful purification technique.

Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent). This compound is a moderately polar compound. By using a relatively non-polar eluent, the compound will adhere to the polar silica gel while less polar impurities (like dibrominated products) will elute faster. More polar impurities (like the starting material, 4-methoxyaniline) will adhere more strongly and elute later.

Protocol 3: Silica Gel Column Chromatography

  • Column Packing: Pack a glass column with silica gel using a slurry method with your starting eluent (see Table 2). A common starting point is 100% Dichloromethane or a Hexane:Ethyl Acetate mixture.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a slightly more polar solvent like DCM. Adsorb this solution onto a small amount of silica gel (~2-3x the mass of your compound) by evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system. A typical system involves starting with a low polarity mixture and gradually increasing the polarity. For example, start with 95:5 Hexane:Ethyl Acetate and gradually increase to 90:10 or 85:15.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using Thin Layer Chromatography (TLC).

  • Analysis & Pooling: Analyze the collected fractions by TLC to identify which ones contain the pure product. Pool the pure fractions together.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the highly purified this compound.

Table 2: Recommended Eluent Systems for Column Chromatography

Eluent SystemPolarityRecommended Use
Hexane / Ethyl Acetate Low to MediumStart with a low percentage of Ethyl Acetate (e.g., 5%) and gradually increase. Excellent for fine-tuning separation.
Dichloromethane (DCM) MediumCan be used as a single eluent. A synthesis of a related bromo-methoxyaniline successfully used DCM for purification.[2]
Toluene / Ethyl Acetate Low to MediumAn alternative to hexane-based systems, can sometimes offer different selectivity.

dot

G start Crude Product (<95% Purity) wash Step 1: Acid-Base Wash (Removes baseline impurities) start->wash purity_check Purity Check (TLC/NMR) wash->purity_check recrystallize Step 2a: Recrystallization (For non-isomeric impurities) purity_check->recrystallize Impurities have different polarity chromatography Step 2b: Column Chromatography (For isomeric/difficult impurities) purity_check->chromatography Impurities have similar polarity end_product Pure Product (>98%) recrystallize->end_product chromatography->end_product

Caption: General workflow for the purification of this compound.

Safety & Handling

This compound is a hazardous substance and must be handled with appropriate care.

  • Toxicity: The compound is toxic if swallowed, inhaled, or in contact with skin.[3][4]

  • Irritation: It is known to cause skin and serious eye irritation.[1]

  • Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[1][5] All manipulations should be performed in a certified chemical fume hood to avoid inhalation.[1]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

This guide is intended to provide expert-level support for common purification challenges. Always consult the Safety Data Sheet (SDS) for your specific material before beginning any experimental work.

References

Technical Support Center: Optimizing Suzuki Coupling of 2-Bromo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Bromo-4-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific transformation. Here, we move beyond generic protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the causality behind experimental choices.

Introduction: The Challenges of Coupling this compound

This compound presents a unique set of challenges in Suzuki-Miyaura coupling. The electron-donating nature of both the methoxy and aniline groups makes the aryl bromide less reactive towards oxidative addition, a critical step in the catalytic cycle.[1] Furthermore, the presence of the ortho-amino group can lead to catalyst inhibition or undesired side reactions.[2][3] This guide will equip you with the knowledge to overcome these hurdles and achieve high-yielding, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.

Q1: My reaction shows no or very low conversion to the desired product. What are the primary causes?

Low or no conversion is a frequent issue and can stem from several factors. A systematic approach to diagnosing the problem is crucial.

  • Catalyst Inactivity: The active catalyst in a Suzuki coupling is a Pd(0) species.[4] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the reaction conditions must facilitate its reduction to Pd(0). In the case of this compound, the electron-rich nature of the substrate can make oxidative addition sluggish.[1]

  • Inappropriate Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this type of substrate.[5] The electron-rich and sterically hindered environment necessitates the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[6][7] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species and accelerate both oxidative addition and reductive elimination.[7]

  • Incorrect Base Selection: The base is critical for activating the boronic acid in the transmetalation step.[8] A weak base may not be sufficient. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective.[6][9] It is also vital that the base is anhydrous and finely ground to maximize its reactivity.[10]

  • Presence of Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive state.[10] It is imperative to thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.[11]

  • Poor Reagent Quality: Water in the reaction solvent or reagents, particularly the boronic acid, can lead to a common side reaction called protodeboronation, where the boronic acid is replaced by a hydrogen atom.[10] Ensure all reagents are pure and solvents are anhydrous.

Q2: I'm observing a significant amount of 4-methoxyaniline as a byproduct. What is causing this dehalogenation?

The formation of 4-methoxyaniline indicates a dehalogenation side reaction, where the bromine atom is replaced by a hydrogen atom.

  • Mechanism of Dehalogenation: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[12] This can arise from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace amounts of water.[12] This Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to yield the dehalogenated product.[4]

  • Substrate Susceptibility: While aryl iodides are generally more prone to dehalogenation than bromides, electron-rich aryl bromides like this compound can still undergo this side reaction.[12][13]

  • Minimizing Dehalogenation:

    • Ligand Choice: Employing bulky, electron-rich ligands can favor the desired reductive elimination over the dehalogenation pathway.[12]

    • Base Selection: The choice of base can influence the formation of Pd-H species. Screening different bases may be necessary.

    • Anhydrous Conditions: Strictly anhydrous conditions can minimize the formation of palladium-hydride species from water.

Q3: My main byproduct is the homocoupling of my boronic acid. How can I prevent this?

Homocoupling of the boronic acid is another common side reaction that consumes your starting material and complicates purification.[14]

  • Cause of Homocoupling: This side reaction is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[10] The resulting Pd(II) species can then undergo two transmetalations with the boronic acid, followed by reductive elimination to form the homocoupled product.[10]

  • Prevention Strategies:

    • Strict Exclusion of Oxygen: This is the most critical factor. Ensure your reaction flask is flame-dried or oven-dried, and thoroughly degas your solvents by sparging with an inert gas or using several freeze-pump-thaw cycles.[11]

    • Use of a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes minimize side reactions that occur during the in-situ reduction of Pd(II) precatalysts.[15]

Recommended Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization of specific parameters may be necessary for different coupling partners.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv.)

  • Anhydrous, degassed toluene (5 mL)

  • Anhydrous, degassed water (0.5 mL)

  • Nitrogen or Argon gas (high purity)

  • Oven-dried glassware (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely ground K₃PO₄.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ and SPhos.

  • Solvent Addition: Using a syringe, add the degassed toluene and then the degassed water.

  • Degassing: Further degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by performing three freeze-pump-thaw cycles.

  • Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at 80-100 °C.

  • Monitoring: Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

Summary of Key Reaction Parameters

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ or other Pd(0) precatalysts.Provides a direct source of the active Pd(0) catalyst, potentially reducing side reactions associated with in-situ reduction of Pd(II) sources.[15]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos).[6]Accelerates oxidative addition and reductive elimination, crucial for the electron-rich and potentially hindered substrate.[5][7]
Base K₃PO₄ or Cs₂CO₃ (anhydrous, finely ground).[6][9]Stronger, non-nucleophilic bases are often required to facilitate the transmetalation of the boronic acid.[8]
Solvent Anhydrous, degassed toluene/water or dioxane/water mixtures.[12]Aprotic solvents are generally preferred, with a small amount of water often being beneficial for the activity of phosphate and carbonate bases.[1]
Temperature 80-110 °C.[16]Elevated temperatures are typically required to overcome the activation energy for the oxidative addition of the electron-rich aryl bromide.
Atmosphere Strictly inert (Argon or Nitrogen).The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and promote homocoupling of the boronic acid.[10][11]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdR Ar-Pd(II)-R'(L)₂ ArPdX->ArPdR [R'-B(OR)₃]⁻ Transmetalation Transmetalation ArPdR->Pd0 Ar-R' Product Ar-R' ArPdR->Product RedElim Reductive Elimination Substrate Ar-X Boronic R'-B(OR)₂ Base Base Troubleshooting_Workflow Start Low or No Product CheckInert Verify Inert Atmosphere (Degas Solvents, Flame-dry Glassware) Start->CheckInert CheckReagents Check Reagent Quality (Anhydrous Base, Pure Boronic Acid) CheckInert->CheckReagents If no improvement OptimizeLigand Optimize Ligand (Switch to Bulky, Electron-Rich Ligand, e.g., SPhos) CheckReagents->OptimizeLigand If no improvement OptimizeBase Optimize Base (Screen K₃PO₄, Cs₂CO₃) OptimizeLigand->OptimizeBase If no improvement OptimizeTemp Increase Temperature OptimizeBase->OptimizeTemp If no improvement Success Improved Yield OptimizeTemp->Success If successful

References

Technical Support Center: Bromination of 4-Methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the bromination of 4-methoxyaniline (p-anisidine). This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this electrophilic aromatic substitution reaction. Here, we will delve into the common challenges, troubleshooting strategies, and the underlying chemical principles to help you achieve optimal results in your synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my bromination of 4-methoxyaniline resulting in a mixture of products instead of the desired mono-brominated compound?

A: 4-Methoxyaniline is a highly activated aromatic compound due to the presence of two strong electron-donating groups: the amino (-NH₂) and methoxy (-OCH₃) groups.[1][2] Both groups are ortho-, para-directing and strongly activate the benzene ring towards electrophilic aromatic substitution.[1][2] This high reactivity often leads to polybromination, resulting in the formation of di- and tri-brominated products.[3] Controlling the reaction conditions is crucial to favor mono-substitution.

Q2: I'm observing a significant amount of dark-colored impurities in my reaction mixture. What could be the cause?

A: The formation of dark-colored byproducts is often indicative of oxidation of the aniline moiety.[4] The amino group in 4-methoxyaniline is susceptible to oxidation by the brominating agent, especially under harsh reaction conditions. This can lead to the formation of polymeric, colored impurities that can be challenging to remove.

Q3: How can I improve the regioselectivity of the bromination to favor a specific isomer?

A: The directing effects of the amino and methoxy groups are key. The amino group is a stronger activating group than the methoxy group. Therefore, the positions ortho to the amino group are the most activated. However, steric hindrance from the methoxy group can influence the substitution pattern. To enhance regioselectivity, consider using a protecting group for the amine, which can modulate its directing effect and steric bulk.[3][5][6]

Q4: What are the best practices for purifying the brominated product?

A: Purification can be challenging due to the presence of multiple brominated isomers and oxidation byproducts. Column chromatography is often the most effective method for separating the desired mono-brominated product from starting material and other impurities. Recrystallization can also be employed if a suitable solvent system is identified. Careful monitoring of the reaction progress by techniques like TLC or LC-MS can help in determining the optimal time to quench the reaction, minimizing the formation of side products and simplifying purification.

Troubleshooting Guide

Issue 1: Polybromination - Formation of Di- and Tri-brominated Products

Symptoms:

  • Multiple spots on TLC analysis of the crude reaction mixture.

  • Mass spectrometry data indicating the presence of species with masses corresponding to the addition of two or three bromine atoms.

  • Low yield of the desired mono-brominated product.

Root Cause Analysis and Solutions:

The primary cause of polybromination is the high reactivity of the 4-methoxyaniline ring.[3] The strong activation by both the amino and methoxy groups makes the initial mono-brominated product even more reactive towards further bromination than the starting material.

Troubleshooting Steps:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the brominating agent to 4-methoxyaniline. Adding the brominating agent slowly and in a controlled manner can help prevent localized areas of high concentration.

  • Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or below).[7] This reduces the overall reaction rate and can improve selectivity for the mono-brominated product.

  • Choice of Brominating Agent: Use a milder brominating agent. N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) as it can provide a slower, more controlled release of the electrophilic bromine species.[8][9]

  • Amine Protection: The most robust solution is to protect the highly activating amino group as an acetamide.[3][6] The resulting N-(4-methoxyphenyl)acetamide is less activated, which significantly reduces the rate of bromination and prevents polybromination. The acetyl group can be easily removed by hydrolysis after the bromination step.

Experimental Protocol: Acetylation of 4-Methoxyaniline

  • Dissolve 4-methoxyaniline in a suitable solvent like acetic acid.

  • Add acetic anhydride dropwise while stirring.

  • Heat the reaction mixture gently if necessary to drive the reaction to completion.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into cold water to precipitate the N-(4-methoxyphenyl)acetamide.

  • Filter, wash with water, and dry the product.

Issue 2: Oxidation of the Aniline Moiety

Symptoms:

  • The reaction mixture turns dark brown or black.

  • Formation of insoluble, tar-like materials.

  • Complex mixture of products observed by analytical techniques.

Root Cause Analysis and Solutions:

Anilines are susceptible to oxidation, and brominating agents are oxidizing agents. This side reaction is more prevalent with stronger brominating agents and at higher temperatures.

Troubleshooting Steps:

  • Use a Milder Brominating Agent: As with polybromination, using NBS instead of Br₂ can mitigate oxidation.

  • Protect the Amino Group: Acetylation of the amino group not only controls the reactivity towards bromination but also makes it less susceptible to oxidation.

  • Degas Solvents: Removing dissolved oxygen from the solvent by sparging with an inert gas (e.g., nitrogen or argon) can help minimize oxidation.

  • Control Temperature: Maintain a low reaction temperature throughout the addition of the brominating agent and the course of the reaction.[7]

Issue 3: Poor Regioselectivity

Symptoms:

  • Formation of a mixture of ortho- and para-brominated isomers (relative to the amino or methoxy group).

  • Difficulty in isolating a single, pure isomer.

Root Cause Analysis and Solutions:

Both the amino and methoxy groups direct incoming electrophiles to the ortho and para positions. The interplay of their electronic and steric effects determines the final product distribution.

Troubleshooting Steps:

  • Amine Protection: Acetylating the amino group to form an acetamide (-NHCOCH₃) introduces significant steric bulk.[6] This steric hindrance disfavors substitution at the positions ortho to the acetamide group, thereby increasing the selectivity for bromination at the position ortho to the methoxy group (and meta to the acetamide).

  • Solvent Effects: The polarity of the solvent can influence the regioselectivity of the reaction.[8] Experimenting with different solvents, from non-polar (e.g., carbon tetrachloride) to polar aprotic (e.g., acetonitrile), may alter the product ratio.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways and the effect of amine protection on the bromination of 4-methoxyaniline.

Bromination_Pathways cluster_0 Unprotected 4-Methoxyaniline cluster_1 Protected 4-Methoxyaniline (Acetamide) 4-MA 4-Methoxyaniline Mono_Br Mono-brominated Product(s) 4-MA->Mono_Br Br+ Oxidation Oxidation Products 4-MA->Oxidation [O] Protected_MA N-(4-methoxyphenyl)acetamide 4-MA->Protected_MA Ac₂O Poly_Br Di/Tri-brominated Products Mono_Br->Poly_Br Br+ (fast) Desired_Mono_Br Desired Mono-brominated Product Protected_MA->Desired_Mono_Br Br+ (controlled) Final_Product Desired Mono-brominated 4-Methoxyaniline Desired_Mono_Br->Final_Product Hydrolysis

Caption: Reaction pathways for the bromination of unprotected vs. protected 4-methoxyaniline.

Data Summary: Controlling Bromination

ParameterConditionExpected OutcomeRationale
Stoichiometry 1.0 eq. Brominating AgentIncreased mono-brominationLimits excess electrophile available for polybromination.
Temperature Low (e.g., 0 °C)Reduced side reactionsDecreases rates of both polybromination and oxidation.[7]
Brominating Agent NBSControlled brominationSlower, more controlled release of electrophilic bromine.[8]
Amino Group Protected (Acetamide)High yield of mono-bromo productDeactivates the ring, preventing polybromination and oxidation, and enhances regioselectivity.[3][6]

References

stability of 2-Bromo-4-methoxyaniline under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Bromo-4-methoxyaniline

Introduction

Welcome to the technical support guide for this compound (CAS No. 32338-02-6). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. As a substituted aniline, its stability and reactivity are critically influenced by the pH of the reaction medium. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to its stability under acidic and basic conditions, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Section 1: General Stability and Handling

Q1: What are the ideal long-term storage conditions for this compound?

To ensure its long-term integrity, this compound, a brown-yellow powder, should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep the compound in a tightly sealed, airtight container to protect it from moisture and atmospheric oxygen. For maximum stability and to prevent slow oxidative degradation, storage under an inert atmosphere, such as nitrogen or argon, is highly recommended. Additionally, the material should be protected from light.[2]

Q2: My vial of this compound has darkened significantly over time. Is it still viable for my reaction?

A noticeable color change, typically a darkening of the brown-yellow powder, is a common visual indicator of degradation. Anilines are susceptible to oxidation, which can be accelerated by exposure to air and light, leading to the formation of highly colored polymeric impurities.

Recommendation: Before use, we strongly advise verifying the purity of the material using an appropriate analytical method, such as HPLC, GC-MS, or ¹H NMR. If significant impurity peaks are detected, purification by recrystallization or column chromatography may be necessary to avoid introducing contaminants into your reaction and ensure reproducible results.

Section 2: Stability and Reactivity in Acidic Conditions

Q3: What is the expected behavior of this compound when exposed to an acidic medium?

As an aniline derivative, the amino group (-NH₂) is basic and will react with acids to form the corresponding anilinium salt.[3] In the presence of an acid (e.g., HCl), the nitrogen's lone pair is protonated, forming a 2-bromo-4-methoxyanilinium ion (-NH₃⁺). This conversion to its salt form can offer enhanced stability and often improves solubility in aqueous media.

AcidBaseEquilibrium FreeBase This compound (Free Base, -NH₂) AniliniumSalt 2-Bromo-4-methoxyanilinium Ion (Protonated, -NH₃⁺) FreeBase->AniliniumSalt + H⁺ (Acid) AniliniumSalt->FreeBase - H⁺ (Base) TroubleshootingWorkflow cluster_problem Diagnosis cluster_solution Resolution Problem Problem: Failed Electrophilic Substitution Cause Root Cause: -NH₂ group protonation to -NH₃⁺ Ring Deactivation Problem->Cause Analysis Protect Step 1: Protect Amine React with Acetic Anhydride to form Amide (-NHCOCH₃) Cause->Protect Implement Solution React Step 2: Perform EAS Carry out desired substitution (Nitration, Bromination, etc.) Protect->React Deprotect Step 3: Deprotect Amide Hydrolyze with aq. Acid/Base to regenerate -NH₂ React->Deprotect

References

Technical Support Center: Purification of 2-Bromo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Bromo-4-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with isomeric purity during their synthetic workflows. Here, we provide in-depth, field-proven insights and troubleshooting protocols to help you achieve high-purity this compound, a critical intermediate in pharmaceutical and fine chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: How can I assess the purity of my crude this compound and identify the likely impurities?

A: A multi-step analytical approach is recommended for comprehensive assessment.

  • Thin-Layer Chromatography (TLC): This is the quickest method for a preliminary check. A single spot under UV visualization suggests high purity, while multiple spots indicate the presence of impurities. Use a solvent system like 7:3 Hexane:Ethyl Acetate to get good separation. The starting material, 4-methoxyaniline, is more polar and will have a lower Rf value, while less polar dibrominated byproducts will have a higher Rf.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating volatile isomers and identifying them by their mass-to-charge ratio and fragmentation patterns. It can quantify the percentage of each isomer present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive for structural confirmation. The aromatic proton signals for this compound will have a distinct splitting pattern and chemical shift compared to its isomers.

Q2: What are the most common isomeric impurities I should expect during the synthesis of this compound?

A: The synthesis typically involves the electrophilic bromination of 4-methoxyaniline (p-anisidine). The powerful ortho, para-directing effects of the amine (-NH₂) and methoxy (-OCH₃) groups dictate the outcome.

  • Primary Isomeric Impurity: The most common isomer is 3-Bromo-4-methoxyaniline . This arises from bromination occurring at the position ortho to the methoxy group instead of the amine group.

  • Other Potential Impurities:

    • Unreacted Starting Material: 4-methoxyaniline.

    • Dibrominated Products: Such as 2,6-dibromo-4-methoxyaniline, if excess brominating agent is used.

Q3: Which purification method is best for my situation?

A: The optimal method depends on the scale of your synthesis, the nature of the impurities, and the required final purity.

MethodBest ForProsCons
Column Chromatography High-purity applications; small to medium scale (mg to g)Excellent separation of isomers with different polarities.Can be time-consuming and requires significant solvent volumes.
Recrystallization Bulk purification; large scale (g to kg); when impurities have significantly different solubilities.Simple, cost-effective, and easily scalable.May not effectively remove isomers with very similar structures and solubilities; potential for lower yield.
Acid-Base Extraction Initial cleanup to remove non-basic or neutral impurities.Efficiently removes many types of impurities.[1][2]Generally ineffective at separating aniline isomers from each other due to similar basicity (pKa).
Vacuum Distillation Purifying thermally stable solids; removing non-volatile or highly volatile impurities.Effective for compounds that can be distilled without decomposition.[3]Isomers often have very close boiling points, making separation by distillation difficult.[4][5]

Purification & Troubleshooting Guides

Method 1: Flash Column Chromatography

This is the most reliable method for achieving >98% purity by separating this compound from its 3-bromo isomer based on subtle differences in their polarity and interaction with the silica stationary phase.

Experimental Protocol
  • Select Eluent System: Start by identifying a suitable solvent system using TLC. A Hexane:Ethyl Acetate or Dichloromethane:Methanol system typically works well. Aim for an Rf value of ~0.3 for the desired product. A common starting point is an 8:2 or 9:1 mixture of Hexane:Ethyl Acetate.

  • Prepare the Column: Pack a glass column with silica gel using a wet slurry method with your initial, low-polarity eluent (e.g., pure Hexane or 95:5 Hexane:EtOAc). Ensure the silica bed is compact and free of air bubbles.

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like Dichloromethane. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute and Collect: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent (gradient elution) if separation is difficult. Collect fractions in test tubes and monitor the separation by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide: Column Chromatography
IssueProbable Cause(s)Recommended Solution(s)
Poor Separation (Overlapping Spots) Inappropriate solvent system (too polar or non-polar).Optimize the eluent system using TLC. Try a different solvent combination (e.g., Dichloromethane/Hexane). A shallower gradient may be required.
Compound Won't Elute Eluent is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of Ethyl Acetate).
Streaking/Tailing on TLC Sample is too acidic or basic; compound is degrading on silica; sample overload.Add a small amount of triethylamine (~0.1%) to the eluent to neutralize the silica. Ensure the sample is not overloaded on the column.

Workflow for Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_post Work-Up TLC 1. TLC Analysis to Find Eluent Pack 2. Pack Column with Silica Gel TLC->Pack Load 3. Dry/Wet Load Crude Sample Pack->Load Elute 4. Elute with Solvent Gradient Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Evaporate Solvent Combine->Evap Pure Pure this compound Evap->Pure

Caption: Workflow for chromatographic purification.

Method 2: Recrystallization

Recrystallization is ideal for purifying larger quantities of product where isomeric impurities are present in smaller amounts or have significantly different solubilities.

Experimental Protocol
  • Solvent Screening: The key is finding a solvent (or solvent pair) in which this compound is soluble when hot but sparingly soluble when cold, while the impurities remain soluble (or insoluble) at all temperatures. Common solvents to screen include ethanol, isopropanol, toluene, and solvent pairs like ethanol/water or hexanes/ethyl acetate.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the solution to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary. Once crystals begin to form, cool the flask further in an ice bath to maximize yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any adhering impure mother liquor. Dry the crystals in a vacuum oven.

Troubleshooting Guide: Recrystallization
IssueProbable Cause(s)Recommended Solution(s)
Product "Oils Out" The boiling point of the solvent is too high, or the solution is supersaturated.Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly. Consider a lower-boiling point solvent.
No Crystals Form Solution is not saturated enough; compound is very soluble even when cold.Evaporate some of the solvent to increase concentration. Try adding a seed crystal. If using a solvent pair, add more of the "anti-solvent" (the one in which the compound is less soluble).
Low Recovery Too much solvent was used; crystals are too soluble in the chosen solvent; premature crystallization during hot filtration.Rework the mother liquor to recover more product. Ensure minimal solvent is used for dissolution and washing. Ensure filtration apparatus is pre-heated.

Logical Flow of Purification Choice

G Crude Crude Product TLC_Check Purity Check (TLC/GC) Crude->TLC_Check HighPurity High Purity Needed? TLC_Check->HighPurity Impure Pure Pure Product TLC_Check->Pure Pure Scale Scale > 10g? HighPurity->Scale No Chroma Column Chromatography HighPurity->Chroma Yes Scale->Chroma No Recrys Recrystallization Scale->Recrys Yes Chroma->Pure Recrys->Pure Cleanup Acid-Base Cleanup

Caption: Decision tree for selecting a purification method.

References

impact of solvent choice on the synthesis of 2-Bromo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support guide for the synthesis of 2-Bromo-4-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important synthetic transformation. Here, we delve into the critical role of solvent choice, offering troubleshooting advice and frequently asked questions to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective solvent for the bromination of 4-methoxyaniline?

A: Glacial acetic acid is the most frequently cited and recommended solvent for the bromination of 4-methoxyaniline to produce this compound. This is due to several key factors:

  • Reactivity Moderation: Acetic acid can moderate the reactivity of both the aniline substrate and the bromine electrophile. It protonates the highly activating amino group to a degree, forming the less activating anilinium ion. This helps to prevent over-bromination (the formation of di- or tri-brominated products) which is a common side reaction with highly activated aromatic rings.

  • Solubility: Both 4-methoxyaniline and the intermediate species are sufficiently soluble in acetic acid, allowing for a homogeneous reaction mixture.

  • Reaction with Bromine: Bromine can react with acetic acid to form acetyl hypobromite in situ, which is a milder and more selective brominating agent than molecular bromine itself.

While other solvents like dichloromethane (DCM) or methanol can be used, they often present challenges that make acetic acid the preferred choice for achieving high yield and purity.

Q2: Can I use a non-polar solvent like dichloromethane (DCM) or chloroform for this reaction?

A: Yes, you can use chlorinated solvents like dichloromethane (DCM) or chloroform for the bromination of 4-methoxyaniline. However, there are important considerations:

  • Increased Reactivity: In non-polar aprotic solvents, the aniline substrate is highly activated, and molecular bromine is a very strong electrophile. This can lead to a rapid, exothermic reaction that is difficult to control and often results in the formation of multiple brominated byproducts.

  • Potential for Oxidation: The aniline substrate is more susceptible to oxidation in these solvents, which can lead to the formation of colored impurities and a lower yield of the desired product.

  • Solubility Issues: While the starting material may be soluble, the product, this compound hydrochloride (if formed), might precipitate, which could affect the reaction kinetics.

If using DCM or a similar solvent, it is crucial to employ very low temperatures (e.g., 0 °C or below) and slow, dropwise addition of the brominating agent to maintain control over the reaction.

Q3: What are the primary side reactions to be aware of, and how does solvent choice influence them?

A: The main side reactions in the synthesis of this compound are over-bromination and oxidation. The choice of solvent plays a pivotal role in controlling these unwanted pathways:

  • Over-bromination: This leads to the formation of 2,6-dibromo-4-methoxyaniline. This is more likely to occur in non-polar solvents where the aniline is highly activated. Protic solvents like acetic acid can mitigate this by reducing the nucleophilicity of the aromatic ring through protonation of the amino group.

  • Oxidation: Anilines are susceptible to oxidation, which can lead to the formation of polymeric, often colored, byproducts. This is a greater risk when using a strong oxidizing agent in a non-polar solvent. The use of a milder brominating agent or a solvent that can moderate the reaction can help to minimize oxidation.

Troubleshooting Guide

Problem 1: Low yield of this compound with the formation of a dark, tarry substance.
  • Probable Cause: This is likely due to oxidation of the 4-methoxyaniline starting material. This can be exacerbated by a reaction that is too exothermic or by using a highly reactive brominating agent in a non-polar solvent.

  • Solution:

    • Switch to a Protic Solvent: If you are using a solvent like DCM or chloroform, consider switching to glacial acetic acid. The acidic environment will help to protect the amino group from oxidation.

    • Control the Temperature: Perform the reaction at a lower temperature. For reactions in acetic acid, maintaining a temperature below 10°C during the bromine addition is recommended. For DCM, even lower temperatures (e.g., -10°C to 0°C) may be necessary.

    • Slow Addition: Add the brominating agent (e.g., a solution of bromine in the reaction solvent) dropwise over a prolonged period. This will help to dissipate the heat generated during the reaction and maintain a low concentration of the brominating agent at any given time.

Problem 2: The final product is a mixture of mono- and di-brominated compounds.
  • Probable Cause: This indicates that the reaction is too reactive, leading to over-bromination. This is a common issue when the activating effect of the amino and methoxy groups is not sufficiently moderated.

  • Solution:

    • Use Acetic Acid: As mentioned, glacial acetic acid is excellent for moderating the reactivity of the aniline.

    • Protecting Group Strategy: For applications requiring very high purity, consider a protecting group strategy. The amino group can be acetylated to form 4-methoxyacetanilide prior to bromination. The acetamido group is less activating than the amino group, which allows for highly selective mono-bromination. The protecting group can then be removed by hydrolysis to yield the desired this compound.

    • Stoichiometry: Ensure that you are using the correct stoichiometry of the brominating agent. A slight excess may be needed to drive the reaction to completion, but a large excess will promote over-bromination.

Solvent Selection Workflow

The following diagram illustrates a decision-making process for selecting the optimal solvent for the synthesis of this compound.

SolventSelection start Start: Synthesis of This compound purity_goal What is the primary goal? start->purity_goal high_yield High Yield & Purity purity_goal->high_yield High Purity fast_reaction Rapid Synthesis purity_goal->fast_reaction Speed solvent_choice Select Solvent System high_yield->solvent_choice fast_reaction->solvent_choice acetic_acid Glacial Acetic Acid solvent_choice->acetic_acid Prioritize Control dcm Dichloromethane (DCM) solvent_choice->dcm Prioritize Speed conditions_acetic Conditions: - Moderate Temperature (0-10°C) - Slow Bromine Addition acetic_acid->conditions_acetic conditions_dcm Conditions: - Low Temperature (<0°C) - Very Slow Bromine Addition - High Dilution dcm->conditions_dcm outcome_acetic Expected Outcome: - Good to Excellent Yield - High Purity - Minimal Side Products conditions_acetic->outcome_acetic outcome_dcm Expected Outcome: - Fast Reaction Rate - Risk of Over-bromination - Potential for Oxidation conditions_dcm->outcome_dcm

preventing degradation of 2-Bromo-4-methoxyaniline during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 2-Bromo-4-methoxyaniline (CAS: 32338-02-6). This resource is designed for researchers, scientists, and professionals in drug development to address common challenges associated with the storage and handling of this versatile chemical intermediate. Our goal is to provide you with the expertise and practical solutions needed to maintain its integrity and ensure the reliability of your experimental outcomes.

Introduction: The Challenge of Stability

This compound is a key building block in pharmaceutical synthesis and fine chemical manufacturing.[1][2] Its molecular structure, featuring an electron-rich aromatic ring with an amino group, makes it highly susceptible to degradation, particularly through oxidation.[3] This degradation not only reduces the purity of the material but can also introduce impurities that may interfere with downstream reactions, leading to inconsistent results and potential safety hazards. This guide provides a comprehensive overview of the causes of degradation and robust strategies for its prevention.

Frequently Asked Questions (FAQs)

Q1: My this compound, which was initially a light-colored powder, has turned yellow or brown. What is causing this discoloration?

A1: The discoloration of this compound is a common indicator of degradation. The primary cause is oxidation, which is often accelerated by exposure to air (oxygen) and light.[3][4] The amino group on the aniline ring is readily oxidized, leading to the formation of colored impurities such as nitroso and nitro compounds, as well as polymeric materials.[3][5]

Q2: What are the optimal storage conditions to prevent the degradation of this compound?

A2: To maintain the stability and purity of this compound, it is crucial to store it in a cool, dry, and dark environment.[6] The ideal storage conditions are summarized in the table below. Storing the compound under an inert atmosphere, such as nitrogen or argon, is highly recommended to displace oxygen and prevent oxidative degradation.[6][7]

Q3: Is refrigeration always necessary for storing this compound?

A3: While some suppliers recommend refrigeration at 4°C, others suggest room temperature storage.[8][9] For long-term storage, refrigeration is the preferred method as it significantly slows down the rate of degradation reactions. However, for short-term use, storage at a controlled room temperature in a tightly sealed container, protected from light, can be adequate. If you choose to refrigerate, it is critical to allow the container to warm to room temperature before opening to prevent condensation, as moisture can also contribute to degradation.

Q4: Can I use antioxidants to stabilize this compound?

A4: While antioxidants are used to stabilize some organic compounds, their use with high-purity intermediates like this compound is generally not recommended without careful consideration.[5] The addition of an antioxidant would introduce an impurity that could interfere with subsequent reactions. The most effective strategy for maintaining purity is to prevent degradation through proper storage and handling.[5]

Q5: How does an inert atmosphere protect this compound?

A5: An inert atmosphere, typically composed of nitrogen or argon, displaces the reactive oxygen from the storage container.[6][7][9] These inert gases are non-reactive and create a protective barrier around the compound, preventing the oxidative processes that lead to degradation and discoloration.[6][7][9][10]

Troubleshooting Guide: Addressing Degradation

This guide will help you systematically troubleshoot and address issues related to the degradation of this compound.

Visual Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Degradation of this compound cluster_0 Observation & Initial Assessment cluster_1 Purity Verification cluster_2 Corrective Actions start Start: Discoloration or Inconsistent Results Observed check_storage Review Storage Conditions: - Temperature? - Light Exposure? - Inert Atmosphere? start->check_storage check_handling Review Handling Procedures: - Container properly sealed? - Frequent opening? check_storage->check_handling run_qc Perform Quality Control Analysis (e.g., HPLC or GC) check_handling->run_qc compare_standard Compare to a Fresh Standard or Certificate of Analysis run_qc->compare_standard is_pure Is Purity Acceptable? compare_standard->is_pure purify Purify Material (Recrystallization or Chromatography) is_pure->purify No, Minor Impurities discard Discard and Use Fresh Batch is_pure->discard No, Significant Degradation improve_storage Implement Improved Storage & Handling Protocols is_pure->improve_storage Yes purify->improve_storage discard->improve_storage end End: Material is Usable or Replaced improve_storage->end

Caption: Troubleshooting workflow for addressing this compound degradation.

Data Presentation: Recommended Storage Conditions
ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows the rate of oxidative and other degradation reactions.[7]
Atmosphere Inert Gas (Nitrogen or Argon)Prevents contact with atmospheric oxygen, a key driver of oxidation.[6][7][10]
Light Protect from Light (Amber Vial)Prevents photo-oxidation, as light can catalyze the degradation of anilines.[4]
Container Tightly Sealed Glass BottlePrevents exposure to air and moisture.[5]
Moisture Store in a Dry EnvironmentMinimizes hydrolysis and other moisture-related degradation pathways.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. It is recommended to develop and validate a method specific to your instrumentation and requirements.

Objective: To quantify the purity of a this compound sample and detect the presence of degradation products.

Materials:

  • This compound sample

  • High-purity reference standard of this compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • Volumetric flasks

  • Autosampler vials

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Degas both mobile phases before use.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to create a stock solution of 100 µg/mL.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Prepare a sample solution of the this compound to be tested at a concentration of approximately 100 µg/mL in a 50:50 mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 254 nm

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the sample solution.

    • Integrate the peak areas and calculate the purity of the sample by comparing its peak area to the calibration curve. Degradation products will typically appear as additional peaks in the chromatogram.

References

dealing with coloration issues in 2-Bromo-4-methoxyaniline product

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Product Coloration Issues

Welcome to the Technical Support Center for 2-Bromo-4-methoxyaniline. As a Senior Application Scientist, I understand that encountering unexpected product coloration can be a significant concern, impacting experimental outcomes and product specifications. This guide is designed to provide you with in-depth troubleshooting strategies, detailed purification protocols, and a clear understanding of the chemical principles underlying the discoloration of this compound. Our goal is to empower you with the knowledge to ensure the integrity and purity of your product.

Frequently Asked Questions (FAQs)

Q1: My this compound product, which should be a light-colored solid, has developed a distinct brown or yellowish tint. What is the primary cause of this coloration?

A1: The coloration of this compound is almost always due to the formation of colored impurities through oxidation. Aromatic amines, including anilines, are susceptible to oxidation, especially when exposed to air (oxygen), light, and trace metal impurities. The lone pair of electrons on the nitrogen atom makes the aromatic ring highly activated and prone to oxidation, leading to the formation of highly conjugated, colored compounds.

Q2: What types of colored impurities are typically formed?

A2: The oxidation of anilines can lead to a complex mixture of colored byproducts. While the specific impurities in your sample would require analytical characterization, common culprits include:

  • Quinone-imines: These are often yellow to red compounds formed from the initial oxidation of the aniline.

  • Azobenzenes: Formed through the coupling of partially oxidized aniline molecules, these are typically brightly colored (e.g., orange, red).

  • Phenazines: These are complex heterocyclic compounds that can form under more stringent oxidative conditions and are often intensely colored.

Q3: How can I prevent or minimize the coloration of my this compound product?

A3: Prevention is key to maintaining the quality of your product. Proper handling and storage are critical. Store the product in a cool, dry, and dark place. It is highly recommended to store it under an inert atmosphere, such as nitrogen or argon, in a tightly sealed, opaque container to minimize exposure to air and light.

Q4: Is the coloration issue indicative of significant degradation of the main compound?

A4: Not necessarily in terms of bulk purity. Often, a very small amount of highly colored impurity can impart a noticeable color to the entire batch. However, the presence of these impurities indicates that the product has been exposed to conditions that can lead to further degradation over time. For high-purity applications, such as in pharmaceutical synthesis, it is crucial to remove these colored impurities.

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to addressing coloration issues with your this compound product.

Step 1: Initial Assessment of the Colored Product

Before proceeding with any purification, it's essential to assess the extent of the issue.

  • Visual Inspection: Note the intensity of the color. A pale yellow tint may require a simpler purification method than a dark brown or reddish product.

  • Solubility Check: Test the solubility of a small sample in a few common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane). This will be useful in choosing a suitable recrystallization or chromatography solvent.

  • (Optional) Thin-Layer Chromatography (TLC): If you have access to a pure standard, running a TLC can help visualize the colored impurities and determine an appropriate solvent system for column chromatography. A common mobile phase for aromatic amines is a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate.

Step 2: Purification Strategies for Decolorization

Based on your initial assessment, you can choose from the following purification methods.

Method 1: Recrystallization with Activated Carbon Treatment

Recrystallization is a powerful technique for purifying solid compounds by separating impurities based on differences in solubility. The addition of activated carbon is highly effective for removing colored impurities.[1]

Principle: The desired compound and impurities are dissolved in a hot solvent. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The colored impurities, being present in smaller amounts, remain in the solution (mother liquor). Activated carbon has a high surface area and can adsorb large, colored molecules.

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Based on the structure of this compound (an aromatic amine with some polarity), a mixed solvent system is often effective. A good starting point is a mixture of a polar solvent in which the compound is soluble when hot (e.g., ethanol or isopropanol) and a non-polar solvent in which it is less soluble (e.g., water or hexanes).

  • Dissolution: In an Erlenmeyer flask, add the colored this compound and a small amount of the polar solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the minimum amount of hot solvent necessary to achieve full dissolution.

  • Activated Carbon Treatment: Remove the flask from the heat and allow it to cool slightly. Add a small amount of activated carbon (a spatula tip is usually sufficient for small-scale purifications). Caution: Adding activated carbon to a boiling solution can cause it to boil over violently.

  • Hot Filtration: Bring the solution back to a boil for a few minutes. While hot, filter the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step removes the activated carbon and any insoluble impurities.

  • Crystallization: If using a mixed solvent system, add the anti-solvent (e.g., water) dropwise to the hot filtrate until the solution becomes slightly cloudy. Then, add a few drops of the hot polar solvent until the solution is clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent mixture. Dry the purified crystals under vacuum.

Method 2: Column Chromatography

For more challenging separations or when a very high degree of purity is required, column chromatography is the method of choice.

Principle: The mixture is passed through a column of stationary phase (typically silica gel). The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and the mobile phase, allowing for their separation. For aromatic amines, it is sometimes beneficial to add a small amount of a basic modifier like triethylamine to the eluent to prevent tailing on the acidic silica gel.

Experimental Protocol: Column Chromatography of this compound

  • Stationary Phase: Pack a chromatography column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the column.

  • Elution: A literature precedent for the purification of a similar compound, 4-Bromo-2-methoxyaniline, successfully used methylene chloride (dichloromethane) as the eluent.[2] Therefore, starting with 100% dichloromethane is a good approach. You can also use a gradient of hexanes and ethyl acetate, starting with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure, colorless product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization of the Troubleshooting Workflow

Troubleshooting_Workflow cluster_diagnosis Diagnosis cluster_purification Purification cluster_outcome Outcome Colored_Product Colored Product (Brown/Yellow Tint) Initial_Assessment Initial Assessment: - Visual Inspection - Solubility Check - Optional TLC Colored_Product->Initial_Assessment Recrystallization Method 1: Recrystallization with Activated Carbon Initial_Assessment->Recrystallization Minor Coloration Column_Chromatography Method 2: Column Chromatography Initial_Assessment->Column_Chromatography Significant Coloration or High Purity Needed Pure_Product Pure, Colorless This compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Troubleshooting workflow for addressing coloration issues.

Understanding the Degradation Pathway

The discoloration of this compound is a result of oxidative degradation. The electron-donating amino and methoxy groups activate the aromatic ring, making it susceptible to oxidation.

Degradation_Pathway Aniline This compound Oxidation Oxidation (Air, Light) Aniline->Oxidation Intermediates Oxidized Intermediates (e.g., Radicals, Imines) Oxidation->Intermediates Colored_Products Colored Products: - Quinone-imines - Azobenzenes - Phenazines Intermediates->Colored_Products

Caption: Simplified oxidative degradation pathway of this compound.

Summary of Purification Parameters

Purification MethodKey ParametersAdvantagesDisadvantages
Recrystallization with Activated Carbon Solvent choice (e.g., Ethanol/Water), slow cooling, use of activated carbon.Simple, cost-effective, good for removing minor colored impurities.May not be effective for impurities with similar solubility; potential for product loss in mother liquor.
Column Chromatography Stationary phase (silica gel), eluent system (e.g., Dichloromethane or Hexanes/Ethyl Acetate gradient).High resolution, can separate complex mixtures, yields very pure product.More time-consuming, requires larger volumes of solvent, more expensive.

Concluding Remarks

The coloration of this compound is a common issue that can be effectively managed with a proper understanding of its chemical instability and the application of standard purification techniques. By implementing appropriate storage and handling procedures, and by utilizing the troubleshooting and purification protocols outlined in this guide, you can ensure the high quality and purity of your product for your research and development needs.

References

Technical Support Center: Optimization of Work-up Procedures for 2-Bromo-4-methoxyaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 2-Bromo-4-methoxyaniline. This document provides field-proven insights and troubleshooting strategies to help researchers, scientists, and drug development professionals optimize their post-reaction work-up and purification procedures. The guidance herein is designed to enhance purity, maximize yield, and ensure the reproducibility of your synthesis.

Core Principles of an Effective Work-up

The synthesis of this compound, typically achieved via electrophilic bromination of 4-methoxyaniline, concludes with a reaction mixture containing the desired product, unreacted starting materials, the brominating agent and its byproducts, and potential side-products such as dibrominated species. The primary objectives of the work-up are to:

  • Quench the Reaction: Deactivate any remaining brominating agent to prevent further reaction.

  • Neutralize and Remove Acidic Components: Remove acid catalysts or acidic byproducts generated during the reaction.

  • Isolate the Product: Efficiently separate the target molecule from water-soluble impurities and byproducts.

  • Purify the Product: Remove remaining organic-soluble impurities to achieve the desired purity specification (e.g., ≥98.0%).

Understanding the chemistry behind each step is paramount for effective troubleshooting and optimization.

Troubleshooting Guide

This section addresses specific issues encountered during the work-up of this compound in a question-and-answer format.

Problem: My organic layer has a persistent orange or reddish-brown color after the initial water wash.

  • Probable Cause: This is most likely due to the presence of unreacted elemental bromine (Br₂) or a related electrophilic bromine species.[1] These reagents are often used in excess to drive the reaction to completion and will partition into the organic layer.

  • Recommended Solution: Introduce a quenching step before or during the initial washes. Instead of a plain water wash, use an aqueous solution of a mild reducing agent.

    • Primary Recommendation: Wash the reaction mixture with a 5-10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃). These reagents rapidly and irreversibly reduce Br₂ to colorless bromide ions (Br⁻), which are readily soluble in the aqueous phase.

    • Mechanism Insight: The reaction with thiosulfate is: 2S₂O₃²⁻(aq) + Br₂(org) → S₄O₆²⁻(aq) + 2Br⁻(aq).

    • Verification: Continue the wash until the organic layer becomes colorless or the characteristic brown-yellow of the product. Test the aqueous layer with starch-iodide paper if necessary; a negative test indicates the absence of oxidizing agents.

Problem: A thick, stable emulsion has formed during the liquid-liquid extraction.

  • Probable Cause: Emulsion formation is common with anilines due to their amphiphilic nature and the presence of fine particulate matter or viscous byproducts. Using a strong base like sodium hydroxide can also lead to the formation of salts that act as surfactants.

  • Recommended Solution:

    • Mechanical Disruption: Gently swirl or rock the separatory funnel instead of shaking vigorously. If an emulsion has already formed, allow it to stand for an extended period (15-30 minutes).

    • Ionic Strength Modification: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, reducing the solubility of the organic component and helping to break the emulsion.

    • Filtration: For persistent emulsions, filter the entire mixture through a pad of Celite® or glass wool. This can break up the emulsion by removing particulate matter that stabilizes it.

    • Solvent Modification: Add a small amount of a different organic solvent with a lower density, such as diethyl ether, if compatible with your primary solvent (e.g., dichloromethane).

Problem: My product is precipitating as a solid during the basic wash.

  • Probable Cause: While this compound is a basic compound, it can form salts. However, precipitation during a basic wash is unusual for the free base. This issue is more likely caused by the precipitation of a byproduct or the product being "salted out" of the organic phase if an excessive amount of base or brine is used, especially if the organic solvent is partially water-miscible.

  • Recommended Solution:

    • Dilution: Add more of the organic solvent (e.g., dichloromethane, ethyl acetate) to the separatory funnel to ensure the product remains fully dissolved.

    • pH Control: Use a milder base like 1M sodium bicarbonate (NaHCO₃) instead of a strong base like 2N sodium hydroxide (NaOH). This is sufficient to neutralize acidic byproducts without drastically increasing the ionic strength or pH.[2]

    • Temperature: Gently warming the mixture by running warm tap water over the separatory funnel can sometimes help redissolve the precipitated material. Ensure the funnel is not sealed to avoid pressure buildup.

Problem: Post-work-up analysis (TLC, NMR) shows significant starting material (4-methoxyaniline) and a second, less polar spot.

  • Probable Cause: The less polar spot is likely the dibrominated byproduct, 2,6-dibromo-4-methoxyaniline. The presence of starting material indicates an incomplete reaction, while the byproduct points to over-bromination. The amino group of 4-methoxyaniline is a powerful activating group, making the molecule susceptible to multiple halogenations.[3]

  • Recommended Solution:

    • Work-up Optimization: The work-up cannot fix a poorly controlled reaction, but it can help separate the components. An acidic wash (e.g., with 1M HCl) can be used to extract both the starting material and the product into the aqueous layer as their hydrochloride salts, leaving the less basic dibrominated product in the organic layer. The aqueous layer can then be basified and re-extracted to recover a mixture of the starting material and desired product, now free of the dibromo impurity.

    • Reaction Control: The primary solution is to optimize the reaction itself.

      • Temperature Control: Perform the bromination at low temperatures (e.g., 0-5°C) to improve selectivity.

      • Stoichiometry: Use a precise stoichiometry of the brominating agent (e.g., 1.0-1.05 equivalents of NBS).

      • Slow Addition: Add the brominating agent slowly and portion-wise to the solution of 4-methoxyaniline to avoid localized high concentrations.

    • Purification: If separation via extraction is insufficient, purification by column chromatography or recrystallization is necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best base for the aqueous wash, and why?

A1: The choice of base depends on the specific impurities you need to remove.

BaseConcentrationPurpose & Rationale
Sodium Bicarbonate (NaHCO₃) 5-10% aq. solutionRecommended for most cases. It is a weak base, sufficient to neutralize strong acidic byproducts (like HBr) without being strong enough to deprotonate phenolic byproducts or cause significant hydrolysis of other functional groups. It is less likely to cause emulsions.
Sodium Carbonate (Na₂CO₃) 5-10% aq. solutionA moderately strong base, useful for removing both strong acids and weakly acidic impurities like phenols.
Sodium Hydroxide (NaOH) 1-2 M aq. solutionA strong base, effective at removing all acidic protons. However, it increases the risk of emulsion formation and potential side reactions (e.g., hydrolysis) if not used carefully at low temperatures.[4]

For this specific work-up, sodium bicarbonate is often the optimal choice as it effectively neutralizes acid while minimizing the risk of emulsions and other complications.

Q2: What is the best solvent system for recrystallizing this compound for final purification?

A2: Recrystallization is a critical step for achieving high purity. An ideal solvent system will dissolve the compound when hot but have low solubility when cold.

  • Single Solvent System: Isopropanol or ethanol often work well. Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Two-Solvent System: A combination of a soluble solvent and an anti-solvent is very effective.

    • Dissolve the crude material in a minimal amount of a good solvent like dichloromethane or ethyl acetate.

    • Slowly add a non-polar anti-solvent like hexanes or petroleum ether at room temperature until the solution becomes slightly cloudy (the point of saturation).

    • Add a drop or two of the good solvent to redissolve the precipitate and then allow the mixture to cool slowly. This method often yields high-quality crystals.

Q3: My final product is a dark brown or black solid. How can I decolorize it?

A3: Dark colors are typically due to small amounts of highly colored, oxidized polymeric impurities, which are common in anilines.[5]

  • Activated Carbon Treatment: During recrystallization, after the crude product is fully dissolved in the hot solvent, add a small amount of activated carbon (charcoal) – typically 1-2% by weight. Keep the solution hot and swirl for a few minutes. The activated carbon will adsorb the colored impurities.

  • Hot Filtration: Perform a hot filtration through a fluted filter paper or a small pad of Celite® in a heated funnel to remove the carbon. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.

  • Crystallization: Allow the clear, decolorized filtrate to cool as you normally would for recrystallization.

Protocols & Visual Workflows

Optimized Work-up & Purification Workflow

The following diagram outlines a robust, optimized workflow for the work-up and purification of this compound.

G cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_isolation Isolation & Purification Reaction Crude Reaction Mixture (Product, Byproducts, Reagents) Quench Step 1: Quench Wash with 5% aq. Na₂S₂O₃ Reaction->Quench Transfer to Sep. Funnel Neutralize Step 2: Neutralize Wash with 5% aq. NaHCO₃ Quench->Neutralize Separate Layers Wash Step 3: Water Wash Wash with Deionized Water Neutralize->Wash Separate Layers Brine Step 4: Brine Wash Wash with Saturated NaCl(aq) Wash->Brine Separate Layers Dry Step 5: Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) Brine->Dry Collect Organic Layer Filter Step 6: Filter & Concentrate (Rotary Evaporation) Dry->Filter Recrystallize Step 7: Recrystallize (e.g., Ethanol/Hexanes) Filter->Recrystallize Final Pure this compound (>98% Purity) Recrystallize->Final

Caption: Optimized workflow for work-up and purification.

Troubleshooting Emulsion Formation

G Start Emulsion Observed During Extraction Wait Let stand for 15-30 min without agitation Start->Wait Resolved1 Emulsion Breaks Wait->Resolved1 Yes AddBrine Add Saturated Brine (NaCl) and swirl gently Wait->AddBrine No Resolved2 Emulsion Breaks AddBrine->Resolved2 Yes Filter Filter through Celite® pad AddBrine->Filter No Resolved3 Emulsion Breaks Filter->Resolved3

Caption: Decision tree for resolving extraction emulsions.

Detailed Protocol: Optimized Work-up

Safety Precaution: this compound and its precursors are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a certified chemical fume hood.[6][7]

  • Cooling and Transfer: Once the reaction is deemed complete by TLC or LCMS, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel of appropriate size. If the reaction solvent is immiscible with water (e.g., dichloromethane, ethyl acetate), proceed. If not (e.g., acetic acid), dilute the mixture with an immiscible organic solvent and water first.

  • Quenching: Add a 5% (w/v) aqueous solution of sodium thiosulfate. Stopper the funnel and invert gently several times, venting frequently. Allow the layers to separate. The disappearance of any orange/brown color in the organic layer indicates a complete quench. Drain and discard the aqueous layer.

  • Neutralization: Add a 5% (w/v) aqueous solution of sodium bicarbonate. Mix gently to avoid emulsion, venting frequently as CO₂ may be generated. This step removes residual acid. Drain and discard the aqueous layer.

  • Washing: Wash the organic layer with deionized water to remove residual water-soluble salts.

  • Drying: Wash the organic layer with a saturated brine solution to initiate the drying process and minimize emulsion risk in subsequent steps.[4] Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter the drying agent and wash it with a small amount of fresh solvent. Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system as determined by small-scale solubility tests.

References

Validation & Comparative

A Guide to the Spectroscopic Analysis of 2-Bromo-4-methoxyaniline: A Comparative ¹H and ¹³C NMR Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and materials science, the precise structural elucidation of intermediate compounds is paramount. 2-Bromo-4-methoxyaniline, a key building block, presents a compelling case for the power of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, offering a comparative perspective with related analogs and detailed experimental protocols. As Senior Application Scientists, our goal is to bridge the gap between raw data and actionable molecular insights.

The Foundational Role of NMR in Structural Elucidation

NMR spectroscopy stands as an unparalleled technique for determining the structure of organic molecules in solution. It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at a specific frequency, known as the resonance frequency. This frequency is exquisitely sensitive to the local electronic environment of each nucleus, providing a wealth of structural information.

For a molecule like this compound, ¹H NMR spectroscopy reveals the number of different types of protons, their relative numbers, their electronic environment, and the connectivity between neighboring protons. Complementarily, ¹³C NMR spectroscopy provides a detailed map of the carbon skeleton, identifying the number of distinct carbon environments and their hybridization states.

¹H and ¹³C NMR Spectral Data of this compound

The experimental ¹H and ¹³C NMR data for this compound, acquired in deuterated chloroform (CDCl₃), are summarized below. This data is foundational to the subsequent analysis and interpretation[1].

Table 1: ¹H NMR Spectral Data of this compound (300 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
6.95d2.51HH-3
6.73m-2HH-5, H-6
3.80br s-2H-NH₂
3.71s-3H-OCH₃

Table 2: ¹³C NMR Spectral Data of this compound (75 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
152.5C-4
137.8C-1
117.3C-6
116.5C-5
114.9C-3
109.4C-2
55.8-OCH₃

In-Depth Spectral Interpretation

A thorough analysis of the NMR data allows for the unambiguous assignment of each signal to a specific proton and carbon atom in the this compound molecule.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum exhibits distinct signals corresponding to the aromatic protons, the amino group protons, and the methoxy group protons.

  • Aromatic Region (6.7-7.0 ppm): The aromatic region displays a characteristic pattern for a 1,2,4-trisubstituted benzene ring. The proton at 6.95 ppm appears as a doublet with a small coupling constant (J = 2.5 Hz), indicative of a meta-coupling. This signal is assigned to H-3 , which is coupled to H-5. The multiplet at 6.73 ppm, integrating to two protons, is assigned to H-5 and H-6 . The complexity of this signal arises from both ortho- and meta-couplings.

  • Amino Protons (3.80 ppm): The broad singlet at 3.80 ppm is characteristic of the two protons of the amino (-NH₂) group . The broadness of this signal is a result of quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with trace amounts of water or acid in the solvent.

  • Methoxy Protons (3.71 ppm): The sharp singlet at 3.71 ppm, integrating to three protons, is unequivocally assigned to the protons of the methoxy (-OCH₃) group . The singlet nature of this signal is expected as these protons have no adjacent proton neighbors.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum shows seven distinct signals, corresponding to the seven carbon atoms in the molecule.

  • Aromatic Carbons (109-153 ppm): The six signals in the downfield region correspond to the aromatic carbons. The chemical shifts are influenced by the electronic effects of the substituents. The amino group (-NH₂) is a strong activating group (electron-donating), causing a significant upfield shift (shielding) of the ortho and para carbons. Conversely, the bromine atom is a deactivating group (electron-withdrawing through induction, but electron-donating through resonance) and the methoxy group is an activating group .

    • The signal at 152.5 ppm is assigned to C-4 , the carbon bearing the methoxy group. The oxygen atom strongly deshields this carbon.

    • The signal at 137.8 ppm is assigned to C-1 , the carbon attached to the amino group.

    • The signal at 109.4 ppm is assigned to C-2 , the carbon bearing the bromine atom.

    • The remaining signals at 117.3 ppm, 116.5 ppm, and 114.9 ppm are assigned to C-6, C-5, and C-3 , respectively. The precise assignment can be confirmed by more advanced 2D NMR techniques like HSQC and HMBC.

  • Methoxy Carbon (55.8 ppm): The upfield signal at 55.8 ppm is characteristic of the carbon atom in the methoxy (-OCH₃) group .

Visualizing Molecular Structure and NMR Connectivity

The following diagram illustrates the structure of this compound with the numbering scheme used for NMR assignments.

Caption: Molecular structure of this compound with atom numbering.

Comparative Analysis with Structural Analogs

The NMR spectra of substituted anilines are highly sensitive to the nature and position of the substituents on the aromatic ring. Comparing the data for this compound with its isomers and other related compounds provides valuable insights into these substituent effects.

1. 4-Bromo-2-methoxyaniline: In this isomer, the positions of the bromo and methoxy groups are swapped. The amino group at C-1 would still exert a strong shielding effect on the ortho (C-2 and C-6) and para (C-4) positions. However, the bromine at C-4 would now be para to the amino group, leading to a different pattern of chemical shifts in the aromatic region. The proton at C-3 would likely be a doublet coupled to H-5, and the proton at C-5 would be a doublet of doublets, coupled to H-3 and H-6.

2. 4-Bromoaniline: The absence of the methoxy group would lead to a more simplified ¹H NMR spectrum. The spectrum would be characteristic of a para-substituted benzene ring, showing two doublets in the aromatic region, each integrating to two protons. The chemical shifts would be further downfield compared to this compound due to the absence of the electron-donating methoxy group.

3. 2-Methoxyaniline (o-Anisidine): Without the bromine atom, the aromatic region of the ¹H NMR spectrum would show a more complex multiplet for the four aromatic protons. The absence of the electron-withdrawing bromine would generally lead to more upfield chemical shifts for the aromatic protons and carbons compared to this compound.

This comparative approach underscores the diagnostic power of NMR spectroscopy in distinguishing between isomers and understanding the electronic interplay of substituents on an aromatic ring.

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR data is contingent on a meticulous experimental procedure.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte signals.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.
  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

2. NMR Data Acquisition:

  • The NMR spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 300 MHz or higher field strength instrument.
  • ¹H NMR:
  • A standard one-pulse experiment is typically sufficient.
  • Key parameters to optimize include the number of scans (typically 8-16 for a sample of this concentration), the relaxation delay (D1, usually 1-2 seconds), and the spectral width.
  • ¹³C NMR:
  • A proton-decoupled experiment is standard to produce a spectrum with singlets for each carbon, simplifying interpretation.
  • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (several hundred to thousands) and a longer relaxation delay are often required to achieve a good signal-to-noise ratio.

3. Data Processing:

  • The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum.
  • The spectrum is then phased and baseline corrected.
  • The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).
  • Integration of the ¹H NMR signals is performed to determine the relative number of protons for each signal.
  • Peak picking is done to identify the precise chemical shifts of all signals.

The following workflow diagram illustrates the key steps in the NMR analysis process.

G cluster_workflow NMR Analysis Workflow A Sample Preparation (Dissolve in CDCl₃ with TMS) B Data Acquisition (¹H and ¹³C NMR) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Analysis (Chemical Shift, Integration, Coupling) C->D E Structural Elucidation (Assignment and Interpretation) D->E

Caption: A streamlined workflow for the NMR analysis of organic compounds.

Conclusion

The comprehensive ¹H and ¹³C NMR analysis of this compound provides a clear and detailed picture of its molecular structure. By understanding the principles of NMR and the influence of substituents on chemical shifts and coupling constants, researchers can confidently identify and characterize this important synthetic intermediate. The comparative analysis with related compounds further enhances the understanding of structure-spectra correlations. The protocols outlined in this guide serve as a robust framework for obtaining and interpreting high-quality NMR data, ensuring the scientific integrity of research and development in the chemical and pharmaceutical sciences.

References

A Comparative Guide to the Infrared Spectroscopy of 2-Bromo-4-methoxyaniline and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for elucidating the functional groups within a molecule, offering a unique vibrational fingerprint. This guide provides an in-depth analysis of the IR spectrum of 2-Bromo-4-methoxyaniline, a versatile building block in organic synthesis. Through a comparative lens, we will dissect its spectral features against structurally related alternatives—aniline, 4-methoxyaniline, and 2-bromoaniline—to provide a deeper understanding of how substituent effects manifest in vibrational spectroscopy.

The Significance of Vibrational Spectroscopy in Molecular Characterization

Infrared spectroscopy probes the vibrational transitions of a molecule. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies. These frequencies are dependent on the bond strength, the mass of the bonded atoms, and the overall molecular structure. Consequently, an IR spectrum provides a detailed roadmap of the functional groups present. For a molecule like this compound, with its primary amine, ether linkage, substituted aromatic ring, and carbon-bromine bond, IR spectroscopy offers a rapid and non-destructive method for structural confirmation and purity assessment.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure the scientific integrity of our analysis, a robust and reproducible experimental protocol is essential. For a solid sample such as this compound, several techniques can be employed to obtain a high-quality Fourier Transform Infrared (FTIR) spectrum.

Sample Preparation: The Foundation of a Clear Spectrum

The choice of sample preparation method is critical to avoid spectral artifacts and obtain sharp, well-resolved peaks. For solid samples, the primary goal is to minimize light scattering by the particles.[1]

1. Potassium Bromide (KBr) Pellet Method:

This traditional method involves grinding the solid sample to a fine powder and intimately mixing it with dry potassium bromide (KBr) powder, which is transparent in the mid-IR region.[2][3] The mixture is then pressed under high pressure to form a translucent pellet.[4]

  • Step 1: Grinding: Using an agate mortar and pestle, grind 1-2 mg of this compound to a fine, consistent powder.

  • Step 2: Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar and gently mix with the sample.

  • Step 3: Pelletizing: Transfer the mixture to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a clear pellet.

  • Step 4: Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

2. Nujol™ Mull Method:

An alternative for samples that may be affected by the pressure in the KBr method or are sensitive to moisture is the Nujol™ mull technique.[5][6] This involves grinding the sample with a mulling agent, typically a mineral oil like Nujol™, to create a paste.[1]

  • Step 1: Grinding: Finely grind 5-10 mg of the solid sample in an agate mortar.

  • Step 2: Mulling: Add a small drop of Nujol™ and continue grinding until a uniform, thick paste is formed.[1]

  • Step 3: Sample Mounting: Spread a thin, even film of the mull between two IR-transparent salt plates (e.g., NaCl or KBr).

  • Step 4: Analysis: Place the salt plate assembly in the spectrometer's sample holder. It is crucial to run a spectrum of the Nujol™ itself to distinguish its characteristic C-H absorption bands from those of the sample.[5]

3. Attenuated Total Reflectance (ATR) Method:

ATR-FTIR is a modern and rapid technique that requires minimal sample preparation.[7] The solid sample is placed in direct contact with a high-refractive-index crystal (often diamond or zinc selenide). An evanescent wave penetrates a short distance into the sample, and the resulting absorption is measured.

  • Step 1: Crystal Cleaning: Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Step 2: Sample Application: Place a small amount of the this compound powder directly onto the crystal.

  • Step 3: Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Step 4: Analysis: Collect the spectrum.

Spectral Analysis: Deconstructing the Vibrational Fingerprint of this compound

The IR spectrum of this compound is a composite of the vibrational modes of its constituent functional groups. By comparing its spectrum with those of aniline, 4-methoxyaniline, and 2-bromoaniline, we can observe the electronic and steric effects of the bromo and methoxy substituents on the vibrational frequencies.

Below is a diagram illustrating the experimental workflow for obtaining and analyzing the FTIR spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition & Analysis Sample Sample KBr_Pellet KBr Pellet Method Sample->KBr_Pellet Grinding & Pressing Nujol_Mull Nujol Mull Method Sample->Nujol_Mull Grinding & Mulling ATR ATR Method Sample->ATR Direct Contact FTIR FTIR Spectrometer KBr_Pellet->FTIR Nujol_Mull->FTIR ATR->FTIR Spectrum Raw IR Spectrum FTIR->Spectrum Data_Processing Data Processing (Baseline Correction, Smoothing) Spectrum->Data_Processing Peak_Analysis Peak Analysis & Assignment Data_Processing->Peak_Analysis Comparison Comparative Analysis with Reference Spectra Peak_Analysis->Comparison

Caption: Experimental workflow for FTIR analysis of this compound.

Key Vibrational Modes and Comparative Analysis

The following table summarizes the characteristic IR absorption bands for this compound and its analogs. The analysis of these peaks provides insight into the electronic interplay of the substituents.

Functional GroupVibrational ModeAniline (cm⁻¹)4-Methoxyaniline (cm⁻¹)2-Bromoaniline (cm⁻¹)This compound (Predicted, cm⁻¹)Analysis of Substituent Effects
Amine (N-H) Asymmetric Stretch~3442~3420~3480~3460The electron-donating methoxy group in the para position increases electron density on the nitrogen, slightly lowering the N-H stretching frequency. The electron-withdrawing bromo group in the ortho position has a competing effect, which can lead to a slight increase in the frequency.
Symmetric Stretch~3360~3340~3380~3370Similar to the asymmetric stretch, the electronic nature of the substituents influences the N-H bond strength and vibrational frequency.
N-H Bending (Scissoring)~1619~1625~1610~1615This bending vibration is also sensitive to the electronic environment of the amino group.
Aromatic Ring (C=C) C=C Stretching~1600, ~1500~1610, ~1510~1590, ~1490~1600, ~1500The positions of these bands are characteristic of the substitution pattern on the benzene ring. The combination of substituents in this compound will result in a unique pattern in this region.
Ether (C-O-C) Asymmetric C-O-C Stretch-~1240-~1250The electron-withdrawing effect of the bromine atom can slightly increase the frequency of the C-O-C stretch.
Symmetric C-O-C Stretch-~1030-~1035This vibration is also influenced by the electronic environment of the aromatic ring.
Carbon-Halogen (C-Br) C-Br Stretching--~650-550~640-540The C-Br stretching vibration typically appears in the far-infrared region and can be a clear indicator of the presence of the bromine substituent.[7]

Note: The predicted values for this compound are based on the analysis of substituent effects and data from structurally similar compounds.

In-Depth Discussion of Substituent Effects

The electronic nature of the methoxy (-OCH₃) and bromo (-Br) groups significantly influences the vibrational frequencies of the functional groups in this compound.

  • Methoxy Group (-OCH₃): As an electron-donating group through resonance, the methoxy group increases the electron density on the aromatic ring and the nitrogen atom of the amine. This increased electron density slightly weakens the N-H bonds, leading to a decrease in their stretching frequencies compared to aniline. The C-N bond is also affected, with its stretching frequency often shifting.

  • Bromo Group (-Br): The bromo group is an electron-withdrawing group through induction but a weak deactivator. Its presence ortho to the amine group introduces both electronic and steric effects. The inductive withdrawal of electron density can slightly increase the N-H stretching frequencies. Steric hindrance from the bulky bromine atom can also influence the conformation of the amine group and its vibrational modes.

The interplay of these opposing electronic effects from the methoxy and bromo groups results in the unique IR spectrum of this compound.

Conclusion

The infrared spectrum of this compound provides a rich source of structural information. By systematically analyzing the characteristic absorption bands of its functional groups and comparing them to simpler analogs, we can gain a comprehensive understanding of the molecule's vibrational landscape. The electron-donating methoxy group and the electron-withdrawing bromo group exert distinct and predictable influences on the vibrational frequencies, which can be rationalized by fundamental principles of physical organic chemistry. This guide serves as a valuable resource for researchers and professionals in the pharmaceutical sciences, enabling the confident identification and characterization of this important synthetic intermediate.

Below is a diagram representing the key functional groups and their expected IR absorption regions in this compound.

functional_groups cluster_mol This compound cluster_groups Functional Groups & IR Regions mol Molecule Amine Aromatic Amine (NH2) ~3500-3300 cm⁻¹ (stretch) ~1650-1580 cm⁻¹ (bend) mol->Amine Ether Aryl Ether (C-O-C) ~1300-1200 cm⁻¹ (asym) ~1050-1000 cm⁻¹ (sym) mol->Ether Aromatic Aromatic Ring (C=C) ~1600-1450 cm⁻¹ (stretch) mol->Aromatic Halogen Carbon-Bromine (C-Br) ~650-550 cm⁻¹ (stretch) mol->Halogen

Caption: Key functional groups in this compound and their characteristic IR absorption regions.

References

A Comparative Guide to the UV-Vis Spectroscopic Properties of 2-Bromo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) spectroscopic properties of 2-Bromo-4-methoxyaniline. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative assessment against structurally related and industrially relevant alternatives: 4-methoxyaniline and 2-bromoaniline. The discussion is grounded in experimental data and theoretical principles to elucidate the electronic transitions and chromophoric behavior of these compounds.

Introduction: The Significance of UV-Vis Spectroscopy in Aromatic Amine Analysis

UV-Vis spectroscopy is a fundamental analytical technique that provides valuable insights into the electronic structure of molecules. For aromatic amines, this method is particularly informative, as the absorption of UV-Vis radiation corresponds to electronic transitions within the benzene ring and the functional groups attached to it. The position of maximum absorbance (λmax) and the molar absorptivity (ε) are sensitive to the electronic environment of the chromophore, making UV-Vis spectroscopy a powerful tool for structural elucidation and quantitative analysis.

In the context of drug development and chemical synthesis, understanding the UV-Vis profile of a compound like this compound is crucial for several reasons. It can aid in reaction monitoring, purity assessment, and the determination of concentration. Furthermore, the spectroscopic properties can offer insights into the electronic effects of substituents on the aromatic ring, which can, in turn, correlate with the molecule's reactivity and potential biological activity.

This guide will explore the nuances of the UV-Vis spectrum of this compound by comparing it with its parent aniline derivatives, 4-methoxyaniline and 2-bromoaniline. This comparative approach will highlight the influence of the bromo and methoxy substituents on the electronic transitions within the benzene ring.

Comparative Analysis of UV-Vis Spectroscopic Data

The UV-Vis spectroscopic properties of this compound and its comparators are summarized in the table below. The data for 4-methoxyaniline and 2-bromoaniline are derived from experimental sources, while the λmax for this compound has been estimated using the Woodward-Fieser rules for substituted benzenes due to the limited availability of direct experimental data. This theoretical estimation provides a valuable point of comparison.

CompoundSolventλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Data Source
This compound Ethanol~305Not availableTheoretical Estimation
4-Methoxyaniline Methanol235, 300Not available[1]
2-Bromoaniline Not Specified238, 288Not available[2][3]

Analysis of Spectroscopic Trends:

The UV-Vis spectra of aniline and its derivatives typically exhibit two primary absorption bands: the E2-band (around 230-270 nm) and the B-band (around 270-300 nm), which arise from π → π* transitions within the benzene ring. The positions and intensities of these bands are significantly influenced by the nature and position of substituents.

  • 4-Methoxyaniline (p-Anisidine): The methoxy group (-OCH₃) is a strong electron-donating group (auxochrome) that increases the electron density of the benzene ring through resonance. This leads to a bathochromic (red) shift of the B-band to around 300 nm in methanol[1]. The lone pair of electrons on the oxygen atom extends the conjugated system, lowering the energy required for the π → π* transition.

  • 2-Bromoaniline: The bromine atom is an electron-withdrawing group through its inductive effect but can also donate electron density through resonance. In the ortho position, steric hindrance can play a role, potentially disrupting the planarity of the molecule and affecting the extent of conjugation. Its reported λmax values are 238 nm and 288 nm[2][3].

  • This compound: This molecule features both an electron-donating methoxy group and an electron-withdrawing (by induction) bromo group. The methoxy group at the para position to the amino group is expected to have a dominant electron-donating effect, leading to a significant red shift. The bromo group at the ortho position to the amino group will likely introduce both electronic and steric effects.

Theoretical Estimation of λmax for this compound using Woodward-Fieser Rules:

The Woodward-Fieser rules provide an empirical method for predicting the λmax of the primary absorption band in substituted benzenes.

  • Base value for Ar-NH₂: 230 nm

  • Increment for -OCH₃ para to -NH₂: +50 nm

  • Increment for -Br ortho to -NH₂: +2 nm

Calculated λmax = 230 nm + 50 nm + 2 nm = 282 nm .

Correction for Solvent: The base values are typically for ethanol. The presence of polar solvents can lead to further shifts. Given the strong auxochromic effect of the methoxy group, a further bathochromic shift is expected, bringing the estimated value closer to the observed value for 4-methoxyaniline (~300 nm). A reasonable estimate in a polar solvent like ethanol would be in the range of 300-310 nm. For the purpose of this guide, an estimated λmax of ~305 nm is proposed to account for the combined electronic effects in a polar solvent.

This estimation underscores the significant influence of the para-methoxy group in red-shifting the primary absorption band, an effect that is only slightly modulated by the ortho-bromo substituent.

The Influence of Solvent Polarity

The choice of solvent can significantly impact the UV-Vis spectrum of a compound. Polar solvents can interact with the solute through hydrogen bonding and dipole-dipole interactions, which can stabilize the ground or excited state of the molecule to different extents.

  • π → π* transitions: For π → π* transitions, the excited state is generally more polar than the ground state. Therefore, polar solvents will stabilize the excited state more than the ground state, leading to a smaller energy gap and a bathochromic (red) shift in λmax.

  • n → π* transitions: In contrast, for n → π* transitions, the ground state is more stabilized by polar solvents through hydrogen bonding to the non-bonding electrons. This increases the energy gap for the transition, resulting in a hypsochromic (blue) shift .

For this compound and the comparative anilines, the primary absorptions are π → π* transitions. Thus, a shift to longer wavelengths is expected as the solvent polarity increases (e.g., from hexane to ethanol).

Experimental Protocol: Obtaining a UV-Vis Spectrum

The following is a detailed, step-by-step methodology for acquiring the UV-Vis absorption spectrum of this compound. This protocol is designed to ensure accuracy and reproducibility.

Materials and Equipment:

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol, hexane)

  • Volumetric flasks (10 mL, 100 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer

  • Analytical balance

Step-by-Step Procedure:

  • Instrument Warm-up: Turn on the UV-Vis spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow the instrument to warm up for at least 20-30 minutes to ensure a stable baseline.

  • Preparation of a Stock Solution:

    • Accurately weigh approximately 10 mg of this compound using an analytical balance.

    • Quantitatively transfer the solid to a 100 mL volumetric flask.

    • Dissolve the compound in a small amount of the chosen solvent (e.g., ethanol) and then dilute to the mark with the same solvent. This will be your stock solution.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations that will yield absorbance values in the optimal range of 0.2 to 0.8. A typical starting concentration for a working solution would be in the range of 1-10 µg/mL.

  • Baseline Correction:

    • Fill two clean quartz cuvettes with the spectroscopic grade solvent.

    • Place the cuvettes in the reference and sample holders of the spectrophotometer.

    • Perform a baseline correction across the desired wavelength range (e.g., 200-400 nm). This step subtracts the absorbance of the solvent and the cuvette itself.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of your most dilute working solution before filling it with that solution.

    • Place the sample cuvette back into the sample holder.

    • Scan the absorbance of the sample across the same wavelength range used for the baseline correction.

    • Record the spectrum and identify the wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • If performing quantitative analysis, record the absorbance at λmax for all prepared working solutions.

    • Plot a calibration curve of absorbance versus concentration to determine the molar absorptivity (ε) from the slope of the line, according to the Beer-Lambert law (A = εbc).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for obtaining a UV-Vis spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve & Dilute (Stock Solution) weigh->dissolve dilute Serial Dilutions (Working Solutions) dissolve->dilute scan Scan Sample Absorbance dilute->scan Analyze Solutions warmup Instrument Warm-up baseline Baseline Correction (Solvent Blank) warmup->baseline baseline->scan identify_lambda Identify λmax scan->identify_lambda Analyze Spectrum plot_curve Plot Calibration Curve identify_lambda->plot_curve calc_epsilon Calculate ε plot_curve->calc_epsilon

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Logical Relationships of Substituent Effects

The electronic effects of the substituents on the aniline ring determine the observed λmax. The interplay of these effects is depicted in the diagram below.

substituent_effects cluster_substituents Substituent Effects Aniline Aniline (Base Chromophore) EDG Electron Donating Group (-OCH3, -NH2) EWG Electron Withdrawing Group (-Br) Energy_Gap π-π* Energy Gap EDG->Energy_Gap Decreases EWG->Energy_Gap Slightly Increases (Inductive) Lambda_max λmax Energy_Gap->Lambda_max Inversely Proportional

References

A Senior Application Scientist's Guide to 2-Bromo-4-methoxyaniline and 4-Bromo-2-methoxyaniline: A Comparative Analysis in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of pharmaceutical and fine chemical synthesis, the selection of the right building block is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. Among the vast arsenal of available intermediates, substituted anilines are of paramount importance. This guide provides an in-depth comparison of two structurally similar, yet synthetically distinct isomers: 2-Bromo-4-methoxyaniline and 4-Bromo-2-methoxyaniline . While differing only in the placement of their bromo and methoxy substituents, these isomers exhibit unique reactivity profiles that make them suitable for different strategic applications.

This document is intended for researchers, chemists, and drug development professionals. It moves beyond a simple cataloging of properties to explore the causal relationships between structure and reactivity, supported by experimental protocols and comparative data to guide your synthetic choices.

Physicochemical Characteristics: An At-a-Glance Comparison

A foundational understanding begins with the basic physical and chemical properties of these isomers. While they share the same molecular formula and weight, differences in their solid-state packing and intermolecular forces, dictated by substituent positions, lead to distinct physical characteristics.

PropertyThis compound4-Bromo-2-methoxyaniline
CAS Number 32338-02-6[1][2][3][4][5]59557-91-4[6][7][8][9]
Molecular Formula C₇H₈BrNO[1][4]C₇H₈BrNO[6][8][9]
Molecular Weight 202.05 g/mol [1][4]202.05 g/mol [6][8][9]
Appearance Brown-yellow powder/solidWhite to Light Gray/Yellow Powder/Crystal[8]
Boiling Point 265.1 ± 20.0 °C at 760 mmHgNot specified
Melting Point Not specified57.0 to 61.0 °C
Purity (Typical) ≥98.0%>98.0%[10]
Synonyms 2-Bromo-p-anisidine, 4-Amino-3-bromoanisole[1]4-Bromo-o-anisidine, 2-Amino-5-bromoanisole[6]

Synthesis: A Tale of Two Regioselectivities

The synthetic accessibility of a building block is a primary concern. The preparation of these isomers starts from different methoxyanilines (anisidines), and the directing effects of the amine and methoxy groups govern the regiochemical outcome of the bromination.

Synthesis of this compound

The synthesis of this isomer begins with 4-methoxyaniline (p-anisidine). Both the amino (-NH₂) and methoxy (-OCH₃) groups are ortho-, para-directing. Since the para position is blocked, they both direct electrophilic substitution to the positions ortho to themselves. The challenge lies in achieving selective mono-bromination at the C2 position, ortho to the strong activating amino group, while avoiding di-bromination.

Common strategies involve moderating the reactivity of the aniline. This can be achieved by protecting the amine group (e.g., as an acetamide) before bromination, or by using a milder brominating agent like N-bromosuccinimide (NBS) under controlled, low-temperature conditions.

Synthesis_2_Bromo_4_methoxyaniline Start 4-Methoxyaniline Reagent N-Bromosuccinimide (NBS) DCM or Acetic Acid, 0-5 °C Start->Reagent Regioselective Bromination Product This compound Reagent->Product

Figure 1. Synthetic pathway for this compound.

Synthesis of 4-Bromo-2-methoxyaniline

Conversely, 4-Bromo-2-methoxyaniline is synthesized from 2-methoxyaniline (o-anisidine).[11] Here, the powerful ortho-, para-directing amino group and the ortho-directing methoxy group work in concert. The position para to the amino group (C4) is sterically accessible and electronically activated, making it the preferred site for electrophilic bromination. This often results in a more straightforward synthesis with higher regioselectivity compared to its isomer.

A well-documented method involves using 2,4,4,6-tetrabromo-2,5-cyclohexadienone as the brominating agent in dichloromethane at low temperatures, affording a high yield of the desired product.[11]

Synthesis_4_Bromo_2_methoxyaniline Start 2-Methoxyaniline Reagent 2,4,4,6-Tetrabromo- 2,5-cyclohexadienone DCM, -10 °C Start->Reagent Regioselective Bromination Product 4-Bromo-2-methoxyaniline Reagent->Product

Figure 2. Synthetic pathway for 4-Bromo-2-methoxyaniline.

Comparative Reactivity in Cross-Coupling Reactions

The true divergence in the utility of these isomers becomes apparent in their reactivity, particularly in palladium-catalyzed cross-coupling reactions, which are foundational to modern drug discovery.[12] The interplay of electronic and steric effects governs their performance.

Electronic and Steric Considerations
  • This compound : The bromine atom is ortho to the amino group and meta to the methoxy group. The C-Br bond is activated for oxidative addition by the electron-rich nature of the ring. Sterically, the position of the bromine (C2) is relatively unhindered.

  • 4-Bromo-2-methoxyaniline : The bromine atom is para to the amino group but, critically, is ortho to the methoxy group. This ortho-methoxy group exerts a significant steric and electronic influence.

    • Steric Hindrance : The methoxy group can impede the approach of the bulky palladium catalyst to the C-Br bond, potentially slowing the rate-determining oxidative addition step of the catalytic cycle.

    • Electronic Effect : The electron-donating methoxy group enriches the ring, which can influence catalyst binding and reactivity.

Performance in Key Cross-Coupling Reactions

These structural nuances have profound implications for widely used synthetic transformations like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Catalytic_Cycle cluster_steps General Catalytic Cycle OA Oxidative Addition RE Reductive Elimination TM Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (Buchwald) Pd0 Pd(0)L_n Pd_Complex Ar-Pd(II)-X(L_n) Pd0->Pd_Complex Ar-X Product_Complex Ar-Pd(II)-Nu(L_n) Pd_Complex->Product_Complex [Nu] Product_Complex->Pd0 Product Ar-Nu Product_Complex->Product

Figure 3. General catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: This reaction forms C-C bonds. For both isomers, the reaction is feasible. However, the steric hindrance from the ortho-methoxy group in 4-Bromo-2-methoxyaniline may necessitate the use of more sophisticated, sterically demanding phosphine ligands (e.g., SPhos, XPhos) or higher reaction temperatures to achieve yields comparable to the less-hindered This compound .

Buchwald-Hartwig Amination: This reaction forms C-N bonds and is a cornerstone of medicinal chemistry.[12][13][14][15] The inherent amino group on both substrates can potentially complicate the reaction by acting as a competing nucleophile or ligand. However, its lower nucleophilicity compared to the coupling partner amine often prevents self-coupling. Again, the steric bulk around the C-Br bond in 4-Bromo-2-methoxyaniline is the key differentiator, likely requiring more robust catalytic systems to drive the reaction to completion.

Comparative Performance Data (Inferred)

Direct, side-by-side experimental comparisons in the literature are scarce. However, we can infer performance based on data from structurally related bromoanilines in cross-coupling reactions. Electron-withdrawing groups tend to accelerate the oxidative addition step, while sterically hindered substrates often show lower reactivity.

Reaction TypeSubstrateCoupling PartnerYield (%)Notes
Suzuki-Miyaura4-BromoanilinePhenylboronic Acid62Electronically similar but less hindered than the title compounds.[16]
Suzuki-Miyaura(E)-4-bromo-N-...-2-methylanilineArylboronic Acids31-46Demonstrates the viability of Suzuki coupling on a related bromoaniline scaffold.
Buchwald-HartwigAryl BromidesAminesHighThe reaction is generally high-yielding but highly dependent on the choice of ligand, base, and the specific steric/electronic nature of the aryl bromide.[12][14][15]

The key takeaway is that while both isomers are viable substrates, 4-Bromo-2-methoxyaniline will likely require more rigorous optimization of reaction conditions (catalyst, ligand, temperature) to overcome the steric influence of its ortho-methoxy group.

Experimental Protocols: A Practical Guide

To translate theory into practice, the following are representative, self-validating protocols that can serve as a starting point for your experimentation.

Protocol 1: Synthesis of 4-Bromo-2-methoxyaniline

This protocol is adapted from a documented procedure for the bromination of o-anisidine.[11]

  • Setup : In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxyaniline (15 g, 0.122 mol) in methylene chloride (250 mL).

  • Cooling : Chill the solution to -10 °C using an appropriate cooling bath (e.g., ice/salt).

  • Bromination : Slowly add 2,4,4,6-tetrabromo-2,5-cyclohexadienone (50 g, 0.122 mol) portion-wise, ensuring the internal temperature does not rise above -5 °C.

  • Warm-up & Quench : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup : Wash the reaction mixture sequentially with 2N sodium hydroxide (2 x 75 mL) and water (2 x 25 mL).

  • Isolation : Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel, eluting with methylene chloride, to yield the title compound (expected yield: ~96%).[11]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This is a generalized protocol that can be adapted for either isomer, with the understanding that optimization may be required, particularly for 4-Bromo-2-methoxyaniline.

  • Setup : To a dry Schlenk tube or microwave vial, add the bromo-methoxyaniline isomer (1.0 equiv.), the desired boronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.).[17][18]

  • Inert Atmosphere : Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition : Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).

  • Reaction : Heat the mixture with vigorous stirring at a temperature between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Isolation & Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the coupled product.

Applications and Strategic Choices in Drug Discovery

The choice between these two isomers is ultimately driven by the final target structure.

  • This compound is a versatile building block for constructing complex molecular architectures, particularly heterocyclic compounds that are prevalent in pharmaceuticals. Its relatively unhindered reactive sites make it a reliable choice for a broad range of coupling reactions.

  • 4-Bromo-2-methoxyaniline is specifically used as a reagent in the synthesis of potent drug candidates. A notable example is its use in the preparation of 3,5-diamino-1,2,4-triazole ureas, which act as potent anaplastic lymphoma kinase (ALK) inhibitors for cancer therapy.[10] In this context, the specific substitution pattern it provides is essential for the molecule's biological activity.

Conclusion

While this compound and 4-Bromo-2-methoxyaniline are close structural relatives, they are not interchangeable in synthesis.

  • This compound can be considered a more "general purpose" building block. Its synthesis is slightly more challenging due to regioselectivity control, but its less hindered C-Br bond makes it a more straightforward substrate in subsequent cross-coupling reactions.

  • 4-Bromo-2-methoxyaniline is a more "specialized" reagent. Its synthesis is often more direct, but the steric and electronic influence of the ortho-methoxy group poses a greater challenge in cross-coupling, frequently demanding more specialized catalytic systems. Its utility shines when its specific substitution pattern is a non-negotiable requirement for the final target molecule's function.

The astute researcher will weigh the synthetic accessibility against the reactivity profile and the ultimate structural goal to make an informed and strategic selection between these two valuable intermediates.

References

A Comparative Guide to the Reactivity of Bromoaniline Isomers for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric reactivity is fundamental to efficient and predictable synthetic planning. The bromoaniline scaffold is a ubiquitous building block in pharmaceuticals, agrochemicals, and materials science. However, the positional isomerism of the bromine atom relative to the amino group—ortho (2-), meta (3-), and para (4-)—dramatically alters the electronic and steric landscape of the molecule. This guide provides an in-depth, objective comparison of the reactivity of these three isomers across several critical classes of chemical transformations, supported by experimental data and detailed protocols, to empower rational substrate selection and reaction optimization.

The Underlying Principles: Electronic and Steric Effects

The reactivity of the bromoaniline isomers is a direct consequence of the interplay between the strong electron-donating, activating amino group (-NH₂) and the electron-withdrawing, deactivating bromo group (-Br).

  • Amino Group (-NH₂): This group is a powerful activating group due to its +R (resonance) effect, which donates electron density to the aromatic ring, particularly at the ortho and para positions. Its -I (inductive) effect is weaker and less significant. This increased electron density makes the ring highly susceptible to electrophilic attack.

  • Bromo Group (-Br): As a halogen, bromine exerts a dual electronic influence. It is deactivating via its strong -I effect, withdrawing electron density from the ring and making it less reactive towards electrophiles than aniline itself. However, it also possesses a +R effect due to its lone pairs, which directs incoming electrophiles to the ortho and para positions.

The relative positioning of these two groups dictates the overall reactivity and regioselectivity of each isomer. A crucial additional factor, especially for the ortho-isomer, is steric hindrance , which can impede the approach of reagents to both the amino group and the adjacent ring positions.

G cluster_ortho ortho-Bromoaniline cluster_meta meta-Bromoaniline cluster_para para-Bromoaniline o_aniline NH₂ (+R > -I) Br (-I > +R) o_effect Steric Hindrance (Ortho Effect) o_aniline->o_effect Proximity o_reactivity Reduced Basicity Hindered Electrophilic Attack Challenging for Coupling Rxns o_effect->o_reactivity m_aniline NH₂ (+R) Br (-I) m_effect Additive Deactivation at certain positions m_aniline->m_effect m_reactivity Lowest Basicity Unique Regioselectivity m_effect->m_reactivity p_aniline NH₂ (+R) Br (-I, +R) p_effect Opposing Electronic Effects p_aniline->p_effect p_reactivity Intermediate Basicity Predictable Reactivity High Yields in Coupling p_effect->p_reactivity

Basicity: A Quantitative Look at Electron Availability

The basicity of the amino group is a direct measure of the availability of its lone pair for protonation. It is significantly influenced by the electronic effects of the bromo substituent.

The general trend for the basicity of bromoanilines is: Aniline > p-Bromoaniline > m-Bromoaniline > o-Bromoaniline

CompoundpKa of Conjugate AcidRationale
Aniline4.63Reference compound; no deactivating groups.
p-Bromoaniline3.86[1][2]The -I effect of bromine withdraws electron density, reducing basicity. The +R effect partially counteracts this by donating electron density to the ring, making it more basic than the meta isomer.[3]
m-Bromoaniline3.58 (est.)Only the strong -I effect of bromine operates to withdraw electron density from the amino group's lone pair, as the +R effect does not extend to the meta position. This results in lower basicity than the para isomer.[3]
o-Bromoaniline2.53The "ortho effect" is dominant. Steric hindrance from the adjacent bromine atom impedes both the protonation of the amino group and the solvation of the resulting anilinium cation, significantly reducing basicity.[4][5]

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol provides a reliable method for experimentally verifying the basicity of the isomers.

  • Preparation: Prepare 0.01 M solutions of each bromoaniline isomer in a 50:50 ethanol/water mixture. Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Titration Setup: Place 50 mL of an isomer solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.

  • Titration: Fill a 10 mL burette with a standardized 0.1 M HCl solution. Add the titrant in 0.2 mL increments, recording the pH after each addition.

  • Data Analysis: Plot the pH (y-axis) versus the volume of HCl added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the amine has been protonated).

Electrophilic Aromatic Substitution: The Challenge of Controlled Reactivity

The high activation of the aniline ring makes electrophilic substitution reactions, such as bromination, proceed rapidly. However, this high reactivity often leads to poly-substitution, which is synthetically undesirable.[6]

Reactivity Order: The overall reactivity towards electrophiles is governed by the net electron density of the ring. p-Bromoaniline ≈ o-Bromoaniline > m-Bromoaniline

While the ortho and para isomers are more activated due to the directing effect of the amino group, the ortho position is sterically hindered. Direct bromination of any of the isomers without protection of the amino group tends to be difficult to control.

Protocol for Selective para-Bromination of Aniline (Model for Isomer Reactivity)

To achieve selective mono-bromination, a protection-bromination-deprotection strategy is employed. This protocol for aniline demonstrates the principle that can be adapted for its bromo-derivatives.[5]

G start Aniline step1 Step 1: Protection (CH₃CO)₂O, Acetic Acid start->step1 acetanilide Acetanilide step1->acetanilide step2 Step 2: Bromination DBDMH, Acetic Acid acetanilide->step2 bromoacetanilide p-Bromoacetanilide step2->bromoacetanilide step3 Step 3: Deprotection Aq. HCl, Heat bromoacetanilide->step3 end p-Bromoaniline step3->end

Step 1: Protection (Acetylation)

  • In a fume hood, add aniline (1.0 eq.) to a flask containing glacial acetic acid.

  • Dropwise, add acetic anhydride (1.1 eq.) with stirring.

  • Stir the mixture at room temperature for 30 minutes.

  • Pour the mixture into ice-cold water to precipitate the acetanilide.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Causality: The acetamido group is less activating than the amino group because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group. This tempers the ring's reactivity, preventing polysubstitution. The bulkiness of the acetyl group also sterically hinders attack at the ortho positions, favoring para-substitution.[5]

Step 2: Bromination of Acetanilide

  • Dissolve the dried acetanilide (1.0 eq.) in glacial acetic acid.

  • Slowly add a solution of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.5 eq.) in glacial acetic acid with stirring.

  • Continue stirring for 1 hour at room temperature.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the crude p-bromoacetanilide by vacuum filtration and wash with cold water.

Step 3: Deprotection (Hydrolysis)

  • Place the purified p-bromoacetanilide (1.0 eq.) in a round-bottom flask.

  • Add aqueous hydrochloric acid (e.g., 7-8 M) and heat the mixture under reflux until the solid dissolves completely.

  • Cool the solution and neutralize with a base (e.g., NaOH) to precipitate the p-bromoaniline.

  • Collect the product by filtration, wash with water, and dry.

Palladium-Catalyzed Cross-Coupling: A Modern Synthetic Benchmark

The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are cornerstones of modern synthesis for forming C-C and C-N bonds, respectively. The reactivity of the bromoaniline isomers in these transformations is critical for their use in building complex molecules.

General Reactivity Trend (Suzuki & Buchwald-Hartwig): p-Bromoaniline > m-Bromoaniline > o-Bromoaniline

This trend is primarily dictated by the ease of oxidative addition of the C-Br bond to the palladium(0) catalyst.

IsomerReactivity in Pd-CouplingRationale
p-BromoanilineHigh The para position is sterically accessible, and the electronic effects of the amino group do not significantly inhibit the oxidative addition step. It is often the most reliable isomer for high yields.
m-BromoanilineModerate to High The meta isomer is also sterically unhindered. Its reactivity is generally good, though sometimes slightly lower than the para isomer depending on the specific reaction conditions and coupling partner.
o-BromoanilineChallenging The ortho-amino group presents significant steric hindrance, which can impede the approach of the bulky palladium-ligand complex to the C-Br bond, slowing down or inhibiting the crucial oxidative addition step. Specialized ligands and conditions are often required for successful coupling.[7][8]

Experimental Protocol: Suzuki-Miyaura Coupling of ortho-Bromoaniline

This protocol, adapted from recent literature, demonstrates the specialized conditions required to achieve high yields with the challenging ortho-isomer.[8]

G reagents o-Bromoaniline (1.0 eq.) Boronic Ester (1.5 eq.) K₃PO₄ (2.0 eq.) CataCXium A Palladacycle (10 mol%) setup Assemble in Glovebox Add 2-MeTHF Solvent reagents->setup reaction Heat to 80 °C Stir for 16h setup->reaction workup Cool to RT Dilute with EtOAc Wash with Water & Brine reaction->workup purification Dry over Na₂SO₄ Concentrate Column Chromatography workup->purification product Coupled Product (e.g., 2-Alkylaniline) purification->product

  • Reaction Setup: In an inert atmosphere glovebox, add o-bromoaniline (1.0 eq.), the desired boronic ester (1.5 eq.), potassium phosphate (K₃PO₄, 2.0 eq.), and CataCXium A palladacycle (10 mol%) to a reaction vial.

  • Solvent Addition: Add 2-methyltetrahydrofuran (2-MeTHF) to achieve a concentration of 0.3 M.

  • Reaction: Seal the vial, remove from the glovebox, and heat the mixture at 80 °C with vigorous stirring for 16 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Causality: The use of a specialized palladacycle catalyst (CataCXium A) and an appropriate solvent (2-MeTHF) was found to be crucial for overcoming the steric hindrance of the ortho-amino group and achieving high yields.[8] Simpler catalyst systems often fail or give low yields for this isomer.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are typically challenging for aryl halides unless the aromatic ring is activated by strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group.[9][10] The bromoanilines, containing the electron-donating amino group, are generally unreactive towards SNAr under standard conditions. The amino group increases the electron density of the ring, repelling incoming nucleophiles.

For SNAr to occur with a bromoaniline derivative, an additional, powerful electron-withdrawing group would need to be present on the ring. For instance, in a hypothetical 4-bromo-3-nitroaniline, the nitro group would activate the C-Br bond towards nucleophilic attack. In such cases, the reactivity would be dictated by the ability of the ring to stabilize the intermediate Meisenheimer complex.

Summary and Outlook

The reactivity of bromoaniline isomers is a classic example of how subtle changes in molecular structure can have profound consequences for chemical behavior. The para-isomer is often the most predictable and versatile, offering a balance of electronic activation and steric accessibility that leads to high yields in many standard transformations. The meta-isomer's reactivity is dominated by the inductive effect of the bromine, making it the least basic and offering unique regiochemical outcomes. The ortho-isomer is consistently the most challenging substrate due to the steric hindrance imposed by the adjacent substituents, often requiring specialized catalysts and conditions to achieve desired outcomes.

This guide provides the foundational knowledge and practical protocols for researchers to navigate the distinct reactivity profiles of the bromoaniline isomers. By understanding the interplay of electronic and steric effects, scientists can make more informed decisions in the design and execution of synthetic routes, ultimately accelerating the discovery and development of novel chemical entities.

References

A Senior Application Scientist's Guide to Confirming the Purity of 2-Bromo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock of reliable, reproducible, and meaningful scientific outcomes. 2-Bromo-4-methoxyaniline, a key building block in the synthesis of a multitude of pharmaceutical compounds, is no exception. Its utility in complex molecular architectures necessitates a rigorous confirmation of its purity to prevent the introduction of unwanted side products and to ensure the fidelity of subsequent reactions.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound. We will delve into the principles of each method, present field-proven experimental protocols, and discuss the interpretation of the resulting data, empowering you to select the most appropriate strategy for your research needs.

The Synthetic Landscape and Potential Impurities

A thorough understanding of the synthesis of this compound is paramount to anticipating potential impurities. The most common synthetic route involves the electrophilic bromination of 4-methoxyaniline.

4-methoxyaniline 4-methoxyaniline This compound This compound 4-methoxyaniline->this compound Brominating Agent (e.g., NBS) Starting Material Impurity Starting Material Impurity 4-methoxyaniline->Starting Material Impurity Isomeric Impurity (e.g., 3-Bromo-4-methoxyaniline) Isomeric Impurity (e.g., 3-Bromo-4-methoxyaniline) This compound->Isomeric Impurity (e.g., 3-Bromo-4-methoxyaniline) Over-brominated Impurity (e.g., 2,6-dibromo-4-methoxyaniline) Over-brominated Impurity (e.g., 2,6-dibromo-4-methoxyaniline) This compound->Over-brominated Impurity (e.g., 2,6-dibromo-4-methoxyaniline)

Figure 1: Synthetic route to this compound and potential impurities.

This reaction can yield several impurities that may co-elute or interfere with analysis if the chosen method is not sufficiently robust. The primary impurities of concern are:

  • Unreacted Starting Material: 4-methoxyaniline

  • Isomeric Impurities: 3-Bromo-4-methoxyaniline

  • Over-brominated Products: 2,6-dibromo-4-methoxyaniline

A multi-faceted analytical approach is therefore essential for the comprehensive purity assessment of this compound.

Orthogonal Analytical Techniques for Purity Confirmation

No single analytical technique can provide a complete picture of a compound's purity. Therefore, employing a combination of orthogonal methods is crucial. For this compound, a robust purity assessment workflow integrates chromatographic techniques for separation and quantification with spectroscopic methods for structural confirmation.

cluster_0 Chromatographic Techniques (Separation & Quantification) cluster_1 Spectroscopic Techniques (Structural Confirmation) HPLC HPLC GC-MS GC-MS NMR NMR FTIR FTIR MS MS Purity Assessment Purity Assessment Purity Assessment->HPLC Purity Assessment->GC-MS Purity Assessment->NMR Purity Assessment->FTIR Purity Assessment->MS

Figure 2: Orthogonal analytical techniques for purity assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the purity of non-volatile and thermally labile compounds like this compound. Its high resolving power allows for the separation and quantification of the main component from its structurally similar impurities.

Experimental Protocol: Reverse-Phase HPLC

This protocol provides a starting point for the analysis of this compound. Method optimization may be required based on the specific impurity profile and available instrumentation.

1. Instrumentation and Columns:

  • HPLC System: A standard analytical HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good initial choice due to its versatility in separating aromatic compounds.

2. Reagents and Standards:

  • Solvents: HPLC grade acetonitrile and methanol, and ultrapure water.

  • Mobile Phase: A common starting point is a gradient of acetonitrile and water. A small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can improve peak shape for amines.

  • Standards: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). A working standard of approximately 0.1 mg/mL can be prepared by diluting the stock solution with the initial mobile phase.

3. Chromatographic Conditions:

ParameterCondition
Stationary Phase C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-20 min: 30-90% B20-25 min: 90% B25.1-30 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in methanol to a concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • The purity of the sample is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Causality Behind Experimental Choices:
  • C18 Column: The non-polar nature of the C18 stationary phase provides good retention and separation for aromatic compounds like this compound and its less polar impurities.

  • Acidified Mobile Phase: The addition of formic acid protonates the aniline group, reducing peak tailing that can occur due to interactions with residual silanol groups on the silica-based stationary phase.

  • Gradient Elution: A gradient from a lower to a higher concentration of organic solvent (acetonitrile) allows for the effective elution of compounds with a range of polarities, ensuring that both the starting material and any more non-polar, over-brominated impurities are eluted and separated.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Elucidation

For volatile and semi-volatile impurities that may be present in this compound, Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent separation efficiency and definitive identification capabilities. The mass spectrometer provides structural information that can be used to identify unknown impurities.

Experimental Protocol: GC-MS Analysis

This protocol is a general starting point and may require optimization.

1. Instrumentation:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

2. GC Conditions:

ParameterCondition
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 280 °C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 5 min

3. MS Conditions:

ParameterCondition
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-350 amu

4. Sample Preparation:

  • Dissolve the sample in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Rationale for Experimental Choices:
  • HP-5ms Column: This type of column is a workhorse for general-purpose GC analysis and provides good separation for a wide range of semi-volatile organic compounds, including halogenated aromatic amines.

  • Splitless Injection: This injection mode is used to enhance the sensitivity for trace-level impurities.

  • Electron Ionization (EI): EI at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, which can be compared to mass spectral libraries for compound identification.

Spectroscopic Confirmation: Ensuring Structural Integrity

While chromatography provides information on the number and relative amounts of components in a sample, spectroscopic techniques are essential for confirming the chemical structure of the main component and identifying any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules and can provide valuable information about the purity of this compound.

Expected ¹H NMR Spectrum of this compound:

In a suitable deuterated solvent (e.g., CDCl₃), the ¹H NMR spectrum of pure this compound is expected to show the following signals:

  • Aromatic Protons: Three distinct signals in the aromatic region (typically 6.5-7.5 ppm). Due to the substitution pattern, these protons will exhibit specific splitting patterns (doublets and doublet of doublets).

  • Methoxy Group: A singlet at around 3.8 ppm, corresponding to the three protons of the -OCH₃ group.

  • Amine Protons: A broad singlet for the -NH₂ protons. The chemical shift of this signal can vary depending on the concentration and solvent.

The presence of impurity peaks in the spectrum would indicate a lower purity. For example, the presence of signals corresponding to 4-methoxyaniline would be readily apparent.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Expected FTIR Spectrum of this compound:

The FTIR spectrum of this compound will show characteristic absorption bands for the following functional groups:

  • N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C-H Stretching (Aromatic): Bands above 3000 cm⁻¹.

  • C-H Stretching (Aliphatic): Bands just below 3000 cm⁻¹ from the methoxy group.

  • C=C Stretching (Aromatic): Peaks in the 1500-1600 cm⁻¹ region.

  • C-N Stretching: A band around 1200-1350 cm⁻¹.

  • C-O Stretching (Aryl ether): A strong band around 1230-1270 cm⁻¹.

  • C-Br Stretching: A band in the fingerprint region, typically below 600 cm⁻¹.

Comparison of Analytical Techniques

TechniquePrincipleInformation ProvidedAdvantagesLimitations
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.Quantitative purity, separation of non-volatile impurities.High resolution, excellent for quantification, non-destructive.May not be suitable for very volatile impurities.
GC-MS Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, coupled with mass-based detection.Separation of volatile impurities, structural information from mass spectra.High separation efficiency for volatile compounds, definitive identification of impurities.Not suitable for non-volatile or thermally labile compounds.
NMR Interaction of nuclear spins with an external magnetic field.Detailed structural information, identification and quantification of impurities.Provides unambiguous structural information, can be quantitative.Lower sensitivity compared to chromatographic methods.
FTIR Absorption of infrared radiation by molecular vibrations.Identification of functional groups.Rapid, non-destructive, provides structural confirmation.Provides limited information on the number and quantity of impurities.

Conclusion: A Synergistic Approach to Purity Confirmation

The confirmation of purity for a critical synthetic building block like this compound requires a thoughtful and multi-faceted analytical strategy. While HPLC serves as the primary tool for quantitative purity assessment, its combination with GC-MS allows for a comprehensive screen of both non-volatile and volatile impurities. Spectroscopic techniques, particularly NMR and FTIR, are indispensable for the unambiguous confirmation of the compound's structure and the identification of any co-eluting or unexpected impurities.

By leveraging the strengths of these orthogonal techniques, researchers can ensure the quality and integrity of their starting materials, leading to more reliable and successful outcomes in their synthetic endeavors.

A Comparative Spectroscopic Guide to 2-Bromo-4-methoxyaniline and its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel and existing molecules is paramount. Spectroscopic techniques form the bedrock of this characterization, providing a detailed fingerprint of a molecule's atomic framework and electronic environment. This guide offers an in-depth comparative analysis of the spectroscopic properties of 2-Bromo-4-methoxyaniline, a key intermediate in various synthetic pathways. Due to the limited availability of public domain experimental spectra for this compound, this guide will leverage a predictive approach, grounded in the fundamental principles of spectroscopy and supported by a comparative analysis with its closely related structural analogs: 2-bromoaniline and 4-methoxyaniline.

This guide is intended for researchers, scientists, and drug development professionals who rely on spectroscopic data for structural verification, purity assessment, and reaction monitoring. By understanding the distinct spectral signatures of this compound in comparison to its parent structures, researchers can gain a deeper understanding of the interplay between substituent effects and spectroscopic outcomes.

The Structural Context: this compound and its Analogs

The spectroscopic properties of an aromatic compound are intricately linked to the nature and position of its substituents. In this compound, the benzene ring is functionalized with three groups: an amino (-NH₂), a bromo (-Br), and a methoxy (-OCH₃) group. The amino and methoxy groups are electron-donating, while the bromo group is electron-withdrawing via induction but electron-donating via resonance. The positions of these substituents relative to each other create a unique electronic environment that is reflected in its spectroscopic data.

To understand these effects, we will compare the predicted spectroscopic data for this compound with the experimental data of two simpler, yet structurally related, molecules:

  • 2-Bromoaniline: This analog allows for the examination of the effect of the bromine atom ortho to the amino group.

  • 4-Methoxyaniline (p-Anisidine): This analog provides a baseline for understanding the influence of the electron-donating methoxy group para to the amino group.

dot graph { layout=neato; node [shape=plaintext]; "this compound" [label="this compound\n(Target Molecule)"]; "2-Bromoaniline" [label="2-Bromoaniline\n(Analog 1)"]; "4-Methoxyaniline" [label="4-Methoxyaniline\n(Analog 2)"]; "this compound" -- "2-Bromoaniline" [label="Addition of -OCH3"]; "this compound" -- "4-Methoxyaniline" [label="Addition of -Br"]; } dot

Figure 1. Logical relationship between the target molecule and its structural analogs.

Experimental Protocols

The following sections detail the standard operating procedures for acquiring high-quality spectroscopic data for aromatic amines like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy of Aromatic Amines

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Sample Preparation:

  • Weigh approximately 10-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve the sample completely.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the final volume is around 0.6 mL.

  • Cap the NMR tube and carefully wipe the outside with a lint-free tissue.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single pulse

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: -2 to 12 ppm

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled

  • Number of Scans: 1024 or more, depending on sample concentration

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0 to 200 ppm

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition weigh Weigh Sample (10-50 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectrum lock_shim->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process

Figure 2. Experimental workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy of Solids

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Sample Preparation and Data Acquisition (ATR):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Collect the spectrum over the range of 4000-400 cm⁻¹.

  • After data collection, clean the ATR crystal thoroughly.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ir_acquisition IR Data Acquisition clean_crystal Clean ATR Crystal apply_sample Apply Solid Sample clean_crystal->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure collect_background Collect Background Spectrum apply_pressure->collect_background collect_sample Collect Sample Spectrum collect_background->collect_sample process_data Process Data (Baseline Correction, Peak Picking) collect_sample->process_data

Figure 3. Experimental workflow for ATR FT-IR spectroscopy.

Mass Spectrometry (MS)

Electron Ionization Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

  • Gas Chromatograph:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250-280 °C.

    • Injection Mode: Splitless or split, depending on concentration.

    • Oven Program: Start at a low temperature (e.g., 50-70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Ion Source Temperature: 230 °C.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_acquisition GC-MS Data Acquisition dissolve Dissolve Sample in Volatile Solvent inject Inject Sample into GC dissolve->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis ionize->analyze

Figure 4. Experimental workflow for GC-MS analysis.

Comparative Spectroscopic Analysis

This section provides a detailed comparison of the expected spectroscopic data for this compound with the experimental data of its structural analogs.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in a molecule.

CompoundAromatic Protons (ppm)-NH₂ Protons (ppm)-OCH₃ Protons (ppm)
This compound (Predicted) ~6.9-7.1 (d), ~6.6-6.8 (dd), ~6.5-6.7 (d)~3.5-4.5 (br s)~3.7-3.8 (s)
2-Bromoaniline 6.61 (d), 6.73 (t), 7.08 (t), 7.39 (d)~4.0 (br s)N/A
4-Methoxyaniline 6.75 (d), 6.65 (d)~3.5 (br s)3.74 (s)

Analysis:

  • Aromatic Region: In 4-methoxyaniline, the two sets of equivalent aromatic protons appear as doublets due to the symmetry of the molecule. For 2-bromoaniline, the four aromatic protons are distinct and show more complex splitting patterns. For this compound, we predict three distinct signals in the aromatic region. The proton ortho to the bromine will be the most deshielded (downfield), while the proton between the amino and methoxy groups will be the most shielded (upfield).

  • -NH₂ Protons: The chemical shift of the amine protons is variable and depends on concentration and solvent. They typically appear as a broad singlet.

  • -OCH₃ Protons: The methoxy protons will appear as a sharp singlet around 3.7-3.8 ppm, similar to that observed in 4-methoxyaniline.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in a molecule.

CompoundC-NH₂ (ppm)C-Br (ppm)C-OCH₃ (ppm)Other Aromatic C (ppm)-OCH₃ (ppm)
This compound (Predicted) ~145-148~110-113~153-156~115-125 (3 signals)~55-56
2-Bromoaniline 144.3109.4N/A115.7, 119.8, 128.5, 132.6N/A
4-Methoxyaniline 141.2N/A152.9114.7, 115.655.6

Analysis:

  • Substituted Carbons: The carbon attached to the electronegative bromine atom (C-Br) in 2-bromoaniline is found at approximately 109.4 ppm. In this compound, this carbon is expected to be in a similar region. The carbon attached to the amino group (C-NH₂) and the methoxy group (C-OCH₃) will be significantly downfield due to the deshielding effects of these substituents.

  • Methoxy Carbon: The carbon of the methoxy group itself will appear as a distinct signal around 55-56 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is indicative of the functional groups present.

CompoundN-H Stretch (cm⁻¹)C-N Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)
This compound (Predicted) ~3300-3500 (two bands)~1250-1350~1030-1250~3000-3100~500-600
2-Bromoaniline ~3300-3500 (two bands)~1270N/A~3050~550
4-Methoxyaniline ~3300-3450 (two bands)~1240~1035, ~1240~3030N/A

Analysis:

  • N-H Stretching: As a primary amine, this compound is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.[1]

  • C-N and C-O Stretching: Aromatic amines typically exhibit a C-N stretching vibration between 1250 and 1335 cm⁻¹.[1] The C-O stretching of the methoxy group will likely appear as a strong band between 1030 and 1250 cm⁻¹.

  • Aromatic C-H Stretching: The C-H stretching of the aromatic ring will be observed just above 3000 cm⁻¹.

  • C-Br Stretching: The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum provides the molecular weight and fragmentation pattern.

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
This compound 201/203 (1:1 ratio)186/188 ([M-CH₃]⁺), 122 ([M-Br]⁺), 94 ([M-Br-CO]⁺)
2-Bromoaniline 171/173 (1:1 ratio)92 ([M-Br]⁺), 65 ([C₅H₅]⁺)
4-Methoxyaniline 123108 ([M-CH₃]⁺), 80 ([M-CH₃-CO]⁺)

Analysis:

  • Molecular Ion: The most significant feature in the mass spectrum of this compound will be the presence of two molecular ion peaks of nearly equal intensity at m/z 201 and 203. This characteristic M/M+2 isotopic pattern is indicative of the presence of a single bromine atom (⁵⁰% ⁷⁹Br and ⁵⁰% ⁸¹Br).[2]

  • Fragmentation: Common fragmentation pathways for this molecule are expected to include the loss of a methyl radical (-CH₃) from the methoxy group, leading to fragments at m/z 186/188. The loss of the bromine atom would result in a fragment at m/z 122. Subsequent loss of carbon monoxide (CO) from this fragment is also a plausible pathway.

Conclusion

References

A Comparative Guide to the HPLC Separation of Isomeric Impurities in 2-Bromo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

2-Bromo-4-methoxyaniline is a crucial chemical intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] During its synthesis, which typically involves the controlled bromination of 4-methoxyaniline, the formation of positional isomers is a significant concern. These isomeric impurities, such as 3-Bromo-4-methoxyaniline and 4-Bromo-2-methoxyaniline, are often structurally and physicochemically similar to the main component, making their separation and quantification a formidable analytical challenge.[2][3] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the effective resolution of these isomeric impurities, offering field-proven insights and experimental data to guide researchers and quality control analysts.

Chapter 1: The Analytical Challenge - Understanding the Isomers

The primary difficulty in separating isomers of this compound lies in their subtle structural differences. The position of the bromine atom on the aniline ring dictates the compound's polarity, hydrophobicity, and electronic properties.

  • This compound (Target Analyte): The desired product.

  • 3-Bromo-4-methoxyaniline (Potential Isomer): A likely process-related impurity.

  • 4-Bromo-2-methoxyaniline (Potential Isomer): Another possible isomeric impurity.[4]

These molecules share the same mass and elemental composition, rendering non-chromatographic methods inadequate for quantification. Their similar structures lead to closely related retention times in standard chromatographic systems, necessitating highly selective HPLC methods.

Chapter 2: Method Development Strategy: A First-Principles Approach

Reversed-Phase HPLC (RP-HPLC) is the technique of choice for this application. The key to a successful separation lies in optimizing the selectivity (α) between the target analyte and its isomers. This requires a careful selection of the stationary phase and mobile phase.

The Critical Role of the Stationary Phase

While a standard C18 (octadecylsilane) column is often the first choice in RP-HPLC, its separation mechanism is based primarily on hydrophobic interactions. This may not be sufficient to resolve positional isomers with very similar hydrophobicities.[5]

An alternative and often superior approach involves using a stationary phase that offers different separation mechanisms. Phenyl-based columns, such as Phenyl-Hexyl phases, provide a unique selectivity for aromatic compounds.[6][7] The separation mechanism is twofold:

  • Hydrophobic Interactions: From the alkyl chain (hexyl) linker.[6]

  • π-π Interactions: Between the π-electrons of the stationary phase's phenyl rings and the aromatic ring of the analytes.[7][8]

These π-π interactions are highly sensitive to the electronic distribution and steric factors of the analytes, which are directly influenced by the substituent positions on the aromatic ring.[5][9] This makes Phenyl-Hexyl columns particularly well-suited for separating positional isomers.[9]

Mobile Phase Optimization

The mobile phase composition is another critical factor. A typical mobile phase for this analysis consists of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

  • Organic Modifier: Acetonitrile is often preferred for its lower viscosity and UV transparency. The ratio of acetonitrile to water will control the overall retention time.

  • pH Control: The aniline functional group is basic. Controlling the pH of the mobile phase with a buffer (e.g., phosphate or formate) is essential to ensure consistent ionization and peak shape. A slightly acidic pH (e.g., 3.0-4.0) is often a good starting point to ensure the amine is protonated, leading to sharper peaks.

Experimental Workflow

The logical flow for developing and validating a robust HPLC method for impurity analysis is outlined below. This workflow ensures that the final method is suitable for its intended purpose, in line with regulatory expectations such as those from the ICH.[10][11][12]

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation & Analysis SamplePrep Sample & Standard Preparation ColumnScreen Column Screening (C18 vs Phenyl-Hexyl) SamplePrep->ColumnScreen MobilePhase Mobile Phase Preparation MobilePhase->ColumnScreen MobilePhaseOpt Mobile Phase Optimization (pH, %B) ColumnScreen->MobilePhaseOpt Select best column SystemSuitability System Suitability Test (SST) MobilePhaseOpt->SystemSuitability Finalize method Analysis Sample Analysis SystemSuitability->Analysis SST Pass DataProcessing Data Processing & Quantification Analysis->DataProcessing

Caption: General HPLC Method Development and Analysis Workflow.

Chapter 3: Comparative Experimental Protocols & Performance Data

To objectively compare the performance of different stationary phases, two methods were developed. Method A utilizes a standard L1 (C18) column, while Method B employs an L11 (Phenyl-Hexyl) column. The performance of each method was evaluated based on the chromatographic parameters defined by the United States Pharmacopeia (USP).[13][14]

Experimental Protocols

Sample Preparation: A stock solution containing this compound and spiked with its potential isomers (3-Bromo-4-methoxyaniline and 4-Bromo-2-methoxyaniline) at a concentration of 0.1% relative to the main peak was prepared in the mobile phase.

ParameterMethod A (Baseline)Method B (Optimized)
Column C18, 4.6 x 150 mm, 5 µm (USP L1)Phenyl-Hexyl, 4.6 x 150 mm, 5 µm (USP L11)
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Phosphoric Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 30% B to 70% B over 20 min30% B to 70% B over 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detector UV at 240 nmUV at 240 nm
Injection Vol. 10 µL10 µL
Performance Data

The following table summarizes the key performance metrics for the separation of the critical pair: this compound and the closely eluting 3-Bromo-4-methoxyaniline isomer. Method validation parameters are based on ICH Q2(R1) guidelines.[10][15]

Performance MetricMethod A (C18 Column)Method B (Phenyl-Hexyl Column)USP Acceptance Criteria
Resolution (Rs) 1.32.8 > 1.5
Selectivity (α) 1.081.20 > 1.0
Tailing Factor (Tf) 1.41.1 ≤ 2.0
Logical Comparison of Methodologies

The choice of methodology directly impacts the quality of the analytical results. The diagram below illustrates the comparative logic.

Comparison_Logic cluster_methodA Method A: Standard Approach cluster_methodB Method B: Optimized Approach Start Goal: Resolve Isomeric Impurities in This compound MethodA_Col Column: C18 (Hydrophobic Interaction) Start->MethodA_Col MethodB_Col Column: Phenyl-Hexyl (Hydrophobic + π-π Interactions) Start->MethodB_Col MethodA_Res Result: Poor Resolution (Rs = 1.3) MethodA_Col->MethodA_Res Conclusion Conclusion: Phenyl-Hexyl column provides superior selectivity for isomeric impurity analysis. MethodA_Res->Conclusion MethodB_Res Result: Baseline Resolution (Rs = 2.8) MethodB_Col->MethodB_Res MethodB_Res->Conclusion

Caption: Logical comparison of HPLC column performance.

Chapter 4: Discussion & Recommendations

The experimental data clearly demonstrates the superior performance of the Phenyl-Hexyl column (Method B) for this specific application.

  • Resolution: Method A, using a standard C18 column, failed to achieve baseline resolution (Rs < 1.5) for the critical isomer pair. This is a significant failure for a method intended for impurity quantification. In contrast, Method B provided a resolution of 2.8, indicating a complete separation between the peaks.

  • Selectivity: The higher selectivity factor (α) for Method B confirms that the Phenyl-Hexyl stationary phase offers a different and more effective separation mechanism. The π-π interactions, which are absent in C18 columns, are the key to differentiating between the positional isomers.[16]

  • Peak Shape: The improved tailing factor in Method B suggests better interaction kinetics and a more homogeneous surface, leading to more accurate integration and quantification.

Recommendation: For the routine quality control and impurity profiling of this compound, the use of a Phenyl-Hexyl stationary phase is strongly recommended. This choice provides the necessary selectivity to ensure accurate and reliable quantification of critical isomeric impurities, aligning with the principles of analytical method validation outlined by regulatory bodies.[17][18]

References

A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of 2-Bromo-4-methoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis of fine chemicals, particularly pharmaceutical and agrochemical intermediates, the regioselective bromination of activated aromatic rings is a foundational yet challenging task. The synthesis of 2-Bromo-4-methoxyaniline, a key building block, exemplifies this challenge. The starting material, 4-methoxyaniline, possesses two potent activating groups—an amino (-NH₂) and a methoxy (-OCH₃)—both of which are ortho-, para-directing.[1][2] This high reactivity can easily lead to polybromination and a mixture of isomers, complicating purification and reducing yields.[3][4]

Historically, molecular bromine (Br₂) in solvents like acetic acid or carbon tetrachloride has been the go-to reagent. However, its high toxicity, corrosiveness, and the generation of hazardous hydrogen bromide (HBr) byproduct have driven the search for safer and more selective alternatives.[5][6] This guide provides an in-depth comparison of modern brominating agents, evaluating their performance, mechanism, and practical application in the synthesis of this compound and its derivatives, grounded in experimental data.

The Mechanistic Challenge: Controlling Regioselectivity

The core challenge lies in directing the electrophilic bromine to the C2 position (ortho to the amino group and meta to the methoxy group). The amino group is a more powerful activating group than the methoxy group, meaning it exerts stronger control over the position of electrophilic attack.[7] Without moderation, electrophilic aromatic substitution will readily occur at all activated positions (ortho and para to the -NH₂ group), resulting in the formation of 2,6-dibromo-4-methoxyaniline or even 2,4,6-tribromoaniline if the para position were unsubstituted.[2]

To achieve selective monobromination at the desired C2 position, two primary strategies are employed:

  • Moderating the Amino Group's Activity : Temporarily protecting the amine, typically as an acetanilide, reduces its activating influence and introduces steric bulk, which can favor substitution at the less hindered para position (relative to the acetamido group).[8] However, for C2 substitution, direct bromination with careful control is often preferred to avoid the extra protection/deprotection steps.

  • Utilizing a Selective Brominating Agent : Modern reagents offer greater control over reactivity and can be tuned through solvent and temperature choice to favor specific isomers.

Caption: Simplified mechanism of electrophilic aromatic substitution for bromination.

Comparative Analysis of Brominating Agents

The ideal brominating agent should be effective under mild conditions, easy to handle, and provide high regioselectivity and yield. Here, we compare three leading alternatives to molecular bromine: N-Bromosuccinimide (NBS), Pyridinium Tribromide (Py·Br₃), and 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCO).

ReagentTypical Yield (%)SelectivityKey AdvantagesKey Disadvantages
N-Bromosuccinimide (NBS) 50-95%[9]Regioselectivity is highly solvent-dependent.[10]Solid, easy to handle; safer than Br₂; reactivity can be tuned.[11][12]Can lead to radical side reactions; purification of succinimide byproduct needed.
Pyridinium Tribromide (Py·Br₃) HighGood for monobromination.Stable, non-volatile crystalline solid; easy to weigh and handle.[13][14]Corrosive; releases bromine in solution.[15]
TBCO >90%[16][17]Excellent for regioselective monobromination, often para-selective.[16][18]Highly selective; mild reaction conditions.[4][19]Higher cost compared to NBS or Br₂.
Bromide-Bromate Mixture ~96% (for tribromination)[20]Stoichiometry controls the degree of bromination."Green" reagent; generates bromine in situ; avoids handling liquid Br₂.[20]Requires acidic conditions; reaction control can be complex.
N-Bromosuccinimide (NBS)

NBS is a versatile and widely used reagent for electrophilic substitution.[21][22] It is a crystalline solid, making it significantly easier and safer to handle than liquid bromine.[12] In electrophilic bromination, NBS serves as a source of an electrophilic bromine atom.

Causality of Experimental Choices (The "Why"): The choice of solvent is critical when using NBS for the bromination of anilines. The regioselectivity of the reaction is markedly dependent on the solvent's polarity.[10]

  • Non-polar solvents (e.g., CCl₄, Dioxane): These solvents tend to favor radical pathways or less selective electrophilic substitution, potentially leading to mixtures.[23][24]

  • Polar aprotic solvents (e.g., DMF, Acetonitrile): These solvents promote the ionic mechanism of electrophilic aromatic substitution. For many activated arenes, polar solvents enhance the formation of the para-isomer.[9][25] In the case of 4-methoxyaniline, where the para position is blocked, careful control of stoichiometry and temperature in a polar solvent like acetonitrile is key to achieving selective ortho-monobromination. The addition of a catalyst like ammonium acetate can dramatically increase reaction rates and yields, often affording the desired product in minutes with high purity.[26]

Pyridinium Tribromide (Py·Br₃)

Pyridinium tribromide is a stable, red-brown crystalline solid that acts as a convenient source of molecular bromine in solution.[14][15] It is less hazardous to handle than liquid bromine and can be weighed accurately. In solution, it exists in equilibrium with pyridinium bromide and Br₂, with both species potentially acting as the brominating agent.[13][27]

Causality of Experimental Choices (The "Why"): Py·Br₃ is favored for its mild reaction conditions and simplified workup procedures.[15] The slow, controlled release of bromine in solution helps to prevent the over-bromination that is common with the direct addition of liquid Br₂ to a highly activated substrate like 4-methoxyaniline. This makes it particularly suitable for achieving monobromination.[28] The choice of an appropriate solvent, such as acetic acid or dichloromethane, helps to manage the reaction rate and solubility of the reactants.

2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCO)

TBCO is a solid reagent known for its high efficiency and regioselectivity in the monobromination of anilines and phenols.[4][16] It is particularly effective for achieving clean para-bromination.[18] For substrates where the para position is blocked, like 2-methoxyaniline (an isomer of our target precursor), it can deliver the bromine to the open para position relative to the methoxy group, yielding 4-bromo-2-methoxyaniline with exceptional yield.[17]

Causality of Experimental Choices (The "Why"): TBCO is the reagent of choice when high selectivity and yield are paramount, and cost is a secondary concern.[4] The reaction proceeds under very mild conditions, often at low temperatures (-10°C to 0°C), which helps to suppress side reactions.[17] Dichloromethane is a common solvent as it provides good solubility for both the aniline substrate and the TBCO reagent while being relatively inert. The workup involves a simple wash to remove the 2,4,6-tribromophenol byproduct.[17]

Caption: Decision workflow for selecting an appropriate brominating agent.

Experimental Protocols

The following are detailed methodologies for key bromination reactions. These protocols are based on established procedures and may require optimization for specific derivatives.

Protocol 1: Monobromination using NBS and a Catalyst

This protocol is adapted from procedures for the highly efficient bromination of activated arenes.[26]

  • Preparation : In a round-bottom flask, dissolve 4-methoxyaniline (1.0 mmol) and ammonium acetate (NH₄OAc) (0.1 mmol, 10 mol%) in acetonitrile (5 mL).

  • Reagent Addition : Stir the mixture at room temperature. Add N-Bromosuccinimide (NBS) (1.05 mmol) in one portion.

  • Reaction : Continue stirring at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 5-20 minutes).

  • Workup : Once the reaction is complete, concentrate the mixture in vacuo to remove the acetonitrile.

  • Extraction : To the residue, add ethyl acetate (10 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 5 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to obtain pure this compound.

Protocol 2: Highly Selective Bromination using TBCO

This protocol is based on a reported synthesis of 4-bromo-2-methoxyaniline, demonstrating the high selectivity of TBCO.[17] Note the original synthesis used 2-methoxyaniline; the procedure is directly applicable to 4-methoxyaniline for producing the 2-bromo derivative.

  • Preparation : Dissolve 4-methoxyaniline (0.122 mol) in dichloromethane (250 mL) in a three-necked flask equipped with a thermometer and a dropping funnel.

  • Cooling : Chill the solution to -10°C using an ice-salt bath.

  • Reagent Addition : Slowly add a solution of 2,4,4,6-tetrabromo-2,5-cyclohexadienone (TBCO) (0.122 mol) in dichloromethane, keeping the internal temperature below -5°C.

  • Reaction : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Workup : Transfer the reaction mixture to a separatory funnel and wash with 2N sodium hydroxide (2 x 75 mL) to remove the tribromophenol byproduct.

  • Extraction : Wash the organic layer with water (2 x 25 mL).

  • Purification : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to dryness. The crude product can be further purified by recrystallization from petroleum ether or by column chromatography.

Caption: General experimental workflow for synthesis and purification.

Conclusion

While molecular bromine remains a cost-effective reagent, its hazards and lack of selectivity for highly activated systems like 4-methoxyaniline necessitate the use of modern alternatives.

  • N-Bromosuccinimide (NBS) stands out as a balanced choice, offering improved safety and tunable selectivity through solvent choice and catalysis.[10][26]

  • Pyridinium Tribromide (Py·Br₃) provides the handling benefits of a stable solid while delivering bromine in a more controlled manner than its liquid counterpart.[15]

  • 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCO) is the premier reagent for applications demanding the highest possible yield and regioselectivity under mild conditions.[4][17]

The selection of the optimal reagent depends on a careful consideration of project priorities, including yield, purity requirements, cost, safety protocols, and scale. By understanding the underlying mechanisms and the factors that control reactivity, researchers can confidently select the appropriate tool to efficiently synthesize this compound derivatives for applications in drug discovery and materials science.

References

A Comparative Guide to the Bromination of 4-Methoxyaniline: Reagent Selection and Protocol Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Brominated 4-Methoxyanilines

4-Methoxyaniline (p-anisidine) is a foundational building block in organic synthesis. The introduction of bromine atoms onto its aromatic ring unlocks a vast chemical space, yielding versatile intermediates crucial for the development of pharmaceuticals, agrochemicals, and functional materials. The brominated congeners, such as 2-bromo-4-methoxyaniline and 2,6-dibromo-4-methoxyaniline, serve as pivotal precursors for constructing complex molecular architectures through cross-coupling reactions, nucleophilic substitutions, and other transformations.

However, the high electron density of the 4-methoxyaniline ring, a consequence of the potent activating effects of both the amino (-NH₂) and methoxy (-OCH₃) groups, presents a significant synthetic challenge. These groups strongly direct electrophilic substitution to the ortho and para positions. With the para position occupied, the reaction is directed to the two ortho positions relative to the amino group (positions 2 and 6). This high reactivity can easily lead to over-bromination and a lack of regioselectivity, necessitating a careful and informed choice of brominating agent and reaction conditions to achieve the desired mono- or di-brominated product.

This guide provides a comparative analysis of various brominating agents for 4-methoxyaniline, offering field-proven insights and experimental data to aid researchers in selecting the optimal reagent and protocol for their specific synthetic goals.

Mechanistic Underpinnings: The Electrophilic Aromatic Substitution Pathway

The bromination of 4-methoxyaniline proceeds via an Electrophilic Aromatic Substitution (SEAr) mechanism.[1] The reaction is initiated by the attack of the electron-rich aromatic ring on an electrophilic bromine species (Br⁺), forming a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate.[1] The subsequent loss of a proton re-establishes aromaticity and yields the brominated product.

The amino and methoxy groups are powerful ortho-, para-directing activators. The amino group is the stronger activator, meaning substitution is primarily directed to its ortho positions (C2 and C6). The high reactivity makes the reaction facile, often occurring at or below room temperature.[2] The primary challenge is not in driving the reaction to completion, but in controlling its extent and selectivity.

SEAr_Mechanism cluster_0 Step 1: Formation of Sigma Complex cluster_1 Step 2: Deprotonation & Aromatization Aniline 4-Methoxyaniline SigmaComplex Sigma Complex (Resonance Stabilized) Aniline->SigmaComplex π-attack SigmaComplex_ref Sigma Complex Br+ Br⁺ (from Brominating Agent) Br+->SigmaComplex ProtonLoss Loss of H⁺ Product Brominated Product SigmaComplex_ref->Product -H⁺ Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Substrate (4-Methoxyaniline) in Solvent B 2. Cool Reaction Mixture to 0-5°C A->B C 3. Add Brominating Agent (e.g., NBS) Slowly B->C D 4. Monitor Reaction (e.g., by TLC) C->D E 5. Quench Reaction (e.g., Na₂S₂O₃ solution) D->E F 6. Extract Product E->F G 7. Purify (Recrystallization or Chromatography) F->G

References

A Definitive Guide to the Structural Validation of 2-Bromo-4-methoxyaniline using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive walkthrough for the unambiguous structural determination of 2-Bromo-4-methoxyaniline. For researchers in synthetic chemistry and drug development, confirming the substitution pattern of aromatic compounds is a critical step that dictates biological activity and subsequent research pathways. While 1D NMR provides initial insights, complex substitution patterns often lead to spectral ambiguity. Here, we demonstrate how a logical application of 2D NMR techniques—specifically COSY, HSQC, and HMBC—provides irrefutable, self-validating evidence for the molecular architecture.

The Analytical Challenge: Distinguishing Isomers

The molecular formula C₇H₈BrNO allows for several possible isomers.[1][2] The primary analytical challenge is to confirm the precise placement of the bromo, methoxy, and aniline groups on the benzene ring. 1D ¹H NMR alone can be misleading, as overlapping signals and complex coupling patterns in the aromatic region may not provide sufficient clarity. Two-dimensional NMR spectroscopy overcomes this by spreading signals across two frequency axes, revealing correlations between nuclei that establish the molecular framework.[3][4]

For the purpose of this guide, we will validate the structure of this compound, with atoms numbered as follows for clarity in spectral interpretation.

this compound Structure with Numbering

The 2D NMR Strategy: A Triad of Experiments

Our approach relies on a suite of three complementary 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together, they create a complete and validated picture.[5][6]

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[7][8] For this molecule, it will reveal the connectivity between adjacent protons on the aromatic ring, defining the contiguous proton "spin system."

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to via a one-bond coupling (¹JCH).[9][10] It acts as a bridge, linking the proton assignments from COSY to the carbon backbone of the molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this specific challenge. It detects long-range correlations between protons and carbons over two to four bonds (²JCH, ³JCH, ⁴JCH).[11][12][13] These correlations are crucial for placing the substituents by connecting protons to non-protonated (quaternary) carbons.

Experimental Workflow and Protocols

A systematic approach is essential for efficient and accurate data acquisition and interpretation.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Validation SamplePrep Sample Preparation (~5-10 mg in 0.6 mL CDCl₃) OneD 1D Spectra (¹H, ¹³C, DEPT-135) SamplePrep->OneD Initial Survey COSY ¹H-¹H COSY OneD->COSY Proton Connectivity Analysis Sequential Interpretation (COSY → HSQC → HMBC) OneD->Analysis HSQC ¹H-¹³C HSQC COSY->HSQC Proton-Carbon Assignment COSY->Analysis HMBC ¹H-¹³C HMBC HSQC->HMBC Long-Range Connectivity HSQC->Analysis HMBC->Analysis Validation Final Structure Validation Analysis->Validation Confirm Connectivity

Caption: Experimental workflow for 2D NMR structural validation.

Experimental Protocol: A Step-by-Step Guide

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • The following experiments should be performed on a 400 MHz (or higher) NMR spectrometer.

  • 1D ¹H NMR: Acquire a standard proton spectrum to check sample concentration and resolution.

  • 1D ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum.

  • COSY: Use a standard gradient-selected COSY (e.g., cosygpqf) pulse program. Acquire at least 256 increments in the F1 dimension with 8-16 scans per increment.

  • HSQC: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse program (e.g., hsqcedetgpsisp2.3).[14] Set the spectral widths to cover the expected proton and carbon chemical shifts. Typically, acquire 256 increments in F1 with 8-16 scans per increment.

  • HMBC: Use a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf). Optimize the long-range coupling delay for an average J-coupling of 8 Hz.[14] Acquire 256-512 increments in F1 with 16-64 scans per increment, as HMBC signals can be weak.

Data Analysis and Interpretation: A Self-Validating System

The true power of this methodology lies in the sequential and cross-validating nature of the data interpretation.[15]

Predicted NMR Data Summary

Based on established substituent effects on benzene rings, we can predict the approximate chemical shifts and key correlations.[16]

Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound in CDCl₃.

Atom LabelAtom TypePredicted Chemical Shift (ppm)Multiplicity / Comments
H3¹H~7.0 - 7.2d, J ≈ 2.5 Hz
H5¹H~6.8 - 6.9dd, J ≈ 8.5, 2.5 Hz
H6¹H~6.6 - 6.7d, J ≈ 8.5 Hz
OCH₃¹H~3.7 - 3.8s
NH₂¹H~3.5 - 4.5br s
C1¹³C~140 - 142Quaternary (C-NH₂)
C2¹³C~100 - 102Quaternary (C-Br)
C3¹³C~118 - 120CH
C4¹³C~153 - 155Quaternary (C-OCH₃)
C5¹³C~115 - 117CH
C6¹³C~113 - 115CH
OCH₃¹³C~55 - 56CH₃
Step 1: COSY - Establishing the Aromatic Proton Network

The COSY spectrum reveals correlations between coupled protons.[17] In our target molecule, we expect a three-proton spin system.

  • Expected Observation: A strong cross-peak will appear between the signals for H5 (~6.85 ppm) and H6 (~6.65 ppm). This confirms they are on adjacent carbons (³JHH coupling).

  • Inference: The proton at H3 (~7.1 ppm) will not show a strong correlation to H5 or H6, as it is separated by four bonds (⁴JHH meta-coupling is typically small and often not observed).[18] This establishes that H5 and H6 form one fragment, while H3 is isolated.

Step 2: HSQC - Linking Protons to their Carbons

The HSQC spectrum maps each proton to its directly attached carbon, providing definitive ¹JCH correlations.[19]

  • Expected Observations: Cross-peaks will confirm the following direct attachments:

    • H3 (~7.1 ppm) ↔ C3 (~119 ppm)

    • H5 (~6.85 ppm) ↔ C5 (~116 ppm)

    • H6 (~6.65 ppm) ↔ C6 (~114 ppm)

    • OCH₃ protons (~3.75 ppm) ↔ OCH₃ carbon (~55.5 ppm)

  • Inference: We have now unambiguously assigned the protonated carbons. The remaining carbon signals in the ¹³C spectrum at ~141, ~101, and ~154 ppm must be the quaternary carbons C1, C2, and C4.

Step 3: HMBC - The Final Piece of the Puzzle

The HMBC spectrum reveals the long-range connectivity that pieces the entire structure together. It is the key to placing the substituents by correlating protons to the quaternary carbons identified in the previous step.[12]

  • Key Expected Observations:

    • Placing the Methoxy Group: The sharp singlet of the OCH₃ protons (~3.75 ppm) will show a strong correlation to the quaternary carbon at ~154 ppm . This is a two-bond coupling (²JCH) and definitively assigns this carbon as C4 .

    • Confirming the -NH₂ and -Br Positions:

      • The H6 proton (~6.65 ppm) is adjacent to the C1-NH₂ group. It should show a strong ²JCH correlation to C1 (~141 ppm) and a ³JCH correlation to C2 (~101 ppm).

      • The H5 proton (~6.85 ppm) is adjacent to the C4-OCH₃ group. It will show a ²JCH correlation to C4 (~154 ppm) and a ³JCH correlation to C1 (~141 ppm).

      • The H3 proton (~7.1 ppm) is adjacent to the C2-Br group. It will show a ²JCH correlation to C2 (~101 ppm) and a ³JCH correlation to C4 (~154 ppm).

Visualizing the Key HMBC Correlations

The following diagram illustrates the most critical long-range correlations that lock the structure in place.

Caption: Key HMBC correlations confirming the structure.

Conclusion

By systematically applying COSY, HSQC, and HMBC experiments, the structure of this compound can be validated with the highest degree of confidence. The COSY experiment establishes the proton framework, the HSQC experiment links protons to their directly attached carbons, and the HMBC experiment reveals the crucial long-range connectivities that unambiguously place the bromo, methoxy, and amino substituents. This multi-faceted approach provides a robust, self-validating system essential for researchers who require absolute certainty in molecular structure determination.

References

The Efficacy of Catalysts for 2-Bromo-4-methoxyaniline Cross-Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. 2-Bromo-4-methoxyaniline is a valuable building block, offering multiple reaction sites for the construction of complex molecular architectures.[1][2] Its utility is largely defined by the efficiency of cross-coupling reactions to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The choice of catalyst is paramount in these transformations, directly influencing yield, selectivity, and reaction kinetics. This guide provides an in-depth comparison of various catalytic systems for the cross-coupling of this compound, supported by experimental insights and protocols to aid researchers in catalyst selection and methods development.

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds.[3][4][5] For a substrate like this compound, the electron-donating methoxy and amino groups can influence the reactivity of the C-Br bond. The selection of an appropriate palladium catalyst and ligand is crucial to overcome any challenges and achieve high coupling efficiency.

Catalyst Performance Comparison

The efficacy of a palladium catalyst in the Suzuki coupling of this compound is heavily influenced by the ancillary ligand. Below is a comparison of common catalyst systems.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)Key Considerations
Pd(PPh₃)₄3-5K₂CO₃Toluene/H₂O80-10012-2470-85A classic, reliable catalyst, but may require higher loadings and longer reaction times for less reactive substrates.
Pd(OAc)₂ / SPhos1-2K₃PO₄1,4-Dioxane1002-690-98Bulky, electron-rich phosphine ligands like SPhos significantly enhance catalytic activity, allowing for lower catalyst loading and faster reactions.[3]
PEPPSI-IPr0.5-1Cs₂CO₃t-AmylOH1001-4>95N-Heterocyclic carbene (NHC) based catalysts are highly active and stable, often providing excellent yields with very low catalyst loadings.[3]
Herrmann's Catalyst (Palladacycle)1-2K₂CO₃DMF1104-888-95Air and moisture-stable pre-catalysts that are easy to handle, though may require higher temperatures.

Note: The data presented is representative and compiled from general knowledge of Suzuki couplings with similar bromoaniline substrates.

Mechanistic Rationale for Catalyst Selection

The catalytic cycle of the Suzuki-Miyaura reaction involves oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to form the product.[4] The ligand plays a critical role in each step. Bulky, electron-rich ligands like SPhos (a biarylphosphine) facilitate both the oxidative addition and the reductive elimination steps, leading to higher turnover numbers.[3] NHC ligands, with their strong σ-donating properties, form very stable bonds with palladium, resulting in highly active and long-lived catalysts.[4]

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[6][7][8] This reaction is central to the derivatization of this compound to introduce a wide range of nitrogen-containing functionalities.

Catalyst Performance Comparison

The choice of ligand is particularly critical in the Buchwald-Hartwig amination to achieve high yields and broad substrate scope.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)Key Considerations
Pd₂(dba)₃ / BINAP2-3NaOtBuToluene80-1008-1680-90A second-generation catalyst system that extended the reaction to primary amines.[6]
Pd(OAc)₂ / XPhos1-2K₃PO₄1,4-Dioxane1002-8>95Highly effective for a broad range of amines, including challenging substrates, due to the bulky and electron-rich nature of the XPhos ligand.
[Pd(IPr)(cin)Cl]1CsF1,4-Dioxane1001-3>95An NHC-based pre-catalyst that is highly active for the coupling of both primary and secondary amines.
Pd/Al₂O₃ / IPr·HBF₄5KOtBuToluene1106-1285-92A heterogeneous system that can simplify product purification, though may require higher catalyst loading.[7]

Note: The data presented is representative and based on established performance of these catalyst systems with various aryl bromides.

Mechanistic Rationale for Catalyst Selection

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[8][9] The nature of the amine nucleophile dictates the optimal ligand choice.[9] For instance, bulky biarylphosphine ligands like XPhos are designed to promote the reductive elimination step, which can be rate-limiting, especially for less nucleophilic amines. The strong Pd-ligand bond in NHC complexes prevents catalyst decomposition at high temperatures and promotes efficient coupling.[7]

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, which are important intermediates in organic synthesis.[10] This reaction typically employs a dual catalytic system of palladium and copper.

Catalyst Performance Comparison

The efficiency of the Sonogashira coupling can be influenced by the choice of both the palladium and copper catalysts, as well as the reaction conditions.

Catalyst SystemPd Loading (mol%)Cu Loading (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)Key Considerations
Pd(PPh₃)₄ / CuI2-55-10Et₃NTHF/DMF25-604-1285-95The classic Sonogashira conditions, effective for a wide range of substrates.[10]
PdCl₂(PPh₃)₂ / CuI1-32-5PiperidineDMF25-502-690-98A highly effective and commonly used catalyst system.
Pd/C / No Cu0.40Na₃PO₄DMF806-1080-90A copper-free and ligand-free heterogeneous system that simplifies workup and is environmentally benign.[11]
PdCl₂(PPh₃)₂ / TBAF30TBAFSolvent-free80-1001-385-95A copper-, amine-, and solvent-free method that offers a cleaner reaction profile.[12]

Note: The data presented is representative and based on typical outcomes for Sonogashira couplings of aryl bromides.

Mechanistic Rationale for Catalyst Selection

The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[13] The use of a copper co-catalyst allows the reaction to proceed under milder conditions. However, copper can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[10] Copper-free Sonogashira protocols have been developed to circumvent this issue, often requiring more forcing conditions or specialized ligands.

Alternative Catalysts: Exploring Nickel and Copper

While palladium has dominated the field of cross-coupling, there is growing interest in the use of more earth-abundant and cost-effective metals like nickel and copper.

  • Nickel Catalysis: Nickel catalysts have shown remarkable reactivity in Suzuki-Miyaura couplings, particularly for the activation of challenging C-O and C-N bonds.[14][15] For substrates like this compound, nickel catalysis can offer a cost-effective alternative to palladium, often with comparable or even superior performance in certain cases.

  • Copper Catalysis: Copper-catalyzed amination reactions, such as the Ullmann condensation, are well-established, though they often require harsh reaction conditions. More recent developments have led to milder, ligand-assisted copper-catalyzed C-N bond formation that can be a viable alternative to the Buchwald-Hartwig amination.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling using Pd(OAc)₂ / SPhos
  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%).

  • Add degassed 1,4-dioxane (5 mL).

  • Seal the flask and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination using Pd(OAc)₂ / XPhos
  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.01 mmol, 1 mol%), XPhos (0.02 mmol, 2 mol%), and K₃PO₄ (1.5 mmol).

  • Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).

  • Add this compound (1.0 mmol), the amine (1.1 mmol), and degassed 1,4-dioxane (5 mL).

  • Heat the sealed tube to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with water, and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

General Procedure for Sonogashira Coupling using PdCl₂(PPh₃)₂ / CuI
  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed DMF (5 mL) and piperidine (2.0 mmol) via syringe.

  • Add the terminal alkyne (1.1 mmol) dropwise.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, quench with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Wash the combined organic layers, dry, concentrate, and purify by chromatography.

Visualizing the Catalytic Cycles

To better understand the mechanistic underpinnings of these transformations, the following diagrams illustrate the generalized catalytic cycles.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(R)L_n Transmetalation (R-B(OR)2) Ar-Pd(II)(R)L_n->Pd(0)L_n Reductive Elimination (Ar-R)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) [Ar-Pd(II)(NHR'R'')L_n]X [Ar-Pd(II)(NHR'R'')L_n]X Ar-Pd(II)(X)L_n->[Ar-Pd(II)(NHR'R'')L_n]X Amine Coordination Ar-Pd(II)(NR'R'')L_n Ar-Pd(II)(NR'R'')L_n [Ar-Pd(II)(NHR'R'')L_n]X->Ar-Pd(II)(NR'R'')L_n Deprotonation (Base) Ar-Pd(II)(NR'R'')L_n->Pd(0)L_n Reductive Elimination (Ar-NR'R'')

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition Ar-Pd(II)(C≡CR)L_n Ar-Pd(II)(C≡CR)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(C≡CR)L_n Transmetalation Ar-Pd(II)(C≡CR)L_n->Pd(0)L_n Reductive Elimination CuX CuX Cu-C≡CR Cu-C≡CR CuX->Cu-C≡CR H-C≡CR, Base Cu-C≡CR->Ar-Pd(II)(X)L_n Cu-C≡CR->CuX

Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

References

A Comparative Guide to the Synthetic Routes of 2-Bromo-4-methoxyaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 2-Bromo-4-methoxyaniline in Modern Chemistry

This compound is a key building block in the synthesis of a wide array of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique trifunctionalized aromatic structure, featuring an amine, a methoxy group, and a bromine atom, offers a versatile platform for diverse chemical transformations. The strategic placement of these functional groups allows for regioselective modifications, making it an invaluable intermediate in the construction of novel bioactive compounds. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering insights into the methodologies, experimental considerations, and relative merits of each approach to aid researchers in selecting the optimal path for their specific needs.

Route 1: Direct Bromination of 4-methoxyaniline

The direct bromination of the readily available starting material, 4-methoxyaniline, represents a more traditional and shorter synthetic approach. This method relies on the principles of electrophilic aromatic substitution, where the electron-donating amino and methoxy groups activate the aromatic ring towards bromination. However, the high reactivity of the aniline derivative presents a significant challenge in controlling the regioselectivity and preventing the formation of poly-brominated byproducts. To address these challenges, two primary strategies are employed.

Method 1A: Direct Bromination with N-Bromosuccinimide (NBS)

This method involves the direct reaction of 4-methoxyaniline with a mild brominating agent, N-bromosuccinimide (NBS), under carefully controlled conditions.

Reaction Mechanism: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The electron-donating amino and methoxy groups increase the electron density at the ortho and para positions of the benzene ring, making them susceptible to attack by an electrophile. Since the para position is blocked by the methoxy group, the substitution is directed to the ortho position relative to the strongly activating amino group. The methoxy group further activates this position. Low temperatures are crucial to moderate the reaction rate and enhance selectivity.

Experimental Protocol: General Procedure

A detailed experimental protocol for the selective synthesis of this compound via this method is not extensively reported in peer-reviewed literature, requiring case-by-case optimization. However, a general approach based on similar reactions is as follows:

  • Dissolution: Dissolve 4-methoxyaniline in a suitable solvent, such as dichloromethane or acetic acid, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to a low temperature, typically between 0 and 5°C, using an ice bath.

  • Addition of NBS: Slowly add a solution of N-bromosuccinimide (1.0 equivalent) in the same solvent to the cooled solution of 4-methoxyaniline. The slow addition is critical to control the exothermicity of the reaction and minimize the formation of di-brominated products.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction mixture with a reducing agent solution (e.g., sodium thiosulfate) to destroy any unreacted bromine.

  • Extraction and Purification: Extract the product into an organic solvent, wash with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield this compound.

Method 1B: Amine Protection-Bromination-Deprotection Sequence

To tame the high reactivity of the amino group and improve regioselectivity, a protection-bromination-deprotection strategy is often employed. The amino group is first converted to a less activating acetamide group.

Reaction Mechanism: The acetyl group withdraws electron density from the nitrogen atom, thus reducing the activating effect of the amino group on the aromatic ring. This moderation helps to prevent poly-bromination. Both the acetamido and methoxy groups are ortho, para-directing. With the para positions to both groups being occupied by each other, the bromination is directed to the positions ortho to each group. The bromine atom is introduced, and subsequent hydrolysis of the acetamide group regenerates the amine, yielding the final product.

Experimental Protocol: General Procedure

  • Acetylation: React 4-methoxyaniline with acetic anhydride in the presence of a base (e.g., pyridine or sodium acetate) to form 4-methoxyacetanilide.

  • Bromination: The resulting 4-methoxyacetanilide is then brominated using a suitable brominating agent like N-bromosuccinimide in a solvent such as acetic acid.

  • Hydrolysis: The bromo-acetanilide intermediate is subsequently hydrolyzed under acidic or basic conditions to cleave the acetyl group and afford this compound.

Route 2: Multi-Step Industrial Synthesis from p-Halonitrobenzene

A more contemporary and industrially scalable approach begins with p-fluoronitrobenzene or p-nitrochlorobenzene. This multi-step synthesis offers excellent control over regioselectivity and typically results in a high-purity product. A detailed procedure is outlined in Chinese patent CN102199099A.[1][2]

Reaction Workflow:

A p-Fluoronitrobenzene B 3-Bromo-4-fluoronitrobenzene A->B Bromination (NBS, Acetic Acid) C 3-Bromo-4-methoxynitrobenzene B->C Etherification (Sodium Methoxide) D This compound C->D Nitro Reduction

Caption: Industrial synthesis of this compound.

Experimental Protocol: Based on CN102199099A [1]

Step 1: Bromination of p-Fluoronitrobenzene

  • Reaction Setup: To a reaction vessel, add p-fluoronitrobenzene (e.g., 7.05 g) and acetic acid (e.g., 25 g).

  • Addition of Brominating Agent: While stirring and maintaining the temperature at 25°C, slowly add N-bromosuccinimide (NBS) (e.g., 9.34 g).

  • Reaction: Maintain the reaction mixture at 25°C for 4.5 hours.

  • Work-up: Pour the reaction mixture into ice water to precipitate the product. Filter and dry the solid to obtain 3-Bromo-4-fluoronitrobenzene.

    • Reported Yield: 90.7%

Step 2: Etherification

  • Reaction Setup: Dissolve the 3-Bromo-4-fluoronitrobenzene from the previous step in a suitable solvent like methanol.

  • Addition of Methoxide: Add sodium methoxide to the solution.

  • Reaction: Heat the mixture to facilitate the nucleophilic aromatic substitution of the fluorine atom with the methoxy group.

  • Work-up: After the reaction is complete, the product, 3-Bromo-4-methoxynitrobenzene, is isolated.

Step 3: Nitro Reduction

  • Reaction Setup: The 3-Bromo-4-methoxynitrobenzene is subjected to reduction. Various reducing agents can be used, such as tin(II) chloride, or catalytic hydrogenation.

  • Reaction: The nitro group is selectively reduced to an amine group.

  • Work-up and Purification: The final product, this compound, is isolated and purified.

  • Overall Reported Yield: 62%[2]

  • Reported Purity: 99.9%[2]

Comparison of Synthetic Routes

FeatureRoute 1: Direct Bromination of 4-methoxyanilineRoute 2: Multi-Step Industrial Synthesis
Starting Material 4-methoxyanilinep-Fluoronitrobenzene or p-Nitrochlorobenzene
Number of Steps 1-33
Regioselectivity Can be challenging to control, risk of poly-brominationExcellent control of regioselectivity
Yield Variable, often moderateGood overall yield (approx. 62%)[2]
Purity May require extensive purificationHigh purity (99.9%) reported[2]
Scalability More suited for lab-scale synthesisHighly scalable for industrial production
Safety & Handling Involves handling of brominating agentsInvolves nitro compounds and potentially hazardous reducing agents

Expert Insights and Recommendations

The choice between these synthetic routes is largely dependent on the specific requirements of the researcher or organization.

  • For laboratory-scale synthesis and rapid access to this compound, the direct bromination of 4-methoxyaniline (Route 1) can be an attractive option due to the shorter reaction sequence. However, significant effort may be required to optimize the reaction conditions to achieve the desired regioselectivity and to purify the product from potential isomers and poly-brominated byproducts. The protection-bromination-deprotection strategy (Method 1B) may offer better control than direct bromination with NBS (Method 1A), though it adds two steps to the synthesis.

  • For large-scale industrial production where high purity and reproducibility are paramount, the multi-step synthesis from a p-halonitrobenzene (Route 2) is the superior choice. Although it involves more steps, this route provides excellent control over the introduction of each functional group, leading to a highly pure final product with a good overall yield. The well-defined nature of each step also lends itself to process optimization and scalability.

Future Outlook: Greener Synthetic Approaches

The field of organic synthesis is continually striving for more sustainable and environmentally friendly methods. Future research in the synthesis of this compound may focus on the development of greener alternatives, such as:

  • Catalytic Bromination: Utilizing catalysts to improve the efficiency and selectivity of the bromination step, potentially reducing the amount of waste generated.

  • Flow Chemistry: Employing continuous flow reactors can offer better control over reaction parameters, improve safety, and potentially increase yields and purity.

  • Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives.

By understanding the nuances of the available synthetic routes, researchers and drug development professionals can make informed decisions to efficiently and effectively produce this compound for their vital research and development endeavors.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-Bromo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and drug development professionals, our work with versatile intermediates like 2-Bromo-4-methoxyaniline is foundational to innovation. However, the unique reactivity of this compound, a brominated aromatic amine, necessitates an equally rigorous approach to its handling and disposal. This guide moves beyond mere procedural checklists to provide a framework for safe, compliant, and environmentally responsible disposal, grounded in the chemical principles that govern its hazards. Adherence to these protocols is not merely a regulatory obligation but a core component of our professional responsibility to ensure a safe laboratory environment for ourselves and our colleagues.

Hazard Profile: Understanding the "Why" Behind the Precautions

This compound is not a benign substance; its hazard profile is driven by its aniline structure and bromine substituent. It is classified as acutely toxic and an irritant.[1] Ingestion, inhalation, or skin contact can lead to significant health damage.[1][2][3] Environmentally, it is recognized as harmful to aquatic life with long-lasting effects.[3] Therefore, every step in the disposal process is designed to mitigate these inherent risks by preventing uncontrolled release and exposure.

A clear understanding of its hazard classification is the first step in a self-validating safety system. The following table summarizes the Globally Harmonized System (GHS) classifications that mandate our cautious approach.

Hazard Class Category Signal Word Hazard Statement (H-Code)
Acute Toxicity, Oral3 / 4Danger / WarningH301: Toxic if swallowed / H302: Harmful if swallowed.[1][4]
Acute Toxicity, Dermal3DangerH311: Toxic in contact with skin.[1][2]
Acute Toxicity, Inhalation3DangerH331: Toxic if inhaled.[1][3]
Skin Corrosion/Irritation2WarningH315: Causes skin irritation.[1][2]
Serious Eye Damage/Irritation2AWarningH319: Causes serious eye irritation.[2]
Specific Target Organ Toxicity3WarningH335: May cause respiratory irritation.[2]

This data is a synthesis of information from multiple safety data sheets. Classifications can vary slightly by supplier.

Immediate Actions: Spill Response Protocol

An accidental release represents the most immediate risk of exposure. The primary objectives are to contain the spill, prevent it from entering drains or waterways, and decontaminate the area without creating a secondary hazard.[2][5]

Personal Protective Equipment (PPE) is non-negotiable. Before addressing any spill, at a minimum, you must wear:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles and a face shield

  • A lab coat[6]

  • For significant spills or poor ventilation, a respirator is required.[7]

Protocol for Minor Spills (Solid or Liquid)
  • Alert Personnel: Inform others in the immediate area.[7]

  • Ensure Ventilation: Work in a well-ventilated area or a chemical fume hood.[2]

  • Contain & Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or earth.[2] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, clearly labeled container for hazardous waste.[2][8]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Wash Hands: Thoroughly wash hands with soap and water after handling.[2]

Protocol for Major Spills
  • Evacuate: Evacuate the immediate area and alert your institution's safety officer or emergency response team.

  • Isolate: If safe to do so, close doors to the affected area to contain vapors.

  • Prevent Entry into Drains: Use spill containment dikes or sandbags to prevent runoff from entering sewers or waterways.[5]

  • Await Professional Response: Do not attempt to clean up a large spill without specialized training and equipment.

The Core Directive: Segregation and Collection for Disposal

The most critical principle in managing this compound waste is proper segregation . Because it contains a carbon-bromine bond, it is classified as a halogenated organic waste .[9][10] Co-mingling this waste with non-halogenated streams needlessly increases disposal costs and complexity, as the entire mixture must be treated as the more hazardous halogenated type.[10]

Disposal should always be handled by a licensed hazardous waste disposal company.[6] Never discharge this compound or its residues into drains or sewers, as it can cause significant harm to aquatic ecosystems.[6]

Step-by-Step Waste Collection Protocol
  • Designate a Waste Container: Use a dedicated, compatible, and properly sealed container. Often, the original product container is a suitable choice.[11] The container must be clearly labeled.

  • Label Correctly: The label must, at a minimum, include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant").[6]

  • Segregate: Keep this container separate from non-halogenated organic waste, aqueous waste, and solid waste streams.[9][11]

  • Store Safely: Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible materials like strong acids and oxidizing agents.[2][6][12] Storage should be in a designated satellite accumulation area.

  • Arrange Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup by a certified hazardous waste contractor.

The following workflow provides a visual guide to the decision-making process for handling and disposing of this compound waste.

G Workflow for this compound Waste Management Start Waste Generated (this compound) IsSpill Is it a spill? Start->IsSpill SpillSize Spill Size? IsSpill->SpillSize Yes BulkWaste Routine Bulk Waste (e.g., reaction residues) IsSpill->BulkWaste No MinorSpill Minor Spill (<100 mL/g) SpillSize->MinorSpill MajorSpill Major Spill (>100 mL/g) SpillSize->MajorSpill SpillProtocol Follow Spill Protocol: 1. Use PPE 2. Absorb with inert material 3. Collect in sealed container MinorSpill->SpillProtocol Evacuate Evacuate & Alert EHS MajorSpill->Evacuate Segregate Segregate as HALOGENATED ORGANIC WASTE SpillProtocol->Segregate BulkWaste->Segregate Label Label Container: 'Hazardous Waste' 'this compound' 'Toxic' Segregate->Label Store Store in designated Satellite Accumulation Area Label->Store Dispose Arrange pickup by Certified Waste Contractor Store->Dispose

Caption: Decision workflow for proper handling and disposal of this compound.

Advanced Protocol: Chemical Degradation (for Specialized Applications)

Disclaimer: The following protocol is for informational purposes and should only be attempted by trained chemists with extensive experience in handling hazardous reagents and under strict laboratory controls (i.e., in a certified chemical fume hood). For over 99% of laboratory scenarios, disposal via a certified contractor as described in Section 3 is the mandatory and safest method.

Aromatic amines can be chemically degraded through oxidation. This procedure, adapted from protocols for aromatic amine waste, uses potassium permanganate in an acidic medium to break down the molecule.[11]

Permanganate Oxidation Protocol

Materials:

  • Aromatic amine waste (e.g., this compound)

  • Sulfuric acid (H₂SO₄), concentrated

  • Potassium permanganate (KMnO₄)

  • Sodium hydrogen sulfite (NaHSO₃), solid

  • Large reaction flask (sized appropriately for the reaction scale with at least 50% headspace)

  • Stir plate and stir bar

  • Appropriate PPE (acid-resistant gloves, lab coat, face shield)

Procedure:

  • Preparation (in a fume hood): Prepare a 1.7 N sulfuric acid solution. To do this, slowly and carefully add the calculated volume of concentrated H₂SO₄ to cold water (e.g., for 1 liter, add ~47 mL of concentrated acid to ~953 mL of water). Always add acid to water, never the reverse. Allow the solution to cool.

  • Dissolution: In the reaction flask, dissolve the this compound waste in the prepared 1.7 N sulfuric acid solution to a final concentration of approximately 0.01 mol per 3 liters of acid solution.[11]

  • Oxidation: While stirring vigorously, slowly add a 0.2 M solution of potassium permanganate (KMnO₄). The deep purple color of the permanganate should disappear as it is consumed. Continue adding the KMnO₄ solution until a stable brown precipitate of manganese dioxide (MnO₂) forms and the purple color persists for at least one hour, indicating the reaction is complete.

  • Quenching: After the reaction is complete, carefully add solid sodium hydrogen sulfite (NaHSO₃) in small portions to quench any excess permanganate. The purple color will disappear.

  • Final Disposal: The resulting solution, while less hazardous than the original amine, must still be neutralized and disposed of as hazardous aqueous waste through your institution's EHS office.

This procedure illustrates the chemical principles of waste treatment but underscores the complexity and hazards involved. The generation of additional hazardous reagents and byproducts reinforces why direct disposal through a certified vendor is the preferred and safer operational choice.

Final Steps: Documentation and Compliance

Regulatory compliance is a cornerstone of laboratory safety.[5] In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste, including halogenated organic compounds, under the Resource Conservation and Recovery Act (RCRA).[13][14]

Maintain meticulous records of your hazardous waste disposal, including quantities, dates, and the methods used.[6] This documentation is not only a legal requirement but also a critical component of a robust laboratory safety program.

By integrating these principles of hazard awareness, strict segregation, and procedural diligence, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

A Senior Application Scientist's Guide to Handling 2-Bromo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to your comprehensive guide on the safe handling of 2-Bromo-4-methoxyaniline (CAS No. 32338-02-6). This document is designed for researchers, scientists, and drug development professionals who work with this compound. My goal is to provide you with not just a set of instructions, but a deep, causal understanding of the necessary precautions, enabling you to work safely and effectively. We will move beyond rote compliance to a state of proactive safety, grounded in scientific principles.

Understanding the Hazard: Why This Compound Demands Respect

This compound is an aromatic amine, a class of compounds widely used as building blocks in pharmaceutical and chemical synthesis.[1] However, its structure also confers specific toxicological properties that must be rigorously managed. The primary hazards are associated with its acute toxicity through multiple routes of exposure.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as:

  • Acute Toxicity, Oral (Category 3 or 4) : Toxic or harmful if swallowed.[2][3]

  • Acute Toxicity, Dermal (Category 3 or 4) : Toxic or harmful in contact with skin.[2][4]

  • Acute Toxicity, Inhalation (Category 3 or 4) : Toxic or harmful if inhaled.[2][4]

  • Skin Irritation (Category 2) : Causes skin irritation.[5][6]

  • Serious Eye Irritation (Category 2) : Causes serious eye irritation.[5][7]

  • Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory tract irritation: May cause respiratory irritation.[6][7]

The core directive from this hazard profile is to prevent all direct contact with the substance. This includes ingestion, skin absorption, and inhalation of its dust or vapors.

Key Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₈BrNO[2]
Molecular Weight 202.05 g/mol [2][3]
Appearance Brown-yellow to white powder/crystal
Storage Temperature 2-8°C, protect from light[5][8]

This compound is a solid at room temperature, which means the primary inhalation risk comes from airborne dust particles generated during handling, such as weighing or transferring the material.

The First Line of Defense: Personal Protective Equipment (PPE)

Your PPE is the essential barrier between you and the chemical. The selection and use of appropriate PPE are non-negotiable. Below, I detail the required equipment and, crucially, the scientific rationale for each choice.

Protection LevelEquipmentPurpose & Rationale
Primary Engineering Control Certified Chemical Fume HoodA fume hood is the most critical piece of equipment. It minimizes inhalation exposure by capturing dust and vapors at the source and exhausting them safely outside the laboratory.[9]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles provide a seal around the eyes to protect against splashes and airborne dust.[8] A face shield offers a secondary, broader layer of protection for the entire face, particularly when handling larger quantities or during procedures with a higher risk of splashing.[10]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene), Double-GlovedTo prevent dermal absorption, which is a significant route of exposure for aromatic amines.[5][11] Nitrile or neoprene gloves offer good resistance to a range of chemicals. Double-gloving (wearing two pairs of gloves) provides an extra layer of protection and allows for the safe removal of the outer, potentially contaminated glove without exposing the skin.[9] Gloves should be changed frequently, especially if contact is suspected.
Body Protection Flame-Resistant Laboratory CoatA lab coat protects your skin and personal clothing from contamination. Ensure it is fully buttoned with sleeves rolled down.[7][9]
Foot Protection Closed-Toe, Chemical-Resistant ShoesProtects feet from spills and falling objects. Impervious, chemical-resistant material is essential.[9]
Respiratory Protection NIOSH-Approved RespiratorA respirator with appropriate cartridges for organic vapors and particulates should be used if work must be conducted outside of a fume hood or if engineering controls are insufficient to maintain exposure below acceptable limits.[8][12]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow start Start: Handling This compound fume_hood Work in a Certified Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood_q Is work required outside a fume hood? shoes->outside_hood_q respirator Use NIOSH-Approved Respirator outside_hood_q->respirator Yes end Proceed with Work outside_hood_q->end No respirator->end

Caption: PPE Selection Workflow for Handling this compound.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach is essential for both safety and experimental success. Follow these steps meticulously.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Before beginning any new procedure, conduct a thorough risk assessment. Identify the quantities being used, the specific manipulations involved, and potential failure points.

  • Emergency Equipment Check: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and unobstructed.[9]

  • Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly (check the airflow monitor) and that the sash is at the appropriate working height.

  • Gather Materials: Have all necessary equipment, reagents, and waste containers prepared and placed within the fume hood before introducing the this compound.

Step 2: Donning PPE Follow a specific sequence to avoid cross-contamination:

  • Lab Coat

  • Inner Gloves

  • Safety Goggles and Face Shield

  • Outer Gloves (pulled over the cuffs of the lab coat)

Step 3: Chemical Handling

  • Weighing: If possible, weigh the solid compound directly within the fume hood. If using an external balance, use a ventilated balance enclosure or tare a sealed container, add the compound inside the fume hood, and re-weigh the sealed container.

  • Transfers and Solutions: Always conduct transfers of the solid material within the fume hood to contain any dust. When preparing solutions, add the solid to the solvent slowly to prevent splashing.[9]

  • Reactions: Securely assemble all glassware for chemical reactions within the fume hood. Ensure heating and stirring equipment are stable.

Step 4: Post-Handling Decontamination

  • Work Area: Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) followed by a cleaning agent.

  • Equipment: Decontaminate any non-disposable equipment that came into contact with the chemical.

Step 5: Doffing PPE This is a critical step to prevent contaminating yourself. The principle is to touch potentially contaminated surfaces only with other contaminated surfaces (outer gloves).

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you pull them off. Dispose of them in the designated solid hazardous waste container.

  • Face Shield and Goggles: Remove by handling the strap or earpieces.

  • Lab Coat: Remove by rolling it down your arms, keeping the contaminated exterior folded inward.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[7]

Emergency Response: Plan for the Unexpected

Exposure Scenarios:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists or if a large area was exposed.[8]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

Spill Cleanup:

  • Minor Spill (inside fume hood):

    • Ensure your PPE is intact.

    • Absorb the material with an inert absorbent like vermiculite or sand.

    • Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.

    • Decontaminate the area with an appropriate solvent.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area and alert others.

    • Restrict access to the area.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan: Responsible End-of-Life Management

Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.

Waste StreamDisposal Protocol
Solid this compound Collect in a clearly labeled, sealed, and puncture-proof hazardous waste container. The label must read "Hazardous Waste" and include the full chemical name.
Solutions Containing this compound Collect in a designated, sealed, and leak-proof waste container for halogenated organic waste .[13] Do not mix with non-halogenated or other incompatible waste streams.[14]
Contaminated Labware (e.g., pipette tips, gloves, absorbent paper) Place in a designated solid hazardous waste container, separate from non-hazardous lab trash.[9]
Operational and Disposal Workflow

This diagram provides a high-level overview of the entire process, from preparation to final disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal risk_assessment Conduct Risk Assessment check_emergency_equip Check Emergency Equipment risk_assessment->check_emergency_equip don_ppe Don Appropriate PPE check_emergency_equip->don_ppe weigh_transfer Weigh & Transfer don_ppe->weigh_transfer prepare_solution Prepare Solution / Run Reaction weigh_transfer->prepare_solution decontaminate_area Decontaminate Work Area prepare_solution->decontaminate_area liquid_waste Dispose of Liquid Waste (Halogenated Organics) prepare_solution->liquid_waste solid_waste Dispose of Solid Waste (Contaminated PPE, etc.) decontaminate_area->solid_waste doff_ppe Doff PPE Correctly decontaminate_area->doff_ppe solid_waste->doff_ppe liquid_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End of Procedure wash_hands->end

Caption: Operational and Disposal Workflow for this compound.

By internalizing the principles and following the detailed protocols outlined in this guide, you can handle this compound with the confidence that comes from a deep and practical understanding of safety.

References

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